Abd-295
Description
Properties
CAS No. |
871113-99-4 |
|---|---|
Molecular Formula |
C17H19F2NO3S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-N-(4-hydroxybutyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19F2NO3S/c1-12-10-14(24(22,23)20-8-2-3-9-21)5-7-15(12)16-6-4-13(18)11-17(16)19/h4-7,10-11,20-21H,2-3,8-9H2,1H3 |
InChI Key |
TYHUSNQWWKFBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCCO)C2=C(C=C(C=C2)F)F |
Appearance |
Solid powder |
Other CAS No. |
871113-99-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABD-295; ABD295; ABD 295 |
Origin of Product |
United States |
Foundational & Exploratory
ASTX295 in p53 Wild-Type Cancers: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is an orally bioavailable, potent, and selective small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancers harboring wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which targets p53 for proteasomal degradation.[1] ASTX295 is designed to disrupt this interaction, thereby reactivating p53 and its downstream tumor suppressor pathways, including cell cycle arrest, DNA repair, and apoptosis.[2][3] This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to ASTX295 in the context of p53 wild-type malignancies. A distinguishing feature of ASTX295 is its differentiated pharmacokinetic profile, characterized by a shorter plasma half-life, which is hypothesized to mitigate the on-target bone marrow toxicities, such as thrombocytopenia, observed with first-generation MDM2 inhibitors.[1][4][5]
Core Mechanism of Action: MDM2-p53 Pathway Modulation
ASTX295 directly binds to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus and activate the transcription of its target genes.[6] Key downstream effectors of p53 activation include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins that initiate programmed cell death.[4][7] The reactivation of p53's tumor suppressor functions forms the basis of ASTX295's anti-cancer activity in p53 wild-type tumors.[8]
Caption: ASTX295 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Preclinical Data
In Vitro Potency and Activity
ASTX295 demonstrates potent inhibition of the MDM2-p53 interaction and significant anti-proliferative activity in a wide range of p53 wild-type cancer cell lines.
| Parameter | Cell Line | Value | Assay | Reference |
| MDM2 IC50 | - | <1 nM | ELISA | [6][7] |
| GI50 | SJSA-1 (MDM2-amplified) | 27 nM | Cell Viability | [2][6] |
| Panel of 219 p53 WT cell lines | 143 lines < 1 µM, 50 lines < 0.1 µM | Cell Viability | [2][6] | |
| 12 TP53 WT lymphoid cell lines | <1 nM - 100 nM | Cell Viability (CTG) | [7] | |
| Primary TP53 WT MCL samples | 4.3 nM - 100 nM (in 12/25 samples) | Cell Viability (CTG) | [7] | |
| p53 Induction EC50 | - | 10 nM (after 2 hours) | In Vitro Analysis | [2][6] |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition; EC50: Half maximal effective concentration; CTG: Cell-Titer Glo.
In Vivo Efficacy
In vivo studies using xenograft models of p53 wild-type cancers have shown that oral administration of ASTX295 leads to robust induction of p53 and its target genes, resulting in dose-dependent tumor growth inhibition.[2][6] Notably, preclinical studies indicated no significant hematological changes, supporting the hypothesis of a bone-marrow sparing profile.[9]
Clinical Data Overview
A first-in-human, Phase 1/2 clinical trial (NCT03975387) has evaluated the safety, pharmacokinetics, and preliminary efficacy of ASTX295 in patients with advanced solid tumors harboring wild-type p53.[5][10]
| Parameter | Value | Study Population | Reference |
| Human Half-life (t1/2) | 4-6 hours | Patients with advanced solid tumors | [11][12] |
| Median Tmax | 3 hours | Patients with advanced solid tumors | [11] |
| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly | Patients with advanced solid tumors | [11][12] |
| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue | Patients with advanced solid tumors | [11] |
| Preliminary Efficacy | Objective responses observed in heavily pre-treated patients (e.g., liposarcoma, non-small cell lung cancer) | Patients with advanced solid tumors | [11][12] |
The clinical findings highlight that ASTX295 was well-tolerated at doses that modulate the p53 pathway, with manageable gastrointestinal adverse events being dose-limiting rather than the myelosuppression seen with other MDM2 inhibitors.[11][12]
Key Experimental Protocols
MDM2-p53 Interaction Assay (ELISA-based)
This assay quantifies the ability of ASTX295 to inhibit the binding of p53 to MDM2.
Caption: Workflow for an ELISA-based MDM2-p53 interaction assay.
Methodology:
-
Coating: High-binding 96-well plates are coated with recombinant human MDM2 protein overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Incubation: A constant concentration of biotinylated p53 peptide is added along with a serial dilution of ASTX295. The plate is incubated to allow for competitive binding.
-
Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated p53.
-
Signal Generation: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.
-
Analysis: The absorbance is read on a plate reader, and the data is used to calculate the IC50 value of ASTX295.
Western Blot for p53 Pathway Proteins
This method is used to detect changes in the protein levels of p53 and its transcriptional targets, p21 and MDM2, following treatment with ASTX295.[4][7]
Methodology:
-
Cell Lysis: p53 wild-type cancer cells (e.g., SJSA-1) are treated with ASTX295 for specified durations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative change in protein expression.
Conclusion
ASTX295 is a next-generation MDM2 antagonist that effectively reactivates the p53 tumor suppressor pathway in p53 wild-type cancers.[6] Its potent in vitro and in vivo anti-tumor activity, combined with a differentiated pharmacokinetic profile aimed at improving its therapeutic index, makes it a promising agent in this therapeutic class.[1][6] The manageable safety profile observed in early clinical studies, notably the avoidance of significant myelosuppression, suggests potential for use as a single agent and in combination with other anti-cancer therapies.[11][12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of ASTX295 in patients with p53 wild-type solid tumors.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. researchgate.net [researchgate.net]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. astx.com [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 9. astx.com [astx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 12. astx.com [astx.com]
ASTX295 in p53 Wild-Type Cancers: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is an orally bioavailable, potent, and selective small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. In cancers harboring wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which targets p53 for proteasomal degradation.[1] ASTX295 is designed to disrupt this interaction, thereby reactivating p53 and its downstream tumor suppressor pathways, including cell cycle arrest, DNA repair, and apoptosis.[2][3] This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to ASTX295 in the context of p53 wild-type malignancies. A distinguishing feature of ASTX295 is its differentiated pharmacokinetic profile, characterized by a shorter plasma half-life, which is hypothesized to mitigate the on-target bone marrow toxicities, such as thrombocytopenia, observed with first-generation MDM2 inhibitors.[1][4][5]
Core Mechanism of Action: MDM2-p53 Pathway Modulation
ASTX295 directly binds to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53 protein, which can then translocate to the nucleus and activate the transcription of its target genes.[6] Key downstream effectors of p53 activation include p21 (CDKN1A), which mediates cell cycle arrest, and pro-apoptotic proteins that initiate programmed cell death.[4][7] The reactivation of p53's tumor suppressor functions forms the basis of ASTX295's anti-cancer activity in p53 wild-type tumors.[8]
Caption: ASTX295 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.
Preclinical Data
In Vitro Potency and Activity
ASTX295 demonstrates potent inhibition of the MDM2-p53 interaction and significant anti-proliferative activity in a wide range of p53 wild-type cancer cell lines.
| Parameter | Cell Line | Value | Assay | Reference |
| MDM2 IC50 | - | <1 nM | ELISA | [6][7] |
| GI50 | SJSA-1 (MDM2-amplified) | 27 nM | Cell Viability | [2][6] |
| Panel of 219 p53 WT cell lines | 143 lines < 1 µM, 50 lines < 0.1 µM | Cell Viability | [2][6] | |
| 12 TP53 WT lymphoid cell lines | <1 nM - 100 nM | Cell Viability (CTG) | [7] | |
| Primary TP53 WT MCL samples | 4.3 nM - 100 nM (in 12/25 samples) | Cell Viability (CTG) | [7] | |
| p53 Induction EC50 | - | 10 nM (after 2 hours) | In Vitro Analysis | [2][6] |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition; EC50: Half maximal effective concentration; CTG: Cell-Titer Glo.
In Vivo Efficacy
In vivo studies using xenograft models of p53 wild-type cancers have shown that oral administration of ASTX295 leads to robust induction of p53 and its target genes, resulting in dose-dependent tumor growth inhibition.[2][6] Notably, preclinical studies indicated no significant hematological changes, supporting the hypothesis of a bone-marrow sparing profile.[9]
Clinical Data Overview
A first-in-human, Phase 1/2 clinical trial (NCT03975387) has evaluated the safety, pharmacokinetics, and preliminary efficacy of ASTX295 in patients with advanced solid tumors harboring wild-type p53.[5][10]
| Parameter | Value | Study Population | Reference |
| Human Half-life (t1/2) | 4-6 hours | Patients with advanced solid tumors | [11][12] |
| Median Tmax | 3 hours | Patients with advanced solid tumors | [11] |
| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly | Patients with advanced solid tumors | [11][12] |
| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue | Patients with advanced solid tumors | [11] |
| Preliminary Efficacy | Objective responses observed in heavily pre-treated patients (e.g., liposarcoma, non-small cell lung cancer) | Patients with advanced solid tumors | [11][12] |
The clinical findings highlight that ASTX295 was well-tolerated at doses that modulate the p53 pathway, with manageable gastrointestinal adverse events being dose-limiting rather than the myelosuppression seen with other MDM2 inhibitors.[11][12]
Key Experimental Protocols
MDM2-p53 Interaction Assay (ELISA-based)
This assay quantifies the ability of ASTX295 to inhibit the binding of p53 to MDM2.
Caption: Workflow for an ELISA-based MDM2-p53 interaction assay.
Methodology:
-
Coating: High-binding 96-well plates are coated with recombinant human MDM2 protein overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Incubation: A constant concentration of biotinylated p53 peptide is added along with a serial dilution of ASTX295. The plate is incubated to allow for competitive binding.
-
Detection: After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated p53.
-
Signal Generation: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.
-
Analysis: The absorbance is read on a plate reader, and the data is used to calculate the IC50 value of ASTX295.
Western Blot for p53 Pathway Proteins
This method is used to detect changes in the protein levels of p53 and its transcriptional targets, p21 and MDM2, following treatment with ASTX295.[4][7]
Methodology:
-
Cell Lysis: p53 wild-type cancer cells (e.g., SJSA-1) are treated with ASTX295 for specified durations. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative change in protein expression.
Conclusion
ASTX295 is a next-generation MDM2 antagonist that effectively reactivates the p53 tumor suppressor pathway in p53 wild-type cancers.[6] Its potent in vitro and in vivo anti-tumor activity, combined with a differentiated pharmacokinetic profile aimed at improving its therapeutic index, makes it a promising agent in this therapeutic class.[1][6] The manageable safety profile observed in early clinical studies, notably the avoidance of significant myelosuppression, suggests potential for use as a single agent and in combination with other anti-cancer therapies.[11][12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of ASTX295 in patients with p53 wild-type solid tumors.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. researchgate.net [researchgate.net]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. astx.com [astx.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 9. astx.com [astx.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 12. astx.com [astx.com]
Preclinical Efficacy of ASTX295: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of ASTX295, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.
Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway
ASTX295 is a synthetic small molecule that functions as an antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[3][4] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell growth and survival.[5]
ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby preventing the degradation of p53.[1] This leads to the accumulation of p53 in the nucleus, restoring its potent tumor-suppressive functions, which include the induction of cell cycle arrest and apoptosis.[2][3]
In Vitro Efficacy
The preclinical evaluation of ASTX295 has demonstrated its potent activity against MDM2 and its significant anti-proliferative effects in p53 wild-type cancer cell lines.
| Assay Type | Target/Cell Line | Result | Citation |
| In Vitro MDM2 Inhibition (ELISA) | MDM2 | IC50 < 1 nM | [6] |
| Growth Inhibition (GI50) | SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma) | 27 nM | [6] |
| p53 Activation (EC50) | SJSA-1 | 10 nM (after 2 hours) | [6] |
| Anti-proliferative Activity | Panel of 219 p53 wild-type cell lines | GI50 < 1 µM in 143 cell lines | [6] |
| GI50 < 0.1 µM in 50 cell lines | [6] |
In Vivo Efficacy
The anti-tumor activity of ASTX295 has been confirmed in a preclinical in vivo model.
| Animal Model | Treatment | Outcome | Citation |
| SJSA-1 Xenograft | Oral administration of ASTX295 | Dose-dependent inhibition of tumor growth | [6] |
| Robust induction of p53 and its target genes at 3 and 6 hours post-administration | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the ASTX295 mechanism of action and a typical experimental workflow for evaluating its preclinical efficacy.
Caption: Mechanism of Action of ASTX295.
References
Preclinical Efficacy of ASTX295: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of ASTX295, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its preclinical evaluation.
Core Mechanism of Action: Reactivation of the p53 Tumor Suppressor Pathway
ASTX295 is a synthetic small molecule that functions as an antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[3][4] In many cancers with wild-type p53, the overexpression of MDM2 effectively silences this crucial tumor suppressor pathway, allowing for uncontrolled cell growth and survival.[5]
ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby preventing the degradation of p53.[1] This leads to the accumulation of p53 in the nucleus, restoring its potent tumor-suppressive functions, which include the induction of cell cycle arrest and apoptosis.[2][3]
In Vitro Efficacy
The preclinical evaluation of ASTX295 has demonstrated its potent activity against MDM2 and its significant anti-proliferative effects in p53 wild-type cancer cell lines.
| Assay Type | Target/Cell Line | Result | Citation |
| In Vitro MDM2 Inhibition (ELISA) | MDM2 | IC50 < 1 nM | [6] |
| Growth Inhibition (GI50) | SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma) | 27 nM | [6] |
| p53 Activation (EC50) | SJSA-1 | 10 nM (after 2 hours) | [6] |
| Anti-proliferative Activity | Panel of 219 p53 wild-type cell lines | GI50 < 1 µM in 143 cell lines | [6] |
| GI50 < 0.1 µM in 50 cell lines | [6] |
In Vivo Efficacy
The anti-tumor activity of ASTX295 has been confirmed in a preclinical in vivo model.
| Animal Model | Treatment | Outcome | Citation |
| SJSA-1 Xenograft | Oral administration of ASTX295 | Dose-dependent inhibition of tumor growth | [6] |
| Robust induction of p53 and its target genes at 3 and 6 hours post-administration | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the ASTX295 mechanism of action and a typical experimental workflow for evaluating its preclinical efficacy.
Caption: Mechanism of Action of ASTX295.
References
An In-depth Technical Guide on the Core Role of the MDM2-p53 Pathway in Tumorigenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The TP53 gene, encoding the p53 protein, is the most frequently mutated tumor suppressor in human cancers, underscoring its critical role as a "guardian of the genome."[1] In approximately half of all human malignancies where p53 remains unmutated (wild-type), its tumor-suppressive functions are often abrogated by its principal cellular antagonist, the Murine Double Minute 2 (MDM2) oncoprotein.[1][2] MDM2, an E3 ubiquitin ligase, targets p53 for degradation, thereby controlling its cellular levels and activity.[3] The amplification or overexpression of the MDM2 gene is a key oncogenic event in numerous cancers, effectively disabling the p53 pathway and promoting cell survival and proliferation.[4][5][6] This intricate relationship forms a classic autoregulatory feedback loop, where p53 transcriptionally activates MDM2, which in turn inhibits p53.[4] Disruption of this delicate balance is a cornerstone of tumorigenesis, making the MDM2-p53 interaction a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the pathway's mechanics, its dysregulation in cancer, quantitative data on its alteration, detailed experimental protocols for its study, and the current landscape of therapeutic strategies targeting this critical axis.
The Core MDM2-p53 Regulatory Axis
Under normal physiological conditions, p53 protein levels are kept exceptionally low to allow for normal cell growth and division.[3] This tight regulation is primarily orchestrated by MDM2. The interaction is multifaceted, with MDM2 inhibiting p53 through two principal, well-defined mechanisms:
-
Inhibition of Transcriptional Activity: The MDM2 protein binds directly to the N-terminal transactivation domain of p53.[4] This physical interaction sterically hinders p53 from recruiting the transcriptional machinery necessary to activate its downstream target genes.
-
Promotion of Proteasomal Degradation: MDM2 functions as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin molecules to p53.[7][8] This ubiquitination acts as a signal for the 26S proteasome to recognize and degrade the p53 protein, ensuring its rapid turnover and low steady-state concentration.[3][8]
This relationship forms a negative feedback loop essential for cellular homeostasis. The MDM2 gene is itself a transcriptional target of p53.[7][4] Therefore, when p53 levels rise, it induces the expression of its own inhibitor, MDM2, which then targets p53 for degradation, thus restoring p53 to its basal low level.[2]
Caption: The core MDM2-p53 autoregulatory feedback loop.
p53 Activation in Response to Cellular Stress
The p53 pathway is activated by a wide array of cellular stress signals, which serve as triggers for its tumor-suppressive functions.[9][10][11] These triggers include:
-
DNA Damage: Caused by ionizing radiation, UV light, or chemotherapeutic agents.[10][12]
-
Oncogene Activation: Aberrant expression of oncogenes like c-Myc or Ras.[10][13]
-
Ribosomal Stress: Perturbations in ribosome biogenesis.[14][15][16]
-
Oxidative Stress: Accumulation of reactive oxygen species (ROS).[11][12]
In response to these stresses, a cascade of post-translational modifications, primarily phosphorylation, stabilizes and activates p53. Key kinases like ATM (Ataxia-Telangiectasia Mutated) and Chk2 are activated by DNA double-strand breaks.[17][18] These kinases phosphorylate p53 and MDM2, which disrupts the MDM2-p53 interaction, preventing p53 degradation and allowing its levels to rise rapidly in the nucleus.[3][18] Another crucial regulator is the p14ARF tumor suppressor, which, in response to oncogenic signals, binds to MDM2 and sequesters it in the nucleolus, thereby liberating p53.[11]
Caption: Stress-induced activation of p53 via inhibition of MDM2.
Downstream Consequences of p53 Activation
Once stabilized and activated, p53 functions as a potent transcription factor, instigating a variety of cellular programs to prevent the propagation of damaged cells.[9][18] The specific outcome is context-dependent, influenced by the cell type and the nature of the stress signal, but generally falls into three categories:[18][19]
-
Cell Cycle Arrest: p53 can induce a temporary halt in the cell cycle, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.[9][18] This is primarily mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor CDKN1A, which encodes the p21 protein.[9][11]
-
Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 triggers apoptosis to eliminate the compromised cell.[9][18] This is achieved by upregulating the expression of pro-apoptotic genes such as BAX, PUMA, and NOXA.[9]
-
Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence, which serves as a stable barrier to transformation.[18]
Caption: Downstream cellular outcomes of p53 activation.
Pathway Dysregulation in Tumorigenesis: A Quantitative Overview
The disruption of the MDM2-p53 axis is a common event in human cancer, occurring primarily through two mutually exclusive mechanisms: mutation of the TP53 gene itself, or amplification/overexpression of the MDM2 gene.[20][21]
Table 1: Frequency of MDM2 Gene Amplification in Various Cancers
| Cancer Type | Frequency of MDM2 Amplification | Reference(s) |
|---|---|---|
| Sarcoma (overall) | ~18.7% - 20% | [5][21] |
| Dedifferentiated Liposarcoma | 62% - 69.1% | [22][23] |
| Osteosarcoma | ~16% | [21] |
| Glioblastoma Multiforme | ~7.2% | [5] |
| Bladder Urothelial Carcinoma | ~2.9% - 9% | [5][20] |
| Breast Cancer | ~13% | [20] |
| Esophageal Carcinoma | ~13% | [21] |
| All Cancers (TCGA analysis) | ~1.2% - 3.5% |[5][23] |
Table 2: Frequency of Somatic TP53 Mutations in Various Cancers
| Cancer Type | Frequency of TP53 Mutation | Reference(s) |
|---|---|---|
| High-Grade Serous Ovarian Cancer | ~96% | [1] |
| Small Cell Lung Cancer | >90% | [1] |
| Esophageal Squamous Cell Carcinoma | ~89% | [24] |
| Pancreatic Adenocarcinoma | ~72% | [24] |
| Colorectal Adenocarcinoma | ~62% | [24] |
| Head and Neck Squamous Cell Carcinoma | ~61% | [24] |
| Lung Adenocarcinoma | ~46% | [24] |
| Breast Cancer (Invasive) | ~35% | [24] |
| All Cancers (Overall) | ~50% |[1][2][22][25] |
Therapeutic Intervention: MDM2-p53 Interaction Inhibitors
For the large subset of tumors that retain wild-type p53 but overexpress MDM2, inhibiting the MDM2-p53 interaction is a compelling therapeutic strategy.[2] This approach aims to "reactivate" the latent p53, restoring its tumor-suppressive functions. Several classes of small-molecule inhibitors have been developed that bind to the p53-binding pocket on MDM2, preventing its interaction with p53.[26] This leads to p53 stabilization, accumulation, and activation of downstream pathways.[26][27]
Table 3: Overview of Select MDM2 Inhibitors in Clinical Development
| Compound Name | Class | Select Indications Studied | Key Clinical Findings / Status | Reference(s) |
|---|---|---|---|---|
| Nutlins (e.g., RG7112/Idasanutlin) | cis-imidazoline analog | Acute Myeloid Leukemia (AML), Liposarcoma | Showed single-agent clinical activity in AML (5/30 patients achieved CR/PR). Common toxicity was hematological (e.g., neutropenia). | [26][27] |
| Milademetan (RAIN-32) | Small Molecule | Dedifferentiated Liposarcoma (DDLPS), Advanced Solid Tumors | In DDLPS, showed a disease control rate of 62% and a median progression-free survival of 7.4 months. | [22] |
| Navtemadlin (AMG-232/KRT-232) | Piperidinone analog | Merkel Cell Carcinoma, Soft Tissue Sarcoma | In Merkel cell carcinoma, showed an overall response rate of 38% at the recommended phase 2 dose. | [22] |
| Siremadlin (HDM201) | Imidazopyrrolidinone | Well-differentiated/Dedifferentiated Liposarcoma (WDLPS/DDLPS) | In combination with a CDK4/6 inhibitor, showed manageable toxicity and preliminary antitumor activity. | [22] |
| ALRN-6924 | Stapled Peptide | Advanced Solid Tumors, Lymphomas | Disrupts interaction with both MDM2 and its homolog MDMX. |[26] |
Key Experimental Protocols and Workflows
Investigating the MDM2-p53 pathway requires a suite of robust molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate MDM2-p53 Interaction
This protocol is used to demonstrate a direct physical interaction between MDM2 and p53 within a cell lysate.
Caption: Experimental workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional but Recommended): Transfer the supernatant (lysate) to a new tube. Add Protein A/G agarose (B213101) beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.
-
Immunoprecipitation: Determine protein concentration of the lysate. To 500-1000 µg of protein, add 2-5 µg of the primary antibody (e.g., anti-MDM2). Incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG from the same species is critical.
-
Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to each sample. Incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe with a primary antibody against the putative interacting partner (e.g., anti-p53). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.
Protocol 2: Dual-Luciferase Reporter Assay for p53 Transcriptional Activity
This assay quantitatively measures the ability of p53 to act as a transcription factor in living cells.[28][29][30]
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: One day prior to transfection, seed cells (p53-null cells like H1299 are often used for reconstitution experiments) into a white, clear-bottom 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.[28]
-
Plasmid Co-transfection: Prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine). Co-transfect cells with:
-
A reporter plasmid containing the Firefly luciferase gene downstream of a promoter with p53 response elements (p53RE), such as the p21 or BAX promoter.[28][31]
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or TK) to normalize for transfection efficiency.[28][31]
-
(Optional) An expression vector for wild-type or mutant p53 if using p53-null cells.
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., MDM2 inhibitors) or stimuli (e.g., doxorubicin) at desired concentrations. Incubate for an additional 18-24 hours.[28]
-
Cell Lysis: Aspirate the medium and wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Measurement: Using a luminometer, inject the Firefly luciferase substrate into each well and measure the luminescence (Signal 1). Subsequently, inject the Stop & Glo® Reagent, which quenches the Firefly signal and provides the substrate for Renilla luciferase, and measure the luminescence again (Signal 2).
-
Data Analysis: Calculate the ratio of Signal 1 to Signal 2 for each well. This normalized value represents the p53 transcriptional activity. Compare the ratios from treated cells to those from vehicle-treated control cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for p53 Target Gene Identification
ChIP is used to identify the specific genomic regions (e.g., promoter regions of target genes) that p53 binds to in the context of the cell.[32][33]
Caption: Experimental workflow for Chromatin Immunoprecipitation.
Methodology:
-
Protein-DNA Cross-linking: Treat cultured cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei. Resuspend nuclei in a shearing buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads extensively with a series of low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.
-
Elution and Reversal of Cross-links: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: The purified DNA can be analyzed by:
-
ChIP-qPCR: Use primers specific to the promoter region of a known or putative p53 target gene to quantify enrichment relative to an input control and a negative control region.
-
ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and perform next-generation sequencing to identify p53 binding sites across the entire genome.[32][33]
-
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mdm2 - Wikipedia [en.wikipedia.org]
- 8. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. The RP-Mdm2-p53 pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The RP-Mdm2-p53 Pathway and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. Prevalence of MDM2 amplification and coalterations in 523 advanced cancer patients in the MD Anderson phase 1 clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. targetedonc.com [targetedonc.com]
- 23. ascopubs.org [ascopubs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]
- 29. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. caymanchem.com [caymanchem.com]
- 31. researchgate.net [researchgate.net]
- 32. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Core Role of the MDM2-p53 Pathway in Tumorigenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The TP53 gene, encoding the p53 protein, is the most frequently mutated tumor suppressor in human cancers, underscoring its critical role as a "guardian of the genome."[1] In approximately half of all human malignancies where p53 remains unmutated (wild-type), its tumor-suppressive functions are often abrogated by its principal cellular antagonist, the Murine Double Minute 2 (MDM2) oncoprotein.[1][2] MDM2, an E3 ubiquitin ligase, targets p53 for degradation, thereby controlling its cellular levels and activity.[3] The amplification or overexpression of the MDM2 gene is a key oncogenic event in numerous cancers, effectively disabling the p53 pathway and promoting cell survival and proliferation.[4][5][6] This intricate relationship forms a classic autoregulatory feedback loop, where p53 transcriptionally activates MDM2, which in turn inhibits p53.[4] Disruption of this delicate balance is a cornerstone of tumorigenesis, making the MDM2-p53 interaction a highly attractive target for therapeutic intervention. This guide provides a comprehensive overview of the pathway's mechanics, its dysregulation in cancer, quantitative data on its alteration, detailed experimental protocols for its study, and the current landscape of therapeutic strategies targeting this critical axis.
The Core MDM2-p53 Regulatory Axis
Under normal physiological conditions, p53 protein levels are kept exceptionally low to allow for normal cell growth and division.[3] This tight regulation is primarily orchestrated by MDM2. The interaction is multifaceted, with MDM2 inhibiting p53 through two principal, well-defined mechanisms:
-
Inhibition of Transcriptional Activity: The MDM2 protein binds directly to the N-terminal transactivation domain of p53.[4] This physical interaction sterically hinders p53 from recruiting the transcriptional machinery necessary to activate its downstream target genes.
-
Promotion of Proteasomal Degradation: MDM2 functions as an E3 ubiquitin ligase, catalyzing the attachment of ubiquitin molecules to p53.[7][8] This ubiquitination acts as a signal for the 26S proteasome to recognize and degrade the p53 protein, ensuring its rapid turnover and low steady-state concentration.[3][8]
This relationship forms a negative feedback loop essential for cellular homeostasis. The MDM2 gene is itself a transcriptional target of p53.[7][4] Therefore, when p53 levels rise, it induces the expression of its own inhibitor, MDM2, which then targets p53 for degradation, thus restoring p53 to its basal low level.[2]
Caption: The core MDM2-p53 autoregulatory feedback loop.
p53 Activation in Response to Cellular Stress
The p53 pathway is activated by a wide array of cellular stress signals, which serve as triggers for its tumor-suppressive functions.[9][10][11] These triggers include:
-
DNA Damage: Caused by ionizing radiation, UV light, or chemotherapeutic agents.[10][12]
-
Oncogene Activation: Aberrant expression of oncogenes like c-Myc or Ras.[10][13]
-
Ribosomal Stress: Perturbations in ribosome biogenesis.[14][15][16]
-
Oxidative Stress: Accumulation of reactive oxygen species (ROS).[11][12]
In response to these stresses, a cascade of post-translational modifications, primarily phosphorylation, stabilizes and activates p53. Key kinases like ATM (Ataxia-Telangiectasia Mutated) and Chk2 are activated by DNA double-strand breaks.[17][18] These kinases phosphorylate p53 and MDM2, which disrupts the MDM2-p53 interaction, preventing p53 degradation and allowing its levels to rise rapidly in the nucleus.[3][18] Another crucial regulator is the p14ARF tumor suppressor, which, in response to oncogenic signals, binds to MDM2 and sequesters it in the nucleolus, thereby liberating p53.[11]
Caption: Stress-induced activation of p53 via inhibition of MDM2.
Downstream Consequences of p53 Activation
Once stabilized and activated, p53 functions as a potent transcription factor, instigating a variety of cellular programs to prevent the propagation of damaged cells.[9][18] The specific outcome is context-dependent, influenced by the cell type and the nature of the stress signal, but generally falls into three categories:[18][19]
-
Cell Cycle Arrest: p53 can induce a temporary halt in the cell cycle, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair.[9][18] This is primarily mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor CDKN1A, which encodes the p21 protein.[9][11]
-
Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 triggers apoptosis to eliminate the compromised cell.[9][18] This is achieved by upregulating the expression of pro-apoptotic genes such as BAX, PUMA, and NOXA.[9]
-
Senescence: p53 can also induce a state of permanent cell cycle arrest known as senescence, which serves as a stable barrier to transformation.[18]
Caption: Downstream cellular outcomes of p53 activation.
Pathway Dysregulation in Tumorigenesis: A Quantitative Overview
The disruption of the MDM2-p53 axis is a common event in human cancer, occurring primarily through two mutually exclusive mechanisms: mutation of the TP53 gene itself, or amplification/overexpression of the MDM2 gene.[20][21]
Table 1: Frequency of MDM2 Gene Amplification in Various Cancers
| Cancer Type | Frequency of MDM2 Amplification | Reference(s) |
|---|---|---|
| Sarcoma (overall) | ~18.7% - 20% | [5][21] |
| Dedifferentiated Liposarcoma | 62% - 69.1% | [22][23] |
| Osteosarcoma | ~16% | [21] |
| Glioblastoma Multiforme | ~7.2% | [5] |
| Bladder Urothelial Carcinoma | ~2.9% - 9% | [5][20] |
| Breast Cancer | ~13% | [20] |
| Esophageal Carcinoma | ~13% | [21] |
| All Cancers (TCGA analysis) | ~1.2% - 3.5% |[5][23] |
Table 2: Frequency of Somatic TP53 Mutations in Various Cancers
| Cancer Type | Frequency of TP53 Mutation | Reference(s) |
|---|---|---|
| High-Grade Serous Ovarian Cancer | ~96% | [1] |
| Small Cell Lung Cancer | >90% | [1] |
| Esophageal Squamous Cell Carcinoma | ~89% | [24] |
| Pancreatic Adenocarcinoma | ~72% | [24] |
| Colorectal Adenocarcinoma | ~62% | [24] |
| Head and Neck Squamous Cell Carcinoma | ~61% | [24] |
| Lung Adenocarcinoma | ~46% | [24] |
| Breast Cancer (Invasive) | ~35% | [24] |
| All Cancers (Overall) | ~50% |[1][2][22][25] |
Therapeutic Intervention: MDM2-p53 Interaction Inhibitors
For the large subset of tumors that retain wild-type p53 but overexpress MDM2, inhibiting the MDM2-p53 interaction is a compelling therapeutic strategy.[2] This approach aims to "reactivate" the latent p53, restoring its tumor-suppressive functions. Several classes of small-molecule inhibitors have been developed that bind to the p53-binding pocket on MDM2, preventing its interaction with p53.[26] This leads to p53 stabilization, accumulation, and activation of downstream pathways.[26][27]
Table 3: Overview of Select MDM2 Inhibitors in Clinical Development
| Compound Name | Class | Select Indications Studied | Key Clinical Findings / Status | Reference(s) |
|---|---|---|---|---|
| Nutlins (e.g., RG7112/Idasanutlin) | cis-imidazoline analog | Acute Myeloid Leukemia (AML), Liposarcoma | Showed single-agent clinical activity in AML (5/30 patients achieved CR/PR). Common toxicity was hematological (e.g., neutropenia). | [26][27] |
| Milademetan (RAIN-32) | Small Molecule | Dedifferentiated Liposarcoma (DDLPS), Advanced Solid Tumors | In DDLPS, showed a disease control rate of 62% and a median progression-free survival of 7.4 months. | [22] |
| Navtemadlin (AMG-232/KRT-232) | Piperidinone analog | Merkel Cell Carcinoma, Soft Tissue Sarcoma | In Merkel cell carcinoma, showed an overall response rate of 38% at the recommended phase 2 dose. | [22] |
| Siremadlin (HDM201) | Imidazopyrrolidinone | Well-differentiated/Dedifferentiated Liposarcoma (WDLPS/DDLPS) | In combination with a CDK4/6 inhibitor, showed manageable toxicity and preliminary antitumor activity. | [22] |
| ALRN-6924 | Stapled Peptide | Advanced Solid Tumors, Lymphomas | Disrupts interaction with both MDM2 and its homolog MDMX. |[26] |
Key Experimental Protocols and Workflows
Investigating the MDM2-p53 pathway requires a suite of robust molecular and cellular biology techniques. Below are detailed protocols for essential experiments.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate MDM2-p53 Interaction
This protocol is used to demonstrate a direct physical interaction between MDM2 and p53 within a cell lysate.
Caption: Experimental workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Culture and Lysis: Culture cells of interest to ~80-90% confluency. Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional but Recommended): Transfer the supernatant (lysate) to a new tube. Add Protein A/G agarose beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the pre-cleared lysate.
-
Immunoprecipitation: Determine protein concentration of the lysate. To 500-1000 µg of protein, add 2-5 µg of the primary antibody (e.g., anti-MDM2). Incubate overnight at 4°C with gentle rotation. A negative control using a non-specific IgG from the same species is critical.
-
Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to each sample. Incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer to a PVDF membrane, probe with a primary antibody against the putative interacting partner (e.g., anti-p53). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression.
Protocol 2: Dual-Luciferase Reporter Assay for p53 Transcriptional Activity
This assay quantitatively measures the ability of p53 to act as a transcription factor in living cells.[28][29][30]
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Methodology:
-
Cell Seeding: One day prior to transfection, seed cells (p53-null cells like H1299 are often used for reconstitution experiments) into a white, clear-bottom 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.[28]
-
Plasmid Co-transfection: Prepare a transfection mix according to the manufacturer's protocol (e.g., Lipofectamine). Co-transfect cells with:
-
A reporter plasmid containing the Firefly luciferase gene downstream of a promoter with p53 response elements (p53RE), such as the p21 or BAX promoter.[28][31]
-
A control plasmid containing the Renilla luciferase gene driven by a constitutive promoter (e.g., SV40 or TK) to normalize for transfection efficiency.[28][31]
-
(Optional) An expression vector for wild-type or mutant p53 if using p53-null cells.
-
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., MDM2 inhibitors) or stimuli (e.g., doxorubicin) at desired concentrations. Incubate for an additional 18-24 hours.[28]
-
Cell Lysis: Aspirate the medium and wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Measurement: Using a luminometer, inject the Firefly luciferase substrate into each well and measure the luminescence (Signal 1). Subsequently, inject the Stop & Glo® Reagent, which quenches the Firefly signal and provides the substrate for Renilla luciferase, and measure the luminescence again (Signal 2).
-
Data Analysis: Calculate the ratio of Signal 1 to Signal 2 for each well. This normalized value represents the p53 transcriptional activity. Compare the ratios from treated cells to those from vehicle-treated control cells.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for p53 Target Gene Identification
ChIP is used to identify the specific genomic regions (e.g., promoter regions of target genes) that p53 binds to in the context of the cell.[32][33]
Caption: Experimental workflow for Chromatin Immunoprecipitation.
Methodology:
-
Protein-DNA Cross-linking: Treat cultured cells with 1% formaldehyde directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Isolate the nuclei. Resuspend nuclei in a shearing buffer and shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody.
-
Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads extensively with a series of low salt, high salt, and LiCl buffers to remove non-specifically bound chromatin.
-
Elution and Reversal of Cross-links: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: The purified DNA can be analyzed by:
-
ChIP-qPCR: Use primers specific to the promoter region of a known or putative p53 target gene to quantify enrichment relative to an input control and a negative control region.
-
ChIP-seq: Prepare a sequencing library from the immunoprecipitated DNA and perform next-generation sequencing to identify p53 binding sites across the entire genome.[32][33]
-
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of MDM2 Amplification and Overexpression in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mdm2 - Wikipedia [en.wikipedia.org]
- 8. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. The RP-Mdm2-p53 pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The RP-Mdm2-p53 Pathway and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. Prevalence of MDM2 amplification and coalterations in 523 advanced cancer patients in the MD Anderson phase 1 clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. targetedonc.com [targetedonc.com]
- 23. ascopubs.org [ascopubs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 28. p53 Transcriptional Activity by Dual-Luciferase Reporter Assay [bio-protocol.org]
- 29. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. caymanchem.com [caymanchem.com]
- 31. researchgate.net [researchgate.net]
- 32. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]
In Vitro Preclinical Profile of ASTX295: A Technical Guide for Researchers
Introduction: ASTX295 is a potent and selective, orally available small molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog. By disrupting the MDM2-p53 interaction, ASTX295 is designed to reactivate the tumor suppressor protein p53 in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on ASTX295 in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of ASTX295 In Vitro Activity
The following tables summarize the quantitative data from in vitro assays assessing the potency and efficacy of ASTX295 in cancer cell lines.
Table 1: Potency of ASTX295 in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| ELISA | MDM2 | IC50 | <1 nM | [3][4] |
| Cell Viability | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 | 27 nM | [ ] |
| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 1 µM in 143 cell lines | [ ] |
| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 0.1 µM in 50 cell lines | [ ] |
| Cell Viability | Lymphoid Malignancy Cell Lines (TP53WT) | IC50 | < 1 nM - 100 nM | [4] |
| Cell Viability | Primary MCL Patient Samples (TP53WT) | IC50 | 4.3 nM - 100 nM (in 12/25 samples) | [4] |
| Cell Viability | AML Cell Lines (TP53 wild-type) | GI50 | <30 nM in 9 out of 11 cell lines | [5] |
| Cell Viability | KG-1 (TP53 mutant) | GI50 | >10 µM | [5] |
| Protein Expression | - | EC50 (p53 induction) | 10 nM (after 2 hours) | [ ] |
Table 2: Time-Dependent Cytotoxicity of ASTX295 in Colony-Forming Assays
| Cell Line | Exposure Time | LC50 (nM) | Reference |
| SJSA-1 | 12h | 238 ± 46 | [ ] |
| SJSA-1 | 24h | 75 ± 7 | [ ] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
MDM2-p53 Interaction ELISA
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory activity of ASTX295 on the protein-protein interaction between MDM2 and p53.
-
Protocol: While the specific proprietary details of the ELISA have not been fully disclosed, a general protocol for such an assay would involve:
-
Coating a microplate with recombinant MDM2 protein.
-
Incubating the coated plate with a p53-derived peptide or protein, along with varying concentrations of ASTX295.
-
Washing the plate to remove unbound reagents.
-
Adding a primary antibody that specifically recognizes the bound p53, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a chromogenic substrate and measuring the resulting colorimetric change using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of ASTX295.
-
Cell Viability and Growth Inhibition Assays
-
Principle: These assays measure the effect of ASTX295 on cell proliferation and viability.
-
Protocols:
-
SRB & XTT Assays (72h): These colorimetric assays were used for growth inhibition assays.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of ASTX295 concentrations (e.g., 0-10000 nM) for up to 72 hours.[4]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate reader.
-
-
AlamarBlue™ Cell Viability Assay: This assay uses the reducing power of living cells to convert resazurin (B115843) to the fluorescent resorufin.
-
Seed cells in 96-well plates and treat with ASTX295 and/or other compounds.
-
Add AlamarBlue™ reagent to the culture medium.
-
Incubate for a specified period.
-
Measure fluorescence or absorbance to determine cell viability.[5]
-
-
Apoptosis Assays
-
Principle: These assays detect and quantify programmed cell death (apoptosis) induced by ASTX295.
-
Protocol (Annexin V and Propidium Iodide Staining):
-
Treat cancer cell lines with ASTX295 for the desired duration (e.g., 24 hours).[5][6]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicating late apoptosis or necrosis.
-
Colony-Forming Assays
-
Principle: This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of long-term cytotoxicity.
-
Protocol:
-
Treat cancer cell lines (e.g., SJSA-1, T778, MOLM-13, NCI-H226) with various concentrations of ASTX295 for specific durations (e.g., 6, 12, or 24 hours).[3]
-
After treatment, wash the cells to remove the compound.
-
Seed the cells at a low density in fresh medium to allow for colony formation.
-
Incubate the plates for a period sufficient for colonies to develop (typically 7-14 days).
-
Fix and stain the colonies with a staining solution (e.g., crystal violet or methylene (B1212753) blue).
-
Count the number of colonies to calculate the surviving fraction and determine the LC50 values.[3]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanism of action of ASTX295.
-
Protocol:
-
Treat cancer cell lines with ASTX295 for a specified time (e.g., 6 hours).[3]
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, cleaved PARP, caspase-3, and caspase-9.[3][4]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of ASTX295 and a typical experimental workflow for its in vitro evaluation.
Caption: ASTX295 inhibits MDM2, leading to p53 activation and downstream cellular responses.
Caption: A typical workflow for the in vitro evaluation of ASTX295 in cancer cell lines.
References
- 1. astx295 - My Cancer Genome [mycancergenome.org]
- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 3. astx.com [astx.com]
- 4. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 5. astx.com [astx.com]
- 6. astx.com [astx.com]
In Vitro Preclinical Profile of ASTX295: A Technical Guide for Researchers
Introduction: ASTX295 is a potent and selective, orally available small molecule antagonist of the Mouse Double Minute 2 (MDM2) homolog. By disrupting the MDM2-p53 interaction, ASTX295 is designed to reactivate the tumor suppressor protein p53 in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on ASTX295 in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of ASTX295 In Vitro Activity
The following tables summarize the quantitative data from in vitro assays assessing the potency and efficacy of ASTX295 in cancer cell lines.
Table 1: Potency of ASTX295 in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| ELISA | MDM2 | IC50 | <1 nM | [3][4] |
| Cell Viability | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 | 27 nM | [ ] |
| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 1 µM in 143 cell lines | [ ] |
| Cell Viability | Panel of 219 p53 wild-type cell lines | GI50 | < 0.1 µM in 50 cell lines | [ ] |
| Cell Viability | Lymphoid Malignancy Cell Lines (TP53WT) | IC50 | < 1 nM - 100 nM | [4] |
| Cell Viability | Primary MCL Patient Samples (TP53WT) | IC50 | 4.3 nM - 100 nM (in 12/25 samples) | [4] |
| Cell Viability | AML Cell Lines (TP53 wild-type) | GI50 | <30 nM in 9 out of 11 cell lines | [5] |
| Cell Viability | KG-1 (TP53 mutant) | GI50 | >10 µM | [5] |
| Protein Expression | - | EC50 (p53 induction) | 10 nM (after 2 hours) | [ ] |
Table 2: Time-Dependent Cytotoxicity of ASTX295 in Colony-Forming Assays
| Cell Line | Exposure Time | LC50 (nM) | Reference |
| SJSA-1 | 12h | 238 ± 46 | [ ] |
| SJSA-1 | 24h | 75 ± 7 | [ ] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
MDM2-p53 Interaction ELISA
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory activity of ASTX295 on the protein-protein interaction between MDM2 and p53.
-
Protocol: While the specific proprietary details of the ELISA have not been fully disclosed, a general protocol for such an assay would involve:
-
Coating a microplate with recombinant MDM2 protein.
-
Incubating the coated plate with a p53-derived peptide or protein, along with varying concentrations of ASTX295.
-
Washing the plate to remove unbound reagents.
-
Adding a primary antibody that specifically recognizes the bound p53, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a chromogenic substrate and measuring the resulting colorimetric change using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of ASTX295.
-
Cell Viability and Growth Inhibition Assays
-
Principle: These assays measure the effect of ASTX295 on cell proliferation and viability.
-
Protocols:
-
SRB & XTT Assays (72h): These colorimetric assays were used for growth inhibition assays.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of ASTX295 concentrations (e.g., 0-10000 nM) for up to 72 hours.[4]
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate reader.
-
-
AlamarBlue™ Cell Viability Assay: This assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.
-
Seed cells in 96-well plates and treat with ASTX295 and/or other compounds.
-
Add AlamarBlue™ reagent to the culture medium.
-
Incubate for a specified period.
-
Measure fluorescence or absorbance to determine cell viability.[5]
-
-
Apoptosis Assays
-
Principle: These assays detect and quantify programmed cell death (apoptosis) induced by ASTX295.
-
Protocol (Annexin V and Propidium Iodide Staining):
-
Treat cancer cell lines with ASTX295 for the desired duration (e.g., 24 hours).[5][6]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicating late apoptosis or necrosis.
-
Colony-Forming Assays
-
Principle: This assay assesses the ability of single cells to undergo sustained proliferation and form colonies, providing a measure of long-term cytotoxicity.
-
Protocol:
-
Treat cancer cell lines (e.g., SJSA-1, T778, MOLM-13, NCI-H226) with various concentrations of ASTX295 for specific durations (e.g., 6, 12, or 24 hours).[3]
-
After treatment, wash the cells to remove the compound.
-
Seed the cells at a low density in fresh medium to allow for colony formation.
-
Incubate the plates for a period sufficient for colonies to develop (typically 7-14 days).
-
Fix and stain the colonies with a staining solution (e.g., crystal violet or methylene blue).
-
Count the number of colonies to calculate the surviving fraction and determine the LC50 values.[3]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanism of action of ASTX295.
-
Protocol:
-
Treat cancer cell lines with ASTX295 for a specified time (e.g., 6 hours).[3]
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, p21, cleaved PARP, caspase-3, and caspase-9.[3][4]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the protein bands using an imaging system.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of ASTX295 and a typical experimental workflow for its in vitro evaluation.
Caption: ASTX295 inhibits MDM2, leading to p53 activation and downstream cellular responses.
Caption: A typical workflow for the in vitro evaluation of ASTX295 in cancer cell lines.
References
- 1. astx295 - My Cancer Genome [mycancergenome.org]
- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 3. astx.com [astx.com]
- 4. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 5. astx.com [astx.com]
- 6. astx.com [astx.com]
The Pharmacodynamics of ASTX295 in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is a novel, orally bioavailable small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By inhibiting the interaction between MDM2 and the p53 tumor suppressor protein, ASTX295 is designed to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ASTX295 in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: The MDM2-p53 Axis
ASTX295 targets a critical regulatory node in the p53 signaling pathway. In many tumors with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. ASTX295 competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[2][3] This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes to induce anti-tumor effects.
In Vitro Pharmacodynamics
A series of in vitro studies have characterized the potency and cellular effects of ASTX295.
Biochemical and Cellular Potency
ASTX295 demonstrates high-affinity binding to MDM2 and potent activity in cellular assays.
| Parameter | Value | Assay System | Reference |
| MDM2 Binding (IC50) | <1 nM | ELISA-based in vitro assay | [1][4] |
| Cell Growth Inhibition (GI50) | 27 nM | SJSA-1 (osteosarcoma, TP53 wild-type, MDM2-amplified) cells | [1][4] |
| p53 Induction (EC50) | 10 nM | SJSA-1 cells (2-hour treatment) | [1][4] |
| Cell Growth Inhibition (GI50) | <30 nM | In 9 out of 11 TP53 wild-type AML cell lines | [5] |
Cellular Effects
Treatment of p53 wild-type cancer cell lines with ASTX295 leads to the activation of the p53 pathway and induction of apoptosis.
| Cellular Effect | Cell Lines | Observations | Reference |
| p53 Pathway Activation | SJSA-1, MV-4-11 | Increased protein levels of p53 and its transcriptional targets, MDM2 and p21. | [1][4][6] |
| Induction of Apoptosis | Various TP53 wild-type cell lines | Induction of apoptotic markers including cleaved PARP, caspase-3, and caspase-9 following 24-48 hour treatment. | [1][3][4] |
| Cell Cycle Arrest | Not explicitly stated, but a known downstream effect of p53 activation | Inferred from the mechanism of action. |
In Vivo Pharmacodynamics in Animal Models
The anti-tumor activity and pharmacodynamic effects of ASTX295 have been evaluated in xenograft models of solid tumors and hematological malignancies.
Osteosarcoma Xenograft Model (SJSA-1)
| Animal Model | Dosing Regimen | Key Findings | Reference |
| SJSA-1 Xenograft | 25 mg/kg, p.o., QDx14 | Dose-dependent inhibition of tumor growth. | [7] |
| SJSA-1 Xenograft | 50 mg/kg, p.o., QDx7 | More pronounced tumor growth inhibition compared to the 25 mg/kg dose. | [7] |
| SJSA-1 Xenograft | Single oral dose | Robust induction of p53 and its target genes at 3 and 6 hours post-administration. | [1][4] |
Acute Myeloid Leukemia (AML) Systemic Model (MV-4-11)
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MV-4-11 Systemic Xenograft | QDx14, oral dosing | A clear reduction in tumor growth at well-tolerated doses. | [5][6] |
| MV-4-11 Xenograft | Single dose | In vivo activation of the p53 pathway confirmed by western blot of tumor tissue. | [6] |
Experimental Protocols
In Vitro Assays
-
MDM2 Binding Assay: An ELISA-based assay was utilized to determine the IC50 of ASTX295 against the MDM2 protein.[1][4]
-
Cell Growth Inhibition Assays: The anti-proliferative effects of ASTX295 were assessed using standard 72-hour assays such as the Sulforhodamine B (SRB) or XTT assay.[1][4]
-
Western Blotting: Whole-cell lysates from treated and untreated cells were subjected to western blotting to analyze the protein levels of p53, MDM2, p21, and apoptotic markers like cleaved PARP and caspases.[6]
-
Quantitative Real-Time PCR (qRT-PCR): The transcriptional activation of p53 target genes, such as MDM2 and CDKN1A (p21), was quantified using TaqMan qRT-PCR.[6]
In Vivo Animal Models
-
SJSA-1 Osteosarcoma Xenograft Model: SJSA-1 cells, which are characterized by wild-type TP53 and MDM2 amplification, were subcutaneously injected into the hind leg of 10-12 week old athymic BALB/c or NOD/SCID mice.[8] Tumor growth was monitored by caliper measurements.[8] ASTX295 was administered orally (p.o.).[7]
-
MV-4-11 Acute Myeloid Leukemia (AML) Systemic Model: An AML systemic mouse model was established using MV-4-11 cells engineered to express luciferase (MV4-11-lux).[6] Tumor growth was monitored in real-time using in vivo bioluminescence imaging.[6] ASTX295 was administered orally (QDx14).[5][6]
Signaling Pathways and Visualizations
The mechanism of action of ASTX295 revolves around the reactivation of the p53 tumor suppressor pathway.
Caption: Mechanism of action of ASTX295 in reactivating the p53 pathway.
Caption: Preclinical experimental workflow for evaluating ASTX295.
Conclusion
The preclinical data for ASTX295 strongly support its mechanism of action as a potent and selective antagonist of the MDM2-p53 interaction. In animal models of osteosarcoma and acute myeloid leukemia with wild-type TP53, ASTX295 demonstrates significant anti-tumor activity, which is associated with the activation of the p53 signaling pathway. These findings have provided a solid foundation for the clinical development of ASTX295 as a potential therapeutic agent for patients with TP53 wild-type cancers. Further detailed quantitative data from ongoing and future preclinical and clinical studies will continue to refine our understanding of the pharmacodynamic profile of this promising agent.
References
- 1. researchgate.net [researchgate.net]
- 2. astx.com [astx.com]
- 3. astx.com [astx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. astx.com [astx.com]
- 7. 2025 AACR (poster): Switching cell fate from senescence to apoptosis by the combination of a p53 corrector with the MDM2 antagonist ASTX295 – Astex [astx.com]
- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
The Pharmacodynamics of ASTX295 in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is a novel, orally bioavailable small molecule antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By inhibiting the interaction between MDM2 and the p53 tumor suppressor protein, ASTX295 is designed to restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of ASTX295 in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: The MDM2-p53 Axis
ASTX295 targets a critical regulatory node in the p53 signaling pathway. In many tumors with wild-type p53, its tumor-suppressive functions are abrogated by overexpression of MDM2, which targets p53 for proteasomal degradation. ASTX295 competitively binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[2][3] This leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream target genes to induce anti-tumor effects.
In Vitro Pharmacodynamics
A series of in vitro studies have characterized the potency and cellular effects of ASTX295.
Biochemical and Cellular Potency
ASTX295 demonstrates high-affinity binding to MDM2 and potent activity in cellular assays.
| Parameter | Value | Assay System | Reference |
| MDM2 Binding (IC50) | <1 nM | ELISA-based in vitro assay | [1][4] |
| Cell Growth Inhibition (GI50) | 27 nM | SJSA-1 (osteosarcoma, TP53 wild-type, MDM2-amplified) cells | [1][4] |
| p53 Induction (EC50) | 10 nM | SJSA-1 cells (2-hour treatment) | [1][4] |
| Cell Growth Inhibition (GI50) | <30 nM | In 9 out of 11 TP53 wild-type AML cell lines | [5] |
Cellular Effects
Treatment of p53 wild-type cancer cell lines with ASTX295 leads to the activation of the p53 pathway and induction of apoptosis.
| Cellular Effect | Cell Lines | Observations | Reference |
| p53 Pathway Activation | SJSA-1, MV-4-11 | Increased protein levels of p53 and its transcriptional targets, MDM2 and p21. | [1][4][6] |
| Induction of Apoptosis | Various TP53 wild-type cell lines | Induction of apoptotic markers including cleaved PARP, caspase-3, and caspase-9 following 24-48 hour treatment. | [1][3][4] |
| Cell Cycle Arrest | Not explicitly stated, but a known downstream effect of p53 activation | Inferred from the mechanism of action. |
In Vivo Pharmacodynamics in Animal Models
The anti-tumor activity and pharmacodynamic effects of ASTX295 have been evaluated in xenograft models of solid tumors and hematological malignancies.
Osteosarcoma Xenograft Model (SJSA-1)
| Animal Model | Dosing Regimen | Key Findings | Reference |
| SJSA-1 Xenograft | 25 mg/kg, p.o., QDx14 | Dose-dependent inhibition of tumor growth. | [7] |
| SJSA-1 Xenograft | 50 mg/kg, p.o., QDx7 | More pronounced tumor growth inhibition compared to the 25 mg/kg dose. | [7] |
| SJSA-1 Xenograft | Single oral dose | Robust induction of p53 and its target genes at 3 and 6 hours post-administration. | [1][4] |
Acute Myeloid Leukemia (AML) Systemic Model (MV-4-11)
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MV-4-11 Systemic Xenograft | QDx14, oral dosing | A clear reduction in tumor growth at well-tolerated doses. | [5][6] |
| MV-4-11 Xenograft | Single dose | In vivo activation of the p53 pathway confirmed by western blot of tumor tissue. | [6] |
Experimental Protocols
In Vitro Assays
-
MDM2 Binding Assay: An ELISA-based assay was utilized to determine the IC50 of ASTX295 against the MDM2 protein.[1][4]
-
Cell Growth Inhibition Assays: The anti-proliferative effects of ASTX295 were assessed using standard 72-hour assays such as the Sulforhodamine B (SRB) or XTT assay.[1][4]
-
Western Blotting: Whole-cell lysates from treated and untreated cells were subjected to western blotting to analyze the protein levels of p53, MDM2, p21, and apoptotic markers like cleaved PARP and caspases.[6]
-
Quantitative Real-Time PCR (qRT-PCR): The transcriptional activation of p53 target genes, such as MDM2 and CDKN1A (p21), was quantified using TaqMan qRT-PCR.[6]
In Vivo Animal Models
-
SJSA-1 Osteosarcoma Xenograft Model: SJSA-1 cells, which are characterized by wild-type TP53 and MDM2 amplification, were subcutaneously injected into the hind leg of 10-12 week old athymic BALB/c or NOD/SCID mice.[8] Tumor growth was monitored by caliper measurements.[8] ASTX295 was administered orally (p.o.).[7]
-
MV-4-11 Acute Myeloid Leukemia (AML) Systemic Model: An AML systemic mouse model was established using MV-4-11 cells engineered to express luciferase (MV4-11-lux).[6] Tumor growth was monitored in real-time using in vivo bioluminescence imaging.[6] ASTX295 was administered orally (QDx14).[5][6]
Signaling Pathways and Visualizations
The mechanism of action of ASTX295 revolves around the reactivation of the p53 tumor suppressor pathway.
Caption: Mechanism of action of ASTX295 in reactivating the p53 pathway.
Caption: Preclinical experimental workflow for evaluating ASTX295.
Conclusion
The preclinical data for ASTX295 strongly support its mechanism of action as a potent and selective antagonist of the MDM2-p53 interaction. In animal models of osteosarcoma and acute myeloid leukemia with wild-type TP53, ASTX295 demonstrates significant anti-tumor activity, which is associated with the activation of the p53 signaling pathway. These findings have provided a solid foundation for the clinical development of ASTX295 as a potential therapeutic agent for patients with TP53 wild-type cancers. Further detailed quantitative data from ongoing and future preclinical and clinical studies will continue to refine our understanding of the pharmacodynamic profile of this promising agent.
References
- 1. researchgate.net [researchgate.net]
- 2. astx.com [astx.com]
- 3. astx.com [astx.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. astx.com [astx.com]
- 7. 2025 AACR (poster): Switching cell fate from senescence to apoptosis by the combination of a p53 corrector with the MDM2 antagonist ASTX295 – Astex [astx.com]
- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for ASTX295 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is a potent and selective, orally available small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein. By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] Preclinical studies have demonstrated its proapoptotic and tumor growth inhibitory activity in various cancer models.[2] These application notes provide detailed protocols for utilizing ASTX295 in xenograft mouse models to evaluate its in vivo efficacy and pharmacodynamic effects.
Mechanism of Action: The MDM2-p53 Axis
Under normal physiological conditions, p53 is maintained at low levels, in part through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53. This leads to the transcriptional upregulation of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes, ultimately inhibiting tumor growth.
Preclinical In Vivo Data
ASTX295 has demonstrated significant anti-tumor activity in preclinical xenograft models. The most well-characterized model is the SJSA-1 osteosarcoma xenograft, which is known for its high-level of MDM2 amplification and wild-type p53 status.
Table 1: Summary of ASTX295 In Vivo Efficacy in SJSA-1 Xenograft Model
| Parameter | Vehicle Control | ASTX295 (25 mg/kg, p.o., QDx14) | ASTX295 (50 mg/kg, p.o., QDx7) |
| Tumor Growth | Progressive Growth | Significant Inhibition | Significant Inhibition |
| Treatment Duration | 14 days | 14 days | 7 days |
| Reported Outcome | - | Dose-dependent tumor growth inhibition | Dose-dependent tumor growth inhibition |
Note: This table is a summary of findings from a graphical representation in a preclinical study. Detailed numerical data on tumor volumes and statistical significance were not publicly available.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with ASTX295. Optimization may be required for different cell lines and mouse strains.
Experimental Workflow
Protocol 1: SJSA-1 Xenograft Model
This protocol is based on established methods for SJSA-1 xenografts, a model in which ASTX295 has shown efficacy.
Materials:
-
SJSA-1 human osteosarcoma cell line (TP53 wild-type, MDM2 amplified)
-
Culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Immunodeficient mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Matrigel® (optional, can improve tumor take rate)
-
ASTX295
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture SJSA-1 cells in standard conditions (37°C, 5% CO2). Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation and Implantation:
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, ASTX295 25 mg/kg, ASTX295 50 mg/kg).
-
Prepare ASTX295 in the appropriate vehicle for oral gavage.
-
Administer ASTX295 or vehicle orally according to the desired schedule (e.g., once daily).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Excise tumors, weigh them, and process for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis
This protocol outlines methods to assess the in vivo mechanism of action of ASTX295.
1. Tissue Collection and Processing:
-
At the study endpoint (or at specific time points post-treatment, e.g., 3-6 hours after the final dose for acute PD effects), euthanize mice and excise tumors.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot and qPCR analysis.
-
2. Immunohistochemistry (IHC) for Ki-67:
-
Paraffin-embed the formalin-fixed tumor tissue and section.
-
Perform antigen retrieval.
-
Incubate with a primary antibody against Ki-67 to assess cell proliferation.
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki-67 positive cells.
3. Western Blot for p53 and p21:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p53 and p21.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
4. Quantitative PCR (qPCR) for MDM2 and CDKN1A (p21):
-
Extract total RNA from frozen tumor tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human MDM2, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in ASTX295-treated tumors compared to vehicle-treated tumors.
Table 2: Reagents and Suggested Starting Dilutions for Pharmacodynamic Analysis
| Analysis | Target | Reagent | Suggested Starting Dilution |
| IHC | Ki-67 | Rabbit anti-Ki-67 | 1:200 - 1:500 |
| Western Blot | p53 | Mouse anti-p53 (DO-1) | 1:1000 |
| p21 | Rabbit anti-p21 | 1:1000 | |
| Loading Control | Mouse anti-β-actin | 1:5000 | |
| qPCR | MDM2 | Forward/Reverse Primers | 200-400 nM |
| CDKN1A | Forward/Reverse Primers | 200-400 nM | |
| Housekeeping Gene | Forward/Reverse Primers | 200-400 nM |
Note: Optimal antibody dilutions and primer concentrations should be determined empirically.
Conclusion
ASTX295 is a promising MDM2 inhibitor with demonstrated in vivo anti-tumor activity. The protocols provided here offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of ASTX295 in xenograft mouse models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data. Further studies may explore the efficacy of ASTX295 in other xenograft models with wild-type TP53 and investigate potential combination therapies.
References
Application Notes and Protocols for ASTX295 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is a potent and selective, orally available small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein. By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] Preclinical studies have demonstrated its proapoptotic and tumor growth inhibitory activity in various cancer models.[2] These application notes provide detailed protocols for utilizing ASTX295 in xenograft mouse models to evaluate its in vivo efficacy and pharmacodynamic effects.
Mechanism of Action: The MDM2-p53 Axis
Under normal physiological conditions, p53 is maintained at low levels, in part through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53. This leads to the transcriptional upregulation of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes, ultimately inhibiting tumor growth.
Preclinical In Vivo Data
ASTX295 has demonstrated significant anti-tumor activity in preclinical xenograft models. The most well-characterized model is the SJSA-1 osteosarcoma xenograft, which is known for its high-level of MDM2 amplification and wild-type p53 status.
Table 1: Summary of ASTX295 In Vivo Efficacy in SJSA-1 Xenograft Model
| Parameter | Vehicle Control | ASTX295 (25 mg/kg, p.o., QDx14) | ASTX295 (50 mg/kg, p.o., QDx7) |
| Tumor Growth | Progressive Growth | Significant Inhibition | Significant Inhibition |
| Treatment Duration | 14 days | 14 days | 7 days |
| Reported Outcome | - | Dose-dependent tumor growth inhibition | Dose-dependent tumor growth inhibition |
Note: This table is a summary of findings from a graphical representation in a preclinical study. Detailed numerical data on tumor volumes and statistical significance were not publicly available.
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with ASTX295. Optimization may be required for different cell lines and mouse strains.
Experimental Workflow
Protocol 1: SJSA-1 Xenograft Model
This protocol is based on established methods for SJSA-1 xenografts, a model in which ASTX295 has shown efficacy.
Materials:
-
SJSA-1 human osteosarcoma cell line (TP53 wild-type, MDM2 amplified)
-
Culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Immunodeficient mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Matrigel® (optional, can improve tumor take rate)
-
ASTX295
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture SJSA-1 cells in standard conditions (37°C, 5% CO2). Ensure cells are in the exponential growth phase before harvesting.
-
Cell Preparation and Implantation:
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle control, ASTX295 25 mg/kg, ASTX295 50 mg/kg).
-
Prepare ASTX295 in the appropriate vehicle for oral gavage.
-
Administer ASTX295 or vehicle orally according to the desired schedule (e.g., once daily).
-
-
Efficacy Monitoring:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Excise tumors, weigh them, and process for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis
This protocol outlines methods to assess the in vivo mechanism of action of ASTX295.
1. Tissue Collection and Processing:
-
At the study endpoint (or at specific time points post-treatment, e.g., 3-6 hours after the final dose for acute PD effects), euthanize mice and excise tumors.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot and qPCR analysis.
-
2. Immunohistochemistry (IHC) for Ki-67:
-
Paraffin-embed the formalin-fixed tumor tissue and section.
-
Perform antigen retrieval.
-
Incubate with a primary antibody against Ki-67 to assess cell proliferation.
-
Use an appropriate secondary antibody and detection system.
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki-67 positive cells.
3. Western Blot for p53 and p21:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against p53 and p21.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
4. Quantitative PCR (qPCR) for MDM2 and CDKN1A (p21):
-
Extract total RNA from frozen tumor tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human MDM2, CDKN1A, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in ASTX295-treated tumors compared to vehicle-treated tumors.
Table 2: Reagents and Suggested Starting Dilutions for Pharmacodynamic Analysis
| Analysis | Target | Reagent | Suggested Starting Dilution |
| IHC | Ki-67 | Rabbit anti-Ki-67 | 1:200 - 1:500 |
| Western Blot | p53 | Mouse anti-p53 (DO-1) | 1:1000 |
| p21 | Rabbit anti-p21 | 1:1000 | |
| Loading Control | Mouse anti-β-actin | 1:5000 | |
| qPCR | MDM2 | Forward/Reverse Primers | 200-400 nM |
| CDKN1A | Forward/Reverse Primers | 200-400 nM | |
| Housekeeping Gene | Forward/Reverse Primers | 200-400 nM |
Note: Optimal antibody dilutions and primer concentrations should be determined empirically.
Conclusion
ASTX295 is a promising MDM2 inhibitor with demonstrated in vivo anti-tumor activity. The protocols provided here offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of ASTX295 in xenograft mouse models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data. Further studies may explore the efficacy of ASTX295 in other xenograft models with wild-type TP53 and investigate potential combination therapies.
References
Application Notes and Protocols: ASTX295 Dosage and Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is an orally available, potent, and selective small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2][3] In cancers with wild-type TP53, MDM2 acts as a primary E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation.[2] By inhibiting the MDM2-p53 interaction, ASTX295 is designed to stabilize and reactivate p53, thereby restoring its tumor-suppressing functions, including cell cycle arrest and apoptosis.[1][4] Preclinical studies have focused on characterizing its activity and establishing a pharmacokinetic and pharmacodynamic profile aimed at maximizing therapeutic index, notably by designing a compound with a short plasma half-life to potentially reduce on-target bone marrow toxicities seen with first-generation MDM2 antagonists.[4][5][6][7]
These application notes provide a summary of the key quantitative data from preclinical studies, detailed protocols for relevant experiments, and visualizations of the underlying biological and experimental processes.
Data Presentation
In Vitro Activity of ASTX295
The following table summarizes the in vitro potency and activity of ASTX295 across various assays and cell lines.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC₅₀ | < 1 nM | ELISA-based MDM2 in vitro assay | [4][5][8] |
| GI₅₀ | 27 nM | SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma) | [4][5] |
| GI₅₀ | < 0.1 µM (in 50 lines) | Panel of 219 p53 wild-type cell lines | [4][5] |
| GI₅₀ | < 1 µM (in 143 lines) | Panel of 219 p53 wild-type cell lines | [4][5] |
| IC₅₀ | < 1 nM - 100 nM | Panel of 12 TP53 wild-type lymphoid malignancy cell lines | [8] |
| EC₅₀ | 10 nM | p53 protein level increase (after 2 hours) | [4][5] |
In Vivo Dosage and Administration of ASTX295 in Preclinical Models
This table outlines the administration routes and dosing schedules used in key preclinical animal models.
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| SJSA-1 Xenograft | 25 mg/kg, QDx14 (once daily for 14 days) | Oral (p.o.) | Dose-dependent inhibition of tumor growth | [9] |
| SJSA-1 Xenograft | 50 mg/kg, QDx7 (once daily for 7 days) | Oral (p.o.) | Inhibition of tumor growth | [9] |
| AML Systemic Model (MV-4-11) | Not specified; QDx14 | Oral (p.o.) | Significant reduction in tumor burden at well-tolerated doses | [10] |
Preclinical and Early Clinical Pharmacokinetics of ASTX295
The pharmacokinetic profile of ASTX295 is designed for a short duration of pathway modulation.
| Parameter | Value | Species / Study Phase | Reference |
| Predicted Half-life (T½) | 2 - 8 hours | Human | [4][5] |
| Observed Half-life (T½) | 4 - 6 hours | Human (Phase 1) | [9][11][12] |
| Time to Max Concentration (Tmax) | ~3 hours | Human (Phase 1) | [6][11] |
Signaling Pathway and Experimental Workflow
ASTX295 Mechanism of Action
ASTX295 functions by disrupting the interaction between MDM2 and p53. In cancer cells with wild-type p53, this leads to the accumulation of p53, which can then transcriptionally activate target genes like CDKN1A (p21) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis, respectively.
Caption: ASTX295 inhibits MDM2, restoring p53-mediated tumor suppression.
General Workflow for In Vivo Xenograft Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of ASTX295 in a subcutaneous tumor xenograft model, such as the SJSA-1 model cited in preclinical studies.[4][9]
Caption: Workflow for a preclinical tumor xenograft efficacy study.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (GI₅₀ Determination)
Objective: To determine the 50% growth inhibition (GI₅₀) concentration of ASTX295 in a cancer cell line (e.g., SJSA-1).
Materials:
-
TP53 wild-type cancer cell line (e.g., SJSA-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ASTX295 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Multichannel pipette
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of ASTX295 in complete medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of reconstituted CellTiter-Glo®).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% growth).
-
Plot the normalized values against the log of the ASTX295 concentration.
-
Calculate the GI₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis for p53 Pathway Activation
Objective: To detect the upregulation of p53 and its target proteins (MDM2, p21) following ASTX295 treatment.
Materials:
-
Cancer cell line (e.g., MV-4-11, SJSA-1)
-
ASTX295
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with ASTX295 (e.g., 100 nM) or vehicle for various time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the signal using a chemiluminescence imager.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered ASTX295.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Tumor cells (e.g., SJSA-1)
-
Matrigel (optional)
-
ASTX295 formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Gavage needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring length (L) and width (W) with calipers. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Administration:
-
Administer ASTX295 or vehicle daily via oral gavage at the predetermined dose (e.g., 25 mg/kg).
-
Dosing volume is typically based on body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study for the planned duration (e.g., 14 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and potential pharmacodynamic analysis (e.g., Western blot).
-
Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis to determine significance.
-
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. Facebook [cancer.gov]
- 3. astx295 - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. astx.com [astx.com]
- 10. researchgate.net [researchgate.net]
- 11. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 12. astx.com [astx.com]
Application Notes and Protocols: ASTX295 Dosage and Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is an orally available, potent, and selective small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2][3] In cancers with wild-type TP53, MDM2 acts as a primary E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation.[2] By inhibiting the MDM2-p53 interaction, ASTX295 is designed to stabilize and reactivate p53, thereby restoring its tumor-suppressing functions, including cell cycle arrest and apoptosis.[1][4] Preclinical studies have focused on characterizing its activity and establishing a pharmacokinetic and pharmacodynamic profile aimed at maximizing therapeutic index, notably by designing a compound with a short plasma half-life to potentially reduce on-target bone marrow toxicities seen with first-generation MDM2 antagonists.[4][5][6][7]
These application notes provide a summary of the key quantitative data from preclinical studies, detailed protocols for relevant experiments, and visualizations of the underlying biological and experimental processes.
Data Presentation
In Vitro Activity of ASTX295
The following table summarizes the in vitro potency and activity of ASTX295 across various assays and cell lines.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC₅₀ | < 1 nM | ELISA-based MDM2 in vitro assay | [4][5][8] |
| GI₅₀ | 27 nM | SJSA-1 (p53 wild-type, MDM2-amplified osteosarcoma) | [4][5] |
| GI₅₀ | < 0.1 µM (in 50 lines) | Panel of 219 p53 wild-type cell lines | [4][5] |
| GI₅₀ | < 1 µM (in 143 lines) | Panel of 219 p53 wild-type cell lines | [4][5] |
| IC₅₀ | < 1 nM - 100 nM | Panel of 12 TP53 wild-type lymphoid malignancy cell lines | [8] |
| EC₅₀ | 10 nM | p53 protein level increase (after 2 hours) | [4][5] |
In Vivo Dosage and Administration of ASTX295 in Preclinical Models
This table outlines the administration routes and dosing schedules used in key preclinical animal models.
| Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| SJSA-1 Xenograft | 25 mg/kg, QDx14 (once daily for 14 days) | Oral (p.o.) | Dose-dependent inhibition of tumor growth | [9] |
| SJSA-1 Xenograft | 50 mg/kg, QDx7 (once daily for 7 days) | Oral (p.o.) | Inhibition of tumor growth | [9] |
| AML Systemic Model (MV-4-11) | Not specified; QDx14 | Oral (p.o.) | Significant reduction in tumor burden at well-tolerated doses | [10] |
Preclinical and Early Clinical Pharmacokinetics of ASTX295
The pharmacokinetic profile of ASTX295 is designed for a short duration of pathway modulation.
| Parameter | Value | Species / Study Phase | Reference |
| Predicted Half-life (T½) | 2 - 8 hours | Human | [4][5] |
| Observed Half-life (T½) | 4 - 6 hours | Human (Phase 1) | [9][11][12] |
| Time to Max Concentration (Tmax) | ~3 hours | Human (Phase 1) | [6][11] |
Signaling Pathway and Experimental Workflow
ASTX295 Mechanism of Action
ASTX295 functions by disrupting the interaction between MDM2 and p53. In cancer cells with wild-type p53, this leads to the accumulation of p53, which can then transcriptionally activate target genes like CDKN1A (p21) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis, respectively.
Caption: ASTX295 inhibits MDM2, restoring p53-mediated tumor suppression.
General Workflow for In Vivo Xenograft Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of ASTX295 in a subcutaneous tumor xenograft model, such as the SJSA-1 model cited in preclinical studies.[4][9]
Caption: Workflow for a preclinical tumor xenograft efficacy study.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (GI₅₀ Determination)
Objective: To determine the 50% growth inhibition (GI₅₀) concentration of ASTX295 in a cancer cell line (e.g., SJSA-1).
Materials:
-
TP53 wild-type cancer cell line (e.g., SJSA-1)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ASTX295 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Multichannel pipette
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of ASTX295 in complete medium. A typical final concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of reconstituted CellTiter-Glo®).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% growth).
-
Plot the normalized values against the log of the ASTX295 concentration.
-
Calculate the GI₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis for p53 Pathway Activation
Objective: To detect the upregulation of p53 and its target proteins (MDM2, p21) following ASTX295 treatment.
Materials:
-
Cancer cell line (e.g., MV-4-11, SJSA-1)
-
ASTX295
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with ASTX295 (e.g., 100 nM) or vehicle for various time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the signal using a chemiluminescence imager.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered ASTX295.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Tumor cells (e.g., SJSA-1)
-
Matrigel (optional)
-
ASTX295 formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Gavage needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring length (L) and width (W) with calipers. Calculate tumor volume (V) using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
-
Drug Administration:
-
Administer ASTX295 or vehicle daily via oral gavage at the predetermined dose (e.g., 25 mg/kg).
-
Dosing volume is typically based on body weight (e.g., 10 mL/kg).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study for the planned duration (e.g., 14 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and potential pharmacodynamic analysis (e.g., Western blot).
-
Calculate the percent tumor growth inhibition (%TGI) and perform statistical analysis to determine significance.
-
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. Facebook [cancer.gov]
- 3. astx295 - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. astx.com [astx.com]
- 10. researchgate.net [researchgate.net]
- 11. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 12. astx.com [astx.com]
Application Notes and Protocols for Measuring ASTX295 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the target engagement of ASTX295, a potent and selective small molecule antagonist of the MDM2-p53 interaction. The following protocols are intended to serve as a comprehensive guide for preclinical and clinical researchers evaluating the pharmacodynamics and efficacy of ASTX295 and similar compounds.
Introduction
ASTX295 is an orally bioavailable antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is a critical negative regulator of the p53 tumor suppressor.[1][3] By binding to p53, MDM2 promotes its ubiquitination and subsequent proteasomal degradation.[3] In cancers with wild-type p53, overexpression or amplification of MDM2 can lead to functional inactivation of p53, thereby promoting tumor cell survival and proliferation. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53, which in turn can lead to cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2]
Measuring the extent to which ASTX295 engages its target, MDM2, and modulates the p53 signaling pathway is crucial for understanding its mechanism of action, optimizing dosing schedules, and identifying biomarkers of response. This document outlines several key techniques for quantifying ASTX295 target engagement, from direct biochemical assays to cellular and in vivo pharmacodynamic readouts.
ASTX295 Signaling Pathway
The mechanism of action of ASTX295 involves the disruption of the MDM2-p53 protein-protein interaction. This leads to the stabilization and activation of p53, which can then translocate to the nucleus and induce the transcription of target genes such as CDKN1A (p21), MDM2 (in a negative feedback loop), and pro-apoptotic genes like PUMA and NOXA. The activation of these downstream effectors results in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for ASTX295 from preclinical studies.
Table 1: In Vitro Activity of ASTX295
| Assay Type | Target/Cell Line | Result | Reference |
| ELISA | MDM2 | IC50 < 1 nM | [4][5] |
| Cell Growth Inhibition | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 = 27 nM | [4][5] |
| Cell Growth Inhibition | Panel of 219 p53 wild-type cell lines | 143 cell lines with GI50 < 1 µM | [4] |
| p53 Upregulation | - | EC50 = 10 nM (after 2 hours) | [4][5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of ASTX295
| Parameter | Species | Value | Reference |
| Predicted Human Half-life | Human | 2-8 hours | [4] |
| Clinical Trial Half-life | Human | 4-6 hours | [6] |
| Median Time to Max Concentration (Tmax) | Human | 3 hours | [6] |
Experimental Protocols
Direct Target Engagement: MDM2-p53 Interaction Assays
These assays directly measure the ability of ASTX295 to disrupt the interaction between MDM2 and p53 proteins.
Principle: This assay quantifies the binding of MDM2 to immobilized p53 in the presence of an inhibitor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a recombinant p53 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Protein Incubation: Add serial dilutions of ASTX295 or control compounds to the wells, followed by the addition of recombinant GST-tagged MDM2 protein. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add a primary antibody against the MDM2 tag (e.g., anti-GST antibody) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement and Pharmacodynamic Assays
These assays measure the cellular consequences of ASTX295 treatment, confirming target engagement in a biological context.
Principle: This technique detects changes in the protein levels of p53, p21, and MDM2 following ASTX295 treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SJSA-1, HCT116 p53+/+) and allow them to adhere overnight. Treat with various concentrations of ASTX295 for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Downstream Phenotypic Assays
These assays assess the functional consequences of p53 activation, such as effects on cell viability and apoptosis.
Principle: The Alamar Blue assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ASTX295 for 72 hours.
-
Reagent Addition: Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with ASTX295 at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. mesoscale.com [mesoscale.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Measuring ASTX295 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the target engagement of ASTX295, a potent and selective small molecule antagonist of the MDM2-p53 interaction. The following protocols are intended to serve as a comprehensive guide for preclinical and clinical researchers evaluating the pharmacodynamics and efficacy of ASTX295 and similar compounds.
Introduction
ASTX295 is an orally bioavailable antagonist of the human Murine Double Minute 2 (MDM2) protein.[1][2] MDM2 is a critical negative regulator of the p53 tumor suppressor.[1][3] By binding to p53, MDM2 promotes its ubiquitination and subsequent proteasomal degradation.[3] In cancers with wild-type p53, overexpression or amplification of MDM2 can lead to functional inactivation of p53, thereby promoting tumor cell survival and proliferation. ASTX295 is designed to disrupt the MDM2-p53 interaction, thereby stabilizing and activating p53, which in turn can lead to cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2]
Measuring the extent to which ASTX295 engages its target, MDM2, and modulates the p53 signaling pathway is crucial for understanding its mechanism of action, optimizing dosing schedules, and identifying biomarkers of response. This document outlines several key techniques for quantifying ASTX295 target engagement, from direct biochemical assays to cellular and in vivo pharmacodynamic readouts.
ASTX295 Signaling Pathway
The mechanism of action of ASTX295 involves the disruption of the MDM2-p53 protein-protein interaction. This leads to the stabilization and activation of p53, which can then translocate to the nucleus and induce the transcription of target genes such as CDKN1A (p21), MDM2 (in a negative feedback loop), and pro-apoptotic genes like PUMA and NOXA. The activation of these downstream effectors results in cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for ASTX295 from preclinical studies.
Table 1: In Vitro Activity of ASTX295
| Assay Type | Target/Cell Line | Result | Reference |
| ELISA | MDM2 | IC50 < 1 nM | [4][5] |
| Cell Growth Inhibition | SJSA-1 (p53 wild-type, MDM2-amplified) | GI50 = 27 nM | [4][5] |
| Cell Growth Inhibition | Panel of 219 p53 wild-type cell lines | 143 cell lines with GI50 < 1 µM | [4] |
| p53 Upregulation | - | EC50 = 10 nM (after 2 hours) | [4][5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of ASTX295
| Parameter | Species | Value | Reference |
| Predicted Human Half-life | Human | 2-8 hours | [4] |
| Clinical Trial Half-life | Human | 4-6 hours | [6] |
| Median Time to Max Concentration (Tmax) | Human | 3 hours | [6] |
Experimental Protocols
Direct Target Engagement: MDM2-p53 Interaction Assays
These assays directly measure the ability of ASTX295 to disrupt the interaction between MDM2 and p53 proteins.
Principle: This assay quantifies the binding of MDM2 to immobilized p53 in the presence of an inhibitor.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a recombinant p53 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Protein Incubation: Add serial dilutions of ASTX295 or control compounds to the wells, followed by the addition of recombinant GST-tagged MDM2 protein. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add a primary antibody against the MDM2 tag (e.g., anti-GST antibody) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement and Pharmacodynamic Assays
These assays measure the cellular consequences of ASTX295 treatment, confirming target engagement in a biological context.
Principle: This technique detects changes in the protein levels of p53, p21, and MDM2 following ASTX295 treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SJSA-1, HCT116 p53+/+) and allow them to adhere overnight. Treat with various concentrations of ASTX295 for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control.
Downstream Phenotypic Assays
These assays assess the functional consequences of p53 activation, such as effects on cell viability and apoptosis.
Principle: The Alamar Blue assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ASTX295 for 72 hours.
-
Reagent Addition: Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 value.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with ASTX295 at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
References
- 1. mesoscale.com [mesoscale.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: ASTX295 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of ASTX295, a potent and selective small molecule antagonist of Mouse Double Minute 2 (MDM2), particularly in combination with chemotherapeutic agents. The provided protocols offer detailed methodologies for key experiments to assess the synergistic potential of such combinations.
Introduction to ASTX295
ASTX295 is an orally bioavailable, small molecule inhibitor of the MDM2 E3 ubiquitin ligase.[1][2] In cancers with wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation.[2] ASTX295 is designed to block the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[2] Preclinical studies have demonstrated the potent anti-proliferative activity of ASTX295 in various cancer cell lines with wild-type p53. A Phase 1 clinical trial (NCT0397537) has established a recommended Phase 2 dose (RP2D) and demonstrated a manageable safety profile, notably with a lack of significant myelosuppression, suggesting its suitability for combination therapies.[3]
Preclinical Data Summary
The following tables summarize the in vitro activity of ASTX295 as a single agent and in combination with the chemotherapeutic agent decitabine (B1684300) in Acute Myeloid Leukemia (AML).
Table 1: Single-Agent Anti-Proliferative Activity of ASTX295 in p53 Wild-Type AML Cell Lines [4]
| Cell Line | TP53 Status | Mean GI50 (nM) |
| Various AML Cell Lines | Wild-type | <30 in 9 out of 11 cell lines |
Table 2: Synergistic Apoptosis Induction with ASTX295 and Decitabine in Primary AML Blasts [4]
| Treatment Combination | Effect on Primary AML Blasts |
| ASTX295 (≥300 nM) + Decitabine (100 nM) | Increased apoptosis in 7 out of 12 patient samples |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ASTX295 and a general workflow for evaluating its combination with chemotherapy.
Caption: Mechanism of action of ASTX295 in reactivating the p53 pathway.
Caption: Experimental workflow for evaluating ASTX295 in combination with chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of ASTX295 in combination with chemotherapy.
Protocol 1: Cell Viability Assessment using Alamar Blue Assay
This protocol is for determining the effect of ASTX295 and a chemotherapeutic agent on the proliferation of cancer cell lines.
Materials:
-
p53 wild-type cancer cell lines (e.g., AML cell lines)
-
Complete cell culture medium
-
ASTX295 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Decitabine, stock solution in appropriate solvent)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of ASTX295 and the chemotherapeutic agent in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm and 600 nm, or fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration causing 50% growth inhibition) for each agent.
-
For combination studies, analyze the data using software such as Combenefit to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with ASTX295 and a chemotherapeutic agent using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
-
Protocol 3: Western Blotting for Target Engagement
This protocol is to confirm the mechanism of action of ASTX295 by assessing the levels of p53 and its downstream targets.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-DNMT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The preclinical data strongly suggest that ASTX295, a potent MDM2 antagonist, holds promise as a therapeutic agent for p53 wild-type cancers. Its favorable safety profile makes it an excellent candidate for combination therapies. The synergistic effects observed with decitabine in AML models highlight a rational combination strategy that warrants further investigation. The protocols provided herein offer a robust framework for researchers to explore the potential of ASTX295 in combination with various chemotherapy regimens, ultimately paving the way for novel and more effective cancer treatments.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 3. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 4. 2020 EHA: ASTX295, a novel small molecule MDM2 antagonist, demonstrates potent activity in AML in combination with decitabine – Astex [astx.com]
Application Notes and Protocols: ASTX295 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of ASTX295, a potent and selective small molecule antagonist of Mouse Double Minute 2 (MDM2), particularly in combination with chemotherapeutic agents. The provided protocols offer detailed methodologies for key experiments to assess the synergistic potential of such combinations.
Introduction to ASTX295
ASTX295 is an orally bioavailable, small molecule inhibitor of the MDM2 E3 ubiquitin ligase.[1][2] In cancers with wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation.[2] ASTX295 is designed to block the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions, including cell cycle arrest and apoptosis.[2] Preclinical studies have demonstrated the potent anti-proliferative activity of ASTX295 in various cancer cell lines with wild-type p53. A Phase 1 clinical trial (NCT0397537) has established a recommended Phase 2 dose (RP2D) and demonstrated a manageable safety profile, notably with a lack of significant myelosuppression, suggesting its suitability for combination therapies.[3]
Preclinical Data Summary
The following tables summarize the in vitro activity of ASTX295 as a single agent and in combination with the chemotherapeutic agent decitabine in Acute Myeloid Leukemia (AML).
Table 1: Single-Agent Anti-Proliferative Activity of ASTX295 in p53 Wild-Type AML Cell Lines [4]
| Cell Line | TP53 Status | Mean GI50 (nM) |
| Various AML Cell Lines | Wild-type | <30 in 9 out of 11 cell lines |
Table 2: Synergistic Apoptosis Induction with ASTX295 and Decitabine in Primary AML Blasts [4]
| Treatment Combination | Effect on Primary AML Blasts |
| ASTX295 (≥300 nM) + Decitabine (100 nM) | Increased apoptosis in 7 out of 12 patient samples |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of ASTX295 and a general workflow for evaluating its combination with chemotherapy.
Caption: Mechanism of action of ASTX295 in reactivating the p53 pathway.
Caption: Experimental workflow for evaluating ASTX295 in combination with chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of ASTX295 in combination with chemotherapy.
Protocol 1: Cell Viability Assessment using Alamar Blue Assay
This protocol is for determining the effect of ASTX295 and a chemotherapeutic agent on the proliferation of cancer cell lines.
Materials:
-
p53 wild-type cancer cell lines (e.g., AML cell lines)
-
Complete cell culture medium
-
ASTX295 (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Decitabine, stock solution in appropriate solvent)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of ASTX295 and the chemotherapeutic agent in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm and 600 nm, or fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration causing 50% growth inhibition) for each agent.
-
For combination studies, analyze the data using software such as Combenefit to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with ASTX295 and a chemotherapeutic agent using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from the culture plates.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
-
Protocol 3: Western Blotting for Target Engagement
This protocol is to confirm the mechanism of action of ASTX295 by assessing the levels of p53 and its downstream targets.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-DNMT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The preclinical data strongly suggest that ASTX295, a potent MDM2 antagonist, holds promise as a therapeutic agent for p53 wild-type cancers. Its favorable safety profile makes it an excellent candidate for combination therapies. The synergistic effects observed with decitabine in AML models highlight a rational combination strategy that warrants further investigation. The protocols provided herein offer a robust framework for researchers to explore the potential of ASTX295 in combination with various chemotherapy regimens, ultimately paving the way for novel and more effective cancer treatments.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 3. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 4. 2020 EHA: ASTX295, a novel small molecule MDM2 antagonist, demonstrates potent activity in AML in combination with decitabine – Astex [astx.com]
Application Note: A Framework for Developing and Characterizing ASTX295 Resistance in Preclinical Cancer Models
Introduction
ASTX295 is an orally available, small-molecule antagonist of the human Murine Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2] In cancers with wild-type (WT) TP53, MDM2 tightly regulates p53 levels by targeting it for proteasomal degradation.[1][2] ASTX295 is designed to block the MDM2-p53 interaction, thereby restoring p53's tumor-suppressor functions, which include inducing apoptosis and cell cycle arrest.[1][3] While promising, the development of drug resistance, either intrinsic or acquired, is a major challenge in cancer therapy.[4] Understanding the mechanisms by which cancer cells become resistant to ASTX295 is critical for optimizing its clinical application, identifying patient populations most likely to respond, and developing effective combination strategies.
Potential mechanisms of resistance to MDM2 inhibitors include the acquisition of mutations in the TP53 gene, which renders the drug's mechanism of action obsolete, or alterations in downstream signaling pathways that bypass p53-mediated apoptosis.[5][6] This document provides detailed protocols for generating ASTX295-resistant cancer cell lines and for performing a suite of assays to characterize the resistant phenotype.
ASTX295 Mechanism of Action
ASTX295 works by disrupting the negative regulation of p53 by MDM2. In cancer cells with functional p53, this leads to an accumulation of p53 protein, activation of downstream target genes, and ultimately, tumor suppression.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of ASTX295.
Protocol 1: Generation of an ASTX295-Resistant Cell Line
This protocol describes the generation of an acquired resistance model through continuous, long-term exposure of a cancer cell line to escalating doses of ASTX295.
Principle
Parental cancer cells are exposed to gradually increasing concentrations of a drug over an extended period. This process selects for cells that develop mechanisms to survive and proliferate in the presence of the drug.[7] The development of a resistant cell line can take 6 to 12 months or longer.
Workflow for Generating Resistant Cell Lines
Caption: Experimental workflow for developing drug-resistant cell lines.
Materials
-
WT TP53 cancer cell line (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
ASTX295 (stored as a stock solution, e.g., 10 mM in DMSO at -80°C)[3]
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well and standard culture plates
-
Humidified incubator (37°C, 5% CO2)
Methodology
-
Parental Cell Line Characterization:
-
Select a cancer cell line known to have wild-type TP53.
-
Perform a baseline cytotoxicity assay to determine the initial half-maximal inhibitory concentration (IC50) of ASTX295.[8]
-
Seed cells in a 96-well plate and treat with a range of ASTX295 concentrations for 72 hours.
-
Measure cell viability and calculate the IC50 value.
-
-
Induction of Resistance:
-
Begin by culturing the parental cells in their complete medium containing ASTX295 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells resume a normal proliferation rate (typically after 2-4 passages), double the concentration of ASTX295.
-
Continue this stepwise dose escalation, allowing the cells to adapt and recover at each concentration before increasing it further.[7][9] This process is iterative and may take several months.
-
-
Confirmation and Maintenance of Resistance:
-
Periodically (e.g., every month), perform a cytotoxicity assay on the treated cell population and compare its IC50 to that of the parental cell line.
-
A resistant line is generally considered established when its IC50 is at least 10-fold higher than the parental line.[7]
-
Once established, the resistant cell line should be maintained in a culture medium containing a maintenance dose of ASTX295 (e.g., the IC20 of the resistant line) to preserve the resistant phenotype.[7]
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Data Presentation: IC50 Comparison
Table 1: Hypothetical IC50 Values for Parental and ASTX295-Resistant (AR) Cells
| Cell Line | ASTX295 IC50 (nM) | Resistance Index (RI) |
|---|---|---|
| Parental (MCF-7) | 50 | 1.0 |
| MCF-7 AR | 750 | 15.0 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Protocol 2: Assays to Assess ASTX295 Resistance
Once a resistant cell line is established, this suite of assays can be used to quantify the degree of resistance and investigate the underlying molecular mechanisms.
Workflow for Characterizing Resistant Phenotype
Caption: Workflow for the comparative assessment of parental vs. resistant cells.
A. Cell Viability Assay (CCK-8)
-
Principle: This assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells. It is used to quantify the difference in drug sensitivity.
-
Methodology:
-
Seed both parental and ASTX295-resistant (AR) cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of ASTX295. Include untreated and blank (medium only) controls.
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.
-
-
Data Presentation:
Table 2: Viability of Parental vs. AR Cells After ASTX295 Treatment
| ASTX295 (nM) | Parental (% Viability) | AR Cells (% Viability) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 51 | 92 |
| 250 | 15 | 75 |
| 1000 | 5 | 45 |
B. Apoptosis Assay (Annexin V Staining)
-
Principle: ASTX295 should induce p53-mediated apoptosis.[2] This assay quantifies the extent of apoptosis in parental versus resistant cells upon drug treatment. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells.
-
Methodology:
-
Seed parental and AR cells in 6-well plates.
-
Treat cells with ASTX295 at a concentration equivalent to the IC50 of the parental line for 48 hours. Include an untreated control.
-
Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Presentation:
Table 3: Apoptosis in Parental vs. AR Cells Treated with 50 nM ASTX295
| Cell Line | Condition | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|---|
| Parental | Untreated | 2.1 | 1.5 |
| Parental | + ASTX295 | 25.4 | 15.2 |
| AR Cells | Untreated | 2.5 | 1.8 |
| AR Cells | + ASTX295 | 5.3 | 3.1 |
C. Western Blot for Pathway Analysis
-
Principle: To determine if the p53 pathway is still activated by ASTX295 in resistant cells. In sensitive cells, ASTX295 should lead to the accumulation of p53 and its transcriptional target, p21. Failure to do so in resistant cells could indicate a mechanism of resistance.
-
Methodology:
-
Treat parental and AR cells with ASTX295 (e.g., 100 nM) for 24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
Data Presentation:
Table 4: Relative Protein Expression in Cells Treated with ASTX295
| Cell Line | Treatment | p53 Level (Fold Change) | p21 Level (Fold Change) |
|---|---|---|---|
| Parental | Untreated | 1.0 | 1.0 |
| Parental | + ASTX295 | 8.5 | 6.2 |
| AR Cells | Untreated | 1.1 | 1.2 |
| AR Cells | + ASTX295 | 1.3 | 1.5 |
D. Genetic Analysis of the TP53 Gene
-
Principle: A common mechanism of acquired resistance to MDM2 inhibitors is the mutation of the TP53 gene itself, which makes the p53 protein non-functional.[6]
-
Methodology:
-
Extract genomic DNA from both parental and AR cell lines.
-
Design primers to amplify the coding exons (typically exons 4-9) of the TP53 gene via PCR.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the sequencing results from the AR cells to the parental cells and a reference sequence to identify any acquired mutations.
-
-
Data Presentation:
Table 5: TP53 Sequencing Results
| Cell Line | Exon | Status | Nucleotide Change | Amino Acid Change |
|---|---|---|---|---|
| Parental | 4-9 | Wild-Type | None | None |
| AR Cells | 7 | Mutated | c.743G>A | p.Arg248Gln (R248Q) |
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current status of methods to assess cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Developing and Characterizing ASTX295 Resistance in Preclinical Cancer Models
Introduction
ASTX295 is an orally available, small-molecule antagonist of the human Murine Double Minute 2 (MDM2) E3 ubiquitin ligase.[1][2] In cancers with wild-type (WT) TP53, MDM2 tightly regulates p53 levels by targeting it for proteasomal degradation.[1][2] ASTX295 is designed to block the MDM2-p53 interaction, thereby restoring p53's tumor-suppressor functions, which include inducing apoptosis and cell cycle arrest.[1][3] While promising, the development of drug resistance, either intrinsic or acquired, is a major challenge in cancer therapy.[4] Understanding the mechanisms by which cancer cells become resistant to ASTX295 is critical for optimizing its clinical application, identifying patient populations most likely to respond, and developing effective combination strategies.
Potential mechanisms of resistance to MDM2 inhibitors include the acquisition of mutations in the TP53 gene, which renders the drug's mechanism of action obsolete, or alterations in downstream signaling pathways that bypass p53-mediated apoptosis.[5][6] This document provides detailed protocols for generating ASTX295-resistant cancer cell lines and for performing a suite of assays to characterize the resistant phenotype.
ASTX295 Mechanism of Action
ASTX295 works by disrupting the negative regulation of p53 by MDM2. In cancer cells with functional p53, this leads to an accumulation of p53 protein, activation of downstream target genes, and ultimately, tumor suppression.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of ASTX295.
Protocol 1: Generation of an ASTX295-Resistant Cell Line
This protocol describes the generation of an acquired resistance model through continuous, long-term exposure of a cancer cell line to escalating doses of ASTX295.
Principle
Parental cancer cells are exposed to gradually increasing concentrations of a drug over an extended period. This process selects for cells that develop mechanisms to survive and proliferate in the presence of the drug.[7] The development of a resistant cell line can take 6 to 12 months or longer.
Workflow for Generating Resistant Cell Lines
Caption: Experimental workflow for developing drug-resistant cell lines.
Materials
-
WT TP53 cancer cell line (e.g., SJSA-1, MCF-7)
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
ASTX295 (stored as a stock solution, e.g., 10 mM in DMSO at -80°C)[3]
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well and standard culture plates
-
Humidified incubator (37°C, 5% CO2)
Methodology
-
Parental Cell Line Characterization:
-
Select a cancer cell line known to have wild-type TP53.
-
Perform a baseline cytotoxicity assay to determine the initial half-maximal inhibitory concentration (IC50) of ASTX295.[8]
-
Seed cells in a 96-well plate and treat with a range of ASTX295 concentrations for 72 hours.
-
Measure cell viability and calculate the IC50 value.
-
-
Induction of Resistance:
-
Begin by culturing the parental cells in their complete medium containing ASTX295 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells resume a normal proliferation rate (typically after 2-4 passages), double the concentration of ASTX295.
-
Continue this stepwise dose escalation, allowing the cells to adapt and recover at each concentration before increasing it further.[7][9] This process is iterative and may take several months.
-
-
Confirmation and Maintenance of Resistance:
-
Periodically (e.g., every month), perform a cytotoxicity assay on the treated cell population and compare its IC50 to that of the parental cell line.
-
A resistant line is generally considered established when its IC50 is at least 10-fold higher than the parental line.[7]
-
Once established, the resistant cell line should be maintained in a culture medium containing a maintenance dose of ASTX295 (e.g., the IC20 of the resistant line) to preserve the resistant phenotype.[7]
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Data Presentation: IC50 Comparison
Table 1: Hypothetical IC50 Values for Parental and ASTX295-Resistant (AR) Cells
| Cell Line | ASTX295 IC50 (nM) | Resistance Index (RI) |
|---|---|---|
| Parental (MCF-7) | 50 | 1.0 |
| MCF-7 AR | 750 | 15.0 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Protocol 2: Assays to Assess ASTX295 Resistance
Once a resistant cell line is established, this suite of assays can be used to quantify the degree of resistance and investigate the underlying molecular mechanisms.
Workflow for Characterizing Resistant Phenotype
Caption: Workflow for the comparative assessment of parental vs. resistant cells.
A. Cell Viability Assay (CCK-8)
-
Principle: This assay measures the activity of cellular dehydrogenases, which is proportional to the number of viable cells. It is used to quantify the difference in drug sensitivity.
-
Methodology:
-
Seed both parental and ASTX295-resistant (AR) cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of ASTX295. Include untreated and blank (medium only) controls.
-
Incubate the plates for 72 hours at 37°C.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.
-
-
Data Presentation:
Table 2: Viability of Parental vs. AR Cells After ASTX295 Treatment
| ASTX295 (nM) | Parental (% Viability) | AR Cells (% Viability) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 98 |
| 50 | 51 | 92 |
| 250 | 15 | 75 |
| 1000 | 5 | 45 |
B. Apoptosis Assay (Annexin V Staining)
-
Principle: ASTX295 should induce p53-mediated apoptosis.[2] This assay quantifies the extent of apoptosis in parental versus resistant cells upon drug treatment. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Methodology:
-
Seed parental and AR cells in 6-well plates.
-
Treat cells with ASTX295 at a concentration equivalent to the IC50 of the parental line for 48 hours. Include an untreated control.
-
Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Presentation:
Table 3: Apoptosis in Parental vs. AR Cells Treated with 50 nM ASTX295
| Cell Line | Condition | % Early Apoptotic Cells | % Late Apoptotic Cells |
|---|---|---|---|
| Parental | Untreated | 2.1 | 1.5 |
| Parental | + ASTX295 | 25.4 | 15.2 |
| AR Cells | Untreated | 2.5 | 1.8 |
| AR Cells | + ASTX295 | 5.3 | 3.1 |
C. Western Blot for Pathway Analysis
-
Principle: To determine if the p53 pathway is still activated by ASTX295 in resistant cells. In sensitive cells, ASTX295 should lead to the accumulation of p53 and its transcriptional target, p21. Failure to do so in resistant cells could indicate a mechanism of resistance.
-
Methodology:
-
Treat parental and AR cells with ASTX295 (e.g., 100 nM) for 24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
-
Data Presentation:
Table 4: Relative Protein Expression in Cells Treated with ASTX295
| Cell Line | Treatment | p53 Level (Fold Change) | p21 Level (Fold Change) |
|---|---|---|---|
| Parental | Untreated | 1.0 | 1.0 |
| Parental | + ASTX295 | 8.5 | 6.2 |
| AR Cells | Untreated | 1.1 | 1.2 |
| AR Cells | + ASTX295 | 1.3 | 1.5 |
D. Genetic Analysis of the TP53 Gene
-
Principle: A common mechanism of acquired resistance to MDM2 inhibitors is the mutation of the TP53 gene itself, which makes the p53 protein non-functional.[6]
-
Methodology:
-
Extract genomic DNA from both parental and AR cell lines.
-
Design primers to amplify the coding exons (typically exons 4-9) of the TP53 gene via PCR.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the sequencing results from the AR cells to the parental cells and a reference sequence to identify any acquired mutations.
-
-
Data Presentation:
Table 5: TP53 Sequencing Results
| Cell Line | Exon | Status | Nucleotide Change | Amino Acid Change |
|---|---|---|---|---|
| Parental | 4-9 | Wild-Type | None | None |
| AR Cells | 7 | Mutated | c.743G>A | p.Arg248Gln (R248Q) |
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current status of methods to assess cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASTX295 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is an orally available, small molecule antagonist of the human murine double minute 2 (MDM2) protein.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] This document provides a detailed overview of the experimental design and protocols for clinical trials investigating ASTX295, based on publicly available data from the completed Phase 1/2 study (NCT03975387).[4][5]
Mechanism of Action and Signaling Pathway
ASTX295 functions by blocking the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[1][2] In many tumors with wild-type TP53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. ASTX295 binds to MDM2, preventing it from interacting with p53. This stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target genes such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis.[3]
Clinical Trial Experimental Design
The following outlines the experimental design for a clinical trial of ASTX295, based on the completed Phase 1/2 study in patients with advanced solid tumors with wild-type TP53.
Study Design and Phasing
A Phase 1/2, open-label, multicenter study design is appropriate.[4]
-
Phase 1 (Dose Escalation and Expansion): To determine the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and recommended Phase 2 dose (RP2D) of ASTX295.[4] A standard 3+3 dose-escalation design can be employed.[4] Expansion cohorts can be enrolled at the RP2D to further evaluate safety and preliminary efficacy in specific tumor types.
-
Phase 2: To assess the preliminary anti-tumor activity of ASTX295 at the RP2D in selected tumor types. (Note: The sponsor of the original ASTX295 trial made a strategic decision not to pursue the Phase 2 part of the study).[5]
Patient Population
Eligible patients should have histologically or cytologically confirmed advanced or metastatic solid tumors with documented wild-type TP53, who have progressed on standard therapies.[4][6] Key inclusion and exclusion criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years[6] | Prior treatment with an MDM2 antagonist[6] |
| ECOG performance status of 0-2[4] | Active brain metastases |
| Adequate organ and bone marrow function[4] | Significant cardiovascular disease |
| Measurable disease per RECIST 1.1[1] | Ongoing uncontrolled infection |
Dosing and Administration
ASTX295 is administered orally.[2] The Phase 1 study evaluated both daily and intermittent dosing schedules.[4] The recommended Phase 2 dose was determined to be 660 mg twice weekly (BIW) due to a better safety profile compared to the 400 mg once daily (QD) regimen.[7]
Data Presentation
Pharmacokinetic and Safety Data
The following tables summarize the key pharmacokinetic and safety data from the Phase 1 study of ASTX295.[7][8]
| Parameter | Value |
| Pharmacokinetics | |
| Median Tmax | 3 hours |
| Mean Half-life (t1/2) | 4-6 hours |
| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly (BIW) |
| Adverse Event (AE) | 400 mg QD Regimen | 660 mg BIW Regimen |
| Most Common Treatment-Related AEs | ||
| Nausea | 76.2% | 71.4% |
| Diarrhea | 76.2% | 47.6% |
| Vomiting | 33.3% | 33.3% |
| Grade 3 GI AEs | 14.3% | 9.5% |
| Grade ≥ 4 AEs | None reported | None reported |
| Dose-Limiting Toxicities (DLTs) | Nausea, vomiting, diarrhea, fatigue |
Preliminary Efficacy Data in Liposarcoma
| Efficacy Endpoint | De-differentiated Liposarcoma | Well-differentiated Liposarcoma |
| Objective Response Rate (ORR) | 7.7% | 8.0% |
| Progression-Free Survival (PFS) | 7.95 months | 9.66 months |
| 16-week Disease Control Rate (DCR) | 69.2% | 72.0% |
Experimental Protocols
Pharmacodynamic (PD) Assays
Objective: To confirm target engagement and p53 pathway activation.
1. GDF-15 ELISA
-
Principle: Growth differentiation factor 15 (GDF-15) is a downstream target of p53. Its levels in serum can be measured as a surrogate marker of p53 activation.
-
Protocol:
-
Collect whole blood samples at baseline and at specified time points post-ASTX295 administration.
-
Process blood to obtain serum and store at -80°C until analysis.
-
Use a commercially available Human GDF-15 ELISA kit.
-
Follow the manufacturer's instructions for the assay, including preparation of standards, controls, and samples.
-
Briefly, add diluted samples, standards, and controls to the antibody-pre-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add substrate and stop solution, then read the absorbance at 450 nm using a microplate reader.
-
Calculate GDF-15 concentrations based on the standard curve.
-
2. qRT-PCR for p21 and MDM2 mRNA
-
Principle: To measure the change in mRNA expression of p53 target genes, CDKN1A (p21) and MDM2, in peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Collect whole blood in EDTA tubes at baseline and at specified time points post-ASTX295 administration.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Extract total RNA from PBMCs using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
Perform reverse transcription to synthesize cDNA using a high-capacity cDNA reverse transcription kit.
-
Prepare the quantitative real-time PCR (qRT-PCR) reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan Gene Expression Assays for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the qRT-PCR on a real-time PCR system using a standard thermal cycling protocol.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of ASTX295 in patient plasma over time.
1. LC-MS/MS Bioanalytical Method
-
Principle: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify ASTX295 in plasma.
-
Protocol:
-
Collect whole blood in K2EDTA tubes at pre-dose and various post-dose time points.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking known concentrations of ASTX295 into blank human plasma.
-
For sample preparation, perform protein precipitation by adding acetonitrile (B52724) (containing an internal standard, such as a stable isotope-labeled ASTX295) to the plasma samples, standards, and controls.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate ASTX295 from endogenous plasma components on a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify ASTX295 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Construct a calibration curve and determine the concentration of ASTX295 in the unknown samples.
-
Efficacy and Safety Assessment
1. Tumor Response Evaluation
-
Criteria: Tumor response and progression should be evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]
-
Methodology:
-
Perform baseline tumor assessments (e.g., CT or MRI) within 4 weeks prior to starting treatment.
-
Identify target and non-target lesions.
-
Repeat tumor assessments at regular intervals (e.g., every 8 weeks).
-
Measure the longest diameter of target lesions and calculate the sum of diameters.
-
Categorize response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the change in the sum of diameters of target lesions and the assessment of non-target lesions and new lesions.
-
2. Safety Monitoring
-
Criteria: Adverse events (AEs) should be monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2]
-
Methodology:
-
Monitor patients for AEs at each study visit through physical examinations, vital signs, and laboratory tests (hematology, chemistry).
-
Record all AEs, including their severity (Grade 1-5), duration, and relationship to the study drug.
-
Report serious adverse events (SAEs) according to regulatory requirements.
-
Conclusion
This document provides a comprehensive framework for the experimental design of clinical trials for ASTX295. The protocols and methodologies outlined are based on the available data from the initial clinical development of this MDM2 antagonist. Adherence to these standardized procedures will ensure the collection of high-quality data to rigorously evaluate the safety and efficacy of ASTX295 in patients with TP53 wild-type cancers.
References
- 1. project.eortc.org [project.eortc.org]
- 2. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 3. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
Application Notes and Protocols for ASTX295 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASTX295 is an orally available, small molecule antagonist of the human murine double minute 2 (MDM2) protein.[1][2] By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to restore p53's transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3] This document provides a detailed overview of the experimental design and protocols for clinical trials investigating ASTX295, based on publicly available data from the completed Phase 1/2 study (NCT03975387).[4][5]
Mechanism of Action and Signaling Pathway
ASTX295 functions by blocking the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[1][2] In many tumors with wild-type TP53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. ASTX295 binds to MDM2, preventing it from interacting with p53. This stabilizes p53, allowing it to accumulate in the nucleus and activate downstream target genes such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis.[3]
Clinical Trial Experimental Design
The following outlines the experimental design for a clinical trial of ASTX295, based on the completed Phase 1/2 study in patients with advanced solid tumors with wild-type TP53.
Study Design and Phasing
A Phase 1/2, open-label, multicenter study design is appropriate.[4]
-
Phase 1 (Dose Escalation and Expansion): To determine the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and recommended Phase 2 dose (RP2D) of ASTX295.[4] A standard 3+3 dose-escalation design can be employed.[4] Expansion cohorts can be enrolled at the RP2D to further evaluate safety and preliminary efficacy in specific tumor types.
-
Phase 2: To assess the preliminary anti-tumor activity of ASTX295 at the RP2D in selected tumor types. (Note: The sponsor of the original ASTX295 trial made a strategic decision not to pursue the Phase 2 part of the study).[5]
Patient Population
Eligible patients should have histologically or cytologically confirmed advanced or metastatic solid tumors with documented wild-type TP53, who have progressed on standard therapies.[4][6] Key inclusion and exclusion criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Age ≥ 18 years[6] | Prior treatment with an MDM2 antagonist[6] |
| ECOG performance status of 0-2[4] | Active brain metastases |
| Adequate organ and bone marrow function[4] | Significant cardiovascular disease |
| Measurable disease per RECIST 1.1[1] | Ongoing uncontrolled infection |
Dosing and Administration
ASTX295 is administered orally.[2] The Phase 1 study evaluated both daily and intermittent dosing schedules.[4] The recommended Phase 2 dose was determined to be 660 mg twice weekly (BIW) due to a better safety profile compared to the 400 mg once daily (QD) regimen.[7]
Data Presentation
Pharmacokinetic and Safety Data
The following tables summarize the key pharmacokinetic and safety data from the Phase 1 study of ASTX295.[7][8]
| Parameter | Value |
| Pharmacokinetics | |
| Median Tmax | 3 hours |
| Mean Half-life (t1/2) | 4-6 hours |
| Recommended Phase 2 Dose (RP2D) | 660 mg twice weekly (BIW) |
| Adverse Event (AE) | 400 mg QD Regimen | 660 mg BIW Regimen |
| Most Common Treatment-Related AEs | ||
| Nausea | 76.2% | 71.4% |
| Diarrhea | 76.2% | 47.6% |
| Vomiting | 33.3% | 33.3% |
| Grade 3 GI AEs | 14.3% | 9.5% |
| Grade ≥ 4 AEs | None reported | None reported |
| Dose-Limiting Toxicities (DLTs) | Nausea, vomiting, diarrhea, fatigue |
Preliminary Efficacy Data in Liposarcoma
| Efficacy Endpoint | De-differentiated Liposarcoma | Well-differentiated Liposarcoma |
| Objective Response Rate (ORR) | 7.7% | 8.0% |
| Progression-Free Survival (PFS) | 7.95 months | 9.66 months |
| 16-week Disease Control Rate (DCR) | 69.2% | 72.0% |
Experimental Protocols
Pharmacodynamic (PD) Assays
Objective: To confirm target engagement and p53 pathway activation.
1. GDF-15 ELISA
-
Principle: Growth differentiation factor 15 (GDF-15) is a downstream target of p53. Its levels in serum can be measured as a surrogate marker of p53 activation.
-
Protocol:
-
Collect whole blood samples at baseline and at specified time points post-ASTX295 administration.
-
Process blood to obtain serum and store at -80°C until analysis.
-
Use a commercially available Human GDF-15 ELISA kit.
-
Follow the manufacturer's instructions for the assay, including preparation of standards, controls, and samples.
-
Briefly, add diluted samples, standards, and controls to the antibody-pre-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add substrate and stop solution, then read the absorbance at 450 nm using a microplate reader.
-
Calculate GDF-15 concentrations based on the standard curve.
-
2. qRT-PCR for p21 and MDM2 mRNA
-
Principle: To measure the change in mRNA expression of p53 target genes, CDKN1A (p21) and MDM2, in peripheral blood mononuclear cells (PBMCs).
-
Protocol:
-
Collect whole blood in EDTA tubes at baseline and at specified time points post-ASTX295 administration.
-
Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Extract total RNA from PBMCs using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop).
-
Perform reverse transcription to synthesize cDNA using a high-capacity cDNA reverse transcription kit.
-
Prepare the quantitative real-time PCR (qRT-PCR) reaction mix containing cDNA, TaqMan Gene Expression Master Mix, and specific TaqMan Gene Expression Assays for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Run the qRT-PCR on a real-time PCR system using a standard thermal cycling protocol.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of ASTX295 in patient plasma over time.
1. LC-MS/MS Bioanalytical Method
-
Principle: A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify ASTX295 in plasma.
-
Protocol:
-
Collect whole blood in K2EDTA tubes at pre-dose and various post-dose time points.
-
Centrifuge to separate plasma and store at -80°C until analysis.
-
Prepare calibration standards and quality control samples by spiking known concentrations of ASTX295 into blank human plasma.
-
For sample preparation, perform protein precipitation by adding acetonitrile (containing an internal standard, such as a stable isotope-labeled ASTX295) to the plasma samples, standards, and controls.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate ASTX295 from endogenous plasma components on a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify ASTX295 and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Construct a calibration curve and determine the concentration of ASTX295 in the unknown samples.
-
Efficacy and Safety Assessment
1. Tumor Response Evaluation
-
Criteria: Tumor response and progression should be evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]
-
Methodology:
-
Perform baseline tumor assessments (e.g., CT or MRI) within 4 weeks prior to starting treatment.
-
Identify target and non-target lesions.
-
Repeat tumor assessments at regular intervals (e.g., every 8 weeks).
-
Measure the longest diameter of target lesions and calculate the sum of diameters.
-
Categorize response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the change in the sum of diameters of target lesions and the assessment of non-target lesions and new lesions.
-
2. Safety Monitoring
-
Criteria: Adverse events (AEs) should be monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2]
-
Methodology:
-
Monitor patients for AEs at each study visit through physical examinations, vital signs, and laboratory tests (hematology, chemistry).
-
Record all AEs, including their severity (Grade 1-5), duration, and relationship to the study drug.
-
Report serious adverse events (SAEs) according to regulatory requirements.
-
Conclusion
This document provides a comprehensive framework for the experimental design of clinical trials for ASTX295. The protocols and methodologies outlined are based on the available data from the initial clinical development of this MDM2 antagonist. Adherence to these standardized procedures will ensure the collection of high-quality data to rigorously evaluate the safety and efficacy of ASTX295 in patients with TP53 wild-type cancers.
References
- 1. project.eortc.org [project.eortc.org]
- 2. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 3. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
Troubleshooting & Optimization
Technical Support Center: ASTX295 In Vivo Solubility
Welcome to the technical support center for optimizing the in vivo solubility of ASTX295. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully formulating ASTX295 for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is ASTX295 and what are its basic solubility properties?
A1: ASTX295 is an orally available, small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein, with potential antineoplastic activity.[1] As with many small molecule inhibitors, it is a lipophilic compound, which can present challenges for achieving desired concentrations in aqueous-based vehicles for in vivo studies. A vendor reports that ASTX295 is soluble in DMSO at a concentration of 50 mg/mL (79.30 mM).[2] However, DMSO is often not suitable for in vivo use at high concentrations due to toxicity. Therefore, developing a well-tolerated and effective formulation is a critical step for preclinical research.
Q2: What are the common challenges when formulating ASTX295 for in vivo studies?
A2: The primary challenge is ASTX295's poor aqueous solubility. Over 70% of new chemical entities in development pipelines are poorly soluble in water, which can lead to low bioavailability and variable drug exposure.[3] Without proper formulation, ASTX295 may precipitate upon administration, leading to inaccurate and unreliable study results. The goal is to create a formulation that maintains the compound in a solubilized state long enough for absorption.
Q3: What are the recommended starting points for formulating ASTX295?
A3: A good starting point is to use a co-solvent system, which is a common and relatively simple method for solubilizing hydrophobic compounds. For more complex challenges, lipid-based formulations or solid dispersions can be explored. The choice of formulation depends on the required dose, the route of administration, and the animal model.[4]
Q4: My formulation appears clear initially but forms a precipitate later. What should I do?
A4: This phenomenon, known as precipitation, is common with supersaturated solutions. Here are a few troubleshooting steps:
-
Increase the proportion of co-solvents or solubilizing agents: This can help to increase the solubility of ASTX295 in the formulation.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Assess the pH of your formulation and adjust if necessary.
-
Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state and prevent the drug from precipitating.[3]
-
Consider a different formulation strategy: If co-solvents are not sufficient, a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) might be necessary to keep the compound solubilized in the gastrointestinal tract.[5]
Formulation Strategies and Troubleshooting
The selection of a formulation strategy is critical and should be based on the physicochemical properties of ASTX295 and the experimental requirements.
Comparison of Formulation Approaches
| Formulation Strategy | Composition | Advantages | Disadvantages |
| Co-Solvent System | Mixture of a primary solvent (e.g., water, buffer) with one or more water-miscible organic solvents (e.g., PEG400, propylene (B89431) glycol, ethanol). | Simple to prepare, readily available excipients, suitable for early-stage studies. | Potential for precipitation upon dilution in vivo, potential for solvent toxicity at high concentrations. |
| Cyclodextrin Complexation | Use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the drug molecule.[6] | Increases aqueous solubility, can improve stability. | Can be limited by the stoichiometry of the complex, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents.[5] | Forms a fine emulsion in the GI tract, enhancing solubilization and absorption. Can mitigate food effects.[5] | More complex to develop and characterize, potential for GI side effects from surfactants. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state. | Significantly increases aqueous solubility and dissolution rate.[3] | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion), potential for physical instability (recrystallization). |
Formulation Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for ASTX295.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a simple co-solvent vehicle suitable for initial in vivo screening of ASTX295.
Materials:
-
ASTX295 powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Deionized water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG400, PG, and water in a desired ratio (e.g., 40:10:50 v/v/v). Ensure the components are thoroughly mixed.
-
Weigh ASTX295: Accurately weigh the required amount of ASTX295 powder based on the target concentration (e.g., 10 mg/mL).
-
Solubilization: a. Add the ASTX295 powder to the pre-mixed vehicle. b. Vortex the mixture for 1-2 minutes to initially disperse the powder. c. Place the vial on a magnetic stirrer and stir for 30-60 minutes. d. If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-30 minutes, monitoring the temperature to avoid degradation.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the formulation according to the stability profile of ASTX295, typically at 2-8°C for short-term storage. Always bring the solution to room temperature and check for precipitation before dosing.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is for a more advanced lipid-based formulation, which can improve oral bioavailability.
Materials:
-
ASTX295 powder
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer with heating capabilities
-
Vortex mixer
Procedure:
-
Excipient Mixing: In a glass vial, combine the oil, surfactant, and co-surfactant at the desired ratio (e.g., 30:40:30 w/w/w).
-
Heating and Mixing: Gently heat the mixture to 40°C while stirring with a magnetic stirrer until a homogenous, clear solution is formed.
-
Drug Incorporation: a. Weigh the required amount of ASTX295 and add it to the excipient mixture. b. Continue stirring at 40°C until the ASTX295 is completely dissolved. This may take 1-2 hours.
-
Equilibration: Allow the formulation to cool down to room temperature. Let it sit for at least 24 hours to ensure equilibrium is reached and to check for any signs of precipitation.
-
Characterization (Optional but Recommended): a. Emulsification Study: Add a small amount of the SEDDS formulation to water (e.g., 1 mL in 250 mL) with gentle agitation and observe the formation of a microemulsion. b. Droplet Size Analysis: Use dynamic light scattering to determine the globule size of the resulting emulsion.
ASTX295 Mechanism of Action: P2X3 Receptor Signaling
While the primary target of ASTX295 is MDM2, understanding related pathways can be beneficial. The P2X3 receptor, a target for other molecules with similar therapeutic aims like pain relief, is an ATP-gated ion channel found on sensory neurons.[7][8] Its activation is a key step in pain signal transmission.[7]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ASTX295 In Vivo Solubility
Welcome to the technical support center for optimizing the in vivo solubility of ASTX295. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully formulating ASTX295 for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is ASTX295 and what are its basic solubility properties?
A1: ASTX295 is an orally available, small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein, with potential antineoplastic activity.[1] As with many small molecule inhibitors, it is a lipophilic compound, which can present challenges for achieving desired concentrations in aqueous-based vehicles for in vivo studies. A vendor reports that ASTX295 is soluble in DMSO at a concentration of 50 mg/mL (79.30 mM).[2] However, DMSO is often not suitable for in vivo use at high concentrations due to toxicity. Therefore, developing a well-tolerated and effective formulation is a critical step for preclinical research.
Q2: What are the common challenges when formulating ASTX295 for in vivo studies?
A2: The primary challenge is ASTX295's poor aqueous solubility. Over 70% of new chemical entities in development pipelines are poorly soluble in water, which can lead to low bioavailability and variable drug exposure.[3] Without proper formulation, ASTX295 may precipitate upon administration, leading to inaccurate and unreliable study results. The goal is to create a formulation that maintains the compound in a solubilized state long enough for absorption.
Q3: What are the recommended starting points for formulating ASTX295?
A3: A good starting point is to use a co-solvent system, which is a common and relatively simple method for solubilizing hydrophobic compounds. For more complex challenges, lipid-based formulations or solid dispersions can be explored. The choice of formulation depends on the required dose, the route of administration, and the animal model.[4]
Q4: My formulation appears clear initially but forms a precipitate later. What should I do?
A4: This phenomenon, known as precipitation, is common with supersaturated solutions. Here are a few troubleshooting steps:
-
Increase the proportion of co-solvents or solubilizing agents: This can help to increase the solubility of ASTX295 in the formulation.
-
Adjust the pH: The solubility of a compound can be pH-dependent. Assess the pH of your formulation and adjust if necessary.
-
Incorporate a precipitation inhibitor: Polymers like HPMC or PVP can help maintain a supersaturated state and prevent the drug from precipitating.[3]
-
Consider a different formulation strategy: If co-solvents are not sufficient, a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) might be necessary to keep the compound solubilized in the gastrointestinal tract.[5]
Formulation Strategies and Troubleshooting
The selection of a formulation strategy is critical and should be based on the physicochemical properties of ASTX295 and the experimental requirements.
Comparison of Formulation Approaches
| Formulation Strategy | Composition | Advantages | Disadvantages |
| Co-Solvent System | Mixture of a primary solvent (e.g., water, buffer) with one or more water-miscible organic solvents (e.g., PEG400, propylene glycol, ethanol). | Simple to prepare, readily available excipients, suitable for early-stage studies. | Potential for precipitation upon dilution in vivo, potential for solvent toxicity at high concentrations. |
| Cyclodextrin Complexation | Use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with the drug molecule.[6] | Increases aqueous solubility, can improve stability. | Can be limited by the stoichiometry of the complex, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Lipid-Based Formulations (e.g., SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents.[5] | Forms a fine emulsion in the GI tract, enhancing solubilization and absorption. Can mitigate food effects.[5] | More complex to develop and characterize, potential for GI side effects from surfactants. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymeric carrier in an amorphous state. | Significantly increases aqueous solubility and dissolution rate.[3] | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion), potential for physical instability (recrystallization). |
Formulation Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for ASTX295.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol describes the preparation of a simple co-solvent vehicle suitable for initial in vivo screening of ASTX295.
Materials:
-
ASTX295 powder
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Deionized water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG400, PG, and water in a desired ratio (e.g., 40:10:50 v/v/v). Ensure the components are thoroughly mixed.
-
Weigh ASTX295: Accurately weigh the required amount of ASTX295 powder based on the target concentration (e.g., 10 mg/mL).
-
Solubilization: a. Add the ASTX295 powder to the pre-mixed vehicle. b. Vortex the mixture for 1-2 minutes to initially disperse the powder. c. Place the vial on a magnetic stirrer and stir for 30-60 minutes. d. If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-30 minutes, monitoring the temperature to avoid degradation.
-
Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the formulation according to the stability profile of ASTX295, typically at 2-8°C for short-term storage. Always bring the solution to room temperature and check for precipitation before dosing.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is for a more advanced lipid-based formulation, which can improve oral bioavailability.
Materials:
-
ASTX295 powder
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Glass vials
-
Magnetic stirrer with heating capabilities
-
Vortex mixer
Procedure:
-
Excipient Mixing: In a glass vial, combine the oil, surfactant, and co-surfactant at the desired ratio (e.g., 30:40:30 w/w/w).
-
Heating and Mixing: Gently heat the mixture to 40°C while stirring with a magnetic stirrer until a homogenous, clear solution is formed.
-
Drug Incorporation: a. Weigh the required amount of ASTX295 and add it to the excipient mixture. b. Continue stirring at 40°C until the ASTX295 is completely dissolved. This may take 1-2 hours.
-
Equilibration: Allow the formulation to cool down to room temperature. Let it sit for at least 24 hours to ensure equilibrium is reached and to check for any signs of precipitation.
-
Characterization (Optional but Recommended): a. Emulsification Study: Add a small amount of the SEDDS formulation to water (e.g., 1 mL in 250 mL) with gentle agitation and observe the formation of a microemulsion. b. Droplet Size Analysis: Use dynamic light scattering to determine the globule size of the resulting emulsion.
ASTX295 Mechanism of Action: P2X3 Receptor Signaling
While the primary target of ASTX295 is MDM2, understanding related pathways can be beneficial. The P2X3 receptor, a target for other molecules with similar therapeutic aims like pain relief, is an ATP-gated ion channel found on sensory neurons.[7][8] Its activation is a key step in pain signal transmission.[7]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in ASTX295 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ASTX295, a potent and selective oral antagonist of Murine Double Minute 2 (MDM2). By inhibiting the MDM2-p53 interaction, ASTX295 is designed to reactivate the p53 tumor suppressor pathway.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASTX295?
A1: ASTX295 is a small molecule inhibitor that targets the E3 ubiquitin ligase MDM2.[1][2] It binds to MDM2 and blocks its interaction with the p53 tumor suppressor protein. This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 and the restoration of its transcriptional activity.[2][4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][6]
Q2: In which cell lines is ASTX295 expected to be most effective?
A2: ASTX295 is most effective in cancer cell lines with wild-type TP53 (the gene encoding p53). Its efficacy can be enhanced in cell lines with MDM2 amplification.[7] However, sensitivity can vary even among TP53 wild-type cell lines.[8]
Q3: What are the recommended storage conditions for ASTX295?
A3: For long-term storage, ASTX295 powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q4: What is the solubility of ASTX295 in common laboratory solvents?
A4: ASTX295 is soluble in DMSO at a concentration of 50 mg/mL (79.30 mM).[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
Inconsistent Cell Viability/IC50 Results
Q5: My IC50 values for ASTX295 vary significantly between experiments. What could be the cause?
A5: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Line Integrity:
-
TP53 Status: Confirm the TP53 status of your cell line. ASTX295 is significantly more potent in TP53 wild-type cells.[9] Genetic drift during continuous passaging can alter the TP53 status. Regular authentication of cell lines is recommended.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic changes, affecting drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Assay Conditions:
-
Treatment Duration: The cytotoxic effects of ASTX295 can be time-dependent, with maximal cell death often observed after 72 hours of exposure in many cell lines.[8] Shorter incubation times may result in higher IC50 values.
-
Cell Seeding Density: The initial number of cells seeded can influence the final assay readout. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability in Media: ASTX295 may have a limited half-life in aqueous solutions. For longer experiments, consider replenishing the media with a fresh compound.
-
-
Compound Handling:
-
Solubility: ASTX295 is soluble in DMSO.[5] Ensure the compound is fully dissolved before diluting it in the culture medium. Precipitation of the compound can lead to inaccurate concentrations.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into single-use vials.[5]
-
Quantitative Data: ASTX295 In Vitro Activity
| Cell Line | Cancer Type | TP53 Status | Assay | Endpoint | IC50 / GI50 (nM) | Reference |
| Lymphoid Cell Lines (Panel) | DLBCL, MCL, T-cell lymphoma | Wild-Type | CellTiter-Glo | 72h | <1 - 100 | [8] |
| Primary MCL Patient Samples (12/25) | Mantle Cell Lymphoma | Wild-Type | CellTiter-Glo | 72h | 4.3 - 100 | [8] |
| SJSA-1 | Osteosarcoma | Wild-Type | Not Specified | Not Specified | 27 | [7] |
| AML Cell Lines (9/11) | Acute Myeloid Leukemia | Wild-Type | Alamar Blue | Not Specified | <30 | [10] |
| KG-1 | Acute Myeloid Leukemia | Mutant | Alamar Blue | Not Specified | >10,000 | [10] |
Issues with Confirming p53 Pathway Activation
Q6: I am not observing the expected increase in p53 or its target genes (e.g., p21, MDM2) after ASTX295 treatment. What should I check?
A6: Failure to detect p53 pathway activation can be due to several experimental factors:
-
Western Blotting:
-
Antibody Quality: Ensure the primary antibodies for p53, p21, and MDM2 are validated for Western blotting and are from a reliable source.
-
Lysis Buffer and Protocol: Use a lysis buffer that effectively extracts nuclear proteins, as p53 is a nuclear transcription factor. Include protease and phosphatase inhibitors in your lysis buffer.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading.
-
Positive Controls: Include a positive control, such as a cell line known to respond to MDM2 inhibitors or cells treated with a DNA damaging agent to induce p53.
-
-
qPCR:
-
Primer Design: Use validated primer pairs for your target genes (CDKN1A for p21, MDM2, etc.). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
RNA Quality: Ensure the extracted RNA is of high quality and free of genomic DNA contamination.
-
Time Course: The induction of p53 target genes is time-dependent. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for detecting transcriptional changes.[7]
-
-
Cell Line Specific Effects:
-
Basal p53 Activity: Some cell lines may have high basal p53 activity, which could mask the induction by ASTX295.
-
Feedback Loops: The p53-MDM2 pathway has a negative feedback loop where p53 upregulates MDM2, which in turn degrades p53.[4] This can lead to transient changes in protein levels.
-
In Vivo Experimental Challenges
Q7: I am planning an in vivo study with ASTX295. What are the key considerations regarding dosing and potential toxicities?
A7: Based on clinical trial data, the most common dose-limiting toxicities of ASTX295 are gastrointestinal, including nausea, vomiting, and diarrhea.[11] While significant thrombocytopenia has been less of a concern compared to first-generation MDM2 inhibitors, it is still an important parameter to monitor.[11]
-
Dosing Regimen: In preclinical models, ASTX295 has been administered orally (p.o.) on a daily (q.d.) schedule.[12] The optimal dose and schedule will depend on the animal model and the tumor type.
-
Toxicity Monitoring: Closely monitor animals for clinical signs of gastrointestinal distress, such as weight loss, dehydration, and changes in stool consistency.
-
Pharmacodynamic Markers: To confirm target engagement in vivo, you can measure the expression of p53 target genes like Mdm2 and Cdkn1a (p21) in tumor tissue or surrogate tissues at different time points after dosing.[11][13]
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ASTX295 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest ASTX295 dose).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of ASTX295 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Readout: Measure cell viability using a suitable assay, such as CellTiter-Glo®, SRB, or XTT, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for p53 Pathway Proteins
-
Cell Lysis: After treatment with ASTX295, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for p53 Target Genes
-
RNA Extraction: Following ASTX295 treatment, extract total RNA from the cells using a suitable kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and validated primers for the target genes (CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of ASTX295.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. astx.com [astx.com]
- 10. astx.com [astx.com]
- 11. astx.com [astx.com]
- 12. astx.com [astx.com]
- 13. astx.com [astx.com]
addressing inconsistencies in ASTX295 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ASTX295, a potent and selective oral antagonist of Murine Double Minute 2 (MDM2). By inhibiting the MDM2-p53 interaction, ASTX295 is designed to reactivate the p53 tumor suppressor pathway.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASTX295?
A1: ASTX295 is a small molecule inhibitor that targets the E3 ubiquitin ligase MDM2.[1][2] It binds to MDM2 and blocks its interaction with the p53 tumor suppressor protein. This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 and the restoration of its transcriptional activity.[2][4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][6]
Q2: In which cell lines is ASTX295 expected to be most effective?
A2: ASTX295 is most effective in cancer cell lines with wild-type TP53 (the gene encoding p53). Its efficacy can be enhanced in cell lines with MDM2 amplification.[7] However, sensitivity can vary even among TP53 wild-type cell lines.[8]
Q3: What are the recommended storage conditions for ASTX295?
A3: For long-term storage, ASTX295 powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q4: What is the solubility of ASTX295 in common laboratory solvents?
A4: ASTX295 is soluble in DMSO at a concentration of 50 mg/mL (79.30 mM).[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
Inconsistent Cell Viability/IC50 Results
Q5: My IC50 values for ASTX295 vary significantly between experiments. What could be the cause?
A5: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability:
-
Cell Line Integrity:
-
TP53 Status: Confirm the TP53 status of your cell line. ASTX295 is significantly more potent in TP53 wild-type cells.[9] Genetic drift during continuous passaging can alter the TP53 status. Regular authentication of cell lines is recommended.
-
Cell Health and Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic and genotypic changes, affecting drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Assay Conditions:
-
Treatment Duration: The cytotoxic effects of ASTX295 can be time-dependent, with maximal cell death often observed after 72 hours of exposure in many cell lines.[8] Shorter incubation times may result in higher IC50 values.
-
Cell Seeding Density: The initial number of cells seeded can influence the final assay readout. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability in Media: ASTX295 may have a limited half-life in aqueous solutions. For longer experiments, consider replenishing the media with a fresh compound.
-
-
Compound Handling:
-
Solubility: ASTX295 is soluble in DMSO.[5] Ensure the compound is fully dissolved before diluting it in the culture medium. Precipitation of the compound can lead to inaccurate concentrations.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquot the stock solution into single-use vials.[5]
-
Quantitative Data: ASTX295 In Vitro Activity
| Cell Line | Cancer Type | TP53 Status | Assay | Endpoint | IC50 / GI50 (nM) | Reference |
| Lymphoid Cell Lines (Panel) | DLBCL, MCL, T-cell lymphoma | Wild-Type | CellTiter-Glo | 72h | <1 - 100 | [8] |
| Primary MCL Patient Samples (12/25) | Mantle Cell Lymphoma | Wild-Type | CellTiter-Glo | 72h | 4.3 - 100 | [8] |
| SJSA-1 | Osteosarcoma | Wild-Type | Not Specified | Not Specified | 27 | [7] |
| AML Cell Lines (9/11) | Acute Myeloid Leukemia | Wild-Type | Alamar Blue | Not Specified | <30 | [10] |
| KG-1 | Acute Myeloid Leukemia | Mutant | Alamar Blue | Not Specified | >10,000 | [10] |
Issues with Confirming p53 Pathway Activation
Q6: I am not observing the expected increase in p53 or its target genes (e.g., p21, MDM2) after ASTX295 treatment. What should I check?
A6: Failure to detect p53 pathway activation can be due to several experimental factors:
-
Western Blotting:
-
Antibody Quality: Ensure the primary antibodies for p53, p21, and MDM2 are validated for Western blotting and are from a reliable source.
-
Lysis Buffer and Protocol: Use a lysis buffer that effectively extracts nuclear proteins, as p53 is a nuclear transcription factor. Include protease and phosphatase inhibitors in your lysis buffer.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading.
-
Positive Controls: Include a positive control, such as a cell line known to respond to MDM2 inhibitors or cells treated with a DNA damaging agent to induce p53.
-
-
qPCR:
-
Primer Design: Use validated primer pairs for your target genes (CDKN1A for p21, MDM2, etc.). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
RNA Quality: Ensure the extracted RNA is of high quality and free of genomic DNA contamination.
-
Time Course: The induction of p53 target genes is time-dependent. Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to identify the optimal time point for detecting transcriptional changes.[7]
-
-
Cell Line Specific Effects:
-
Basal p53 Activity: Some cell lines may have high basal p53 activity, which could mask the induction by ASTX295.
-
Feedback Loops: The p53-MDM2 pathway has a negative feedback loop where p53 upregulates MDM2, which in turn degrades p53.[4] This can lead to transient changes in protein levels.
-
In Vivo Experimental Challenges
Q7: I am planning an in vivo study with ASTX295. What are the key considerations regarding dosing and potential toxicities?
A7: Based on clinical trial data, the most common dose-limiting toxicities of ASTX295 are gastrointestinal, including nausea, vomiting, and diarrhea.[11] While significant thrombocytopenia has been less of a concern compared to first-generation MDM2 inhibitors, it is still an important parameter to monitor.[11]
-
Dosing Regimen: In preclinical models, ASTX295 has been administered orally (p.o.) on a daily (q.d.) schedule.[12] The optimal dose and schedule will depend on the animal model and the tumor type.
-
Toxicity Monitoring: Closely monitor animals for clinical signs of gastrointestinal distress, such as weight loss, dehydration, and changes in stool consistency.
-
Pharmacodynamic Markers: To confirm target engagement in vivo, you can measure the expression of p53 target genes like Mdm2 and Cdkn1a (p21) in tumor tissue or surrogate tissues at different time points after dosing.[11][13]
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of ASTX295 in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest ASTX295 dose).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of ASTX295 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Readout: Measure cell viability using a suitable assay, such as CellTiter-Glo®, SRB, or XTT, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot for p53 Pathway Proteins
-
Cell Lysis: After treatment with ASTX295, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR) for p53 Target Genes
-
RNA Extraction: Following ASTX295 treatment, extract total RNA from the cells using a suitable kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and validated primers for the target genes (CDKN1A, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of ASTX295.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. astx.com [astx.com]
- 10. astx.com [astx.com]
- 11. astx.com [astx.com]
- 12. astx.com [astx.com]
- 13. astx.com [astx.com]
Technical Support Center: ASTX295 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ASTX295, a potent MDM2 antagonist.
Troubleshooting Guide
Scaling up the synthesis of complex organic molecules like ASTX295 can present several challenges. This guide addresses potential issues that may be encountered during the synthesis, focusing on a representative synthetic route for isoindolinone-based MDM2 inhibitors.
Problem 1: Low Yield in the Initial Condensation Step
Question: We are experiencing lower than expected yields in the initial reaction between 2-formylbenzoic acid and the primary amine to form the isoindolinone core. What are the potential causes and solutions?
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
-
-
Reagent Purity: The purity of 2-formylbenzoic acid or the amine can significantly impact the yield.
-
Solution: Ensure the starting materials are of high purity. Recrystallize or purify the reagents if necessary.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium.
-
Solution: Experiment with different solvents. While a variety of solvents can be used, a common choice is a mixture of water and ethanol. An iridium-catalyzed reductive lactamization in a water/ethanol solvent mixture has been shown to be efficient for synthesizing structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines.[1]
-
-
Catalyst Inefficiency: If a catalyst is used, its activity might be compromised.
-
Solution: For iridium-catalyzed reactions, ensure the catalyst has not been deactivated. Consider using a fresh batch of catalyst and ensure anaerobic conditions if the catalyst is air-sensitive.
-
Problem 2: Formation of Impurities During Synthesis
Question: We are observing significant impurity formation during the synthesis, which is complicating purification. How can we minimize these impurities?
Possible Causes & Troubleshooting Steps:
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway.
-
Solution: Optimize reaction conditions such as temperature, reaction time, and the rate of addition of reagents. Running the reaction at a lower temperature may reduce the rate of side reactions.
-
-
Over-alkylation or Incomplete Alkylation: In steps involving alkylation, both over- and under-reaction can lead to impurities.
-
Solution: Carefully control the stoichiometry of the alkylating agent. A slow, dropwise addition of the reagent can often improve selectivity.
-
-
Oxidation/Degradation: The product or intermediates may be sensitive to air or light.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light if the compounds are known to be light-sensitive.
-
Problem 3: Difficulties in Product Purification and Isolation
Question: We are facing challenges in purifying the final ASTX295 product to the required specifications, especially at a larger scale. What strategies can we employ?
Possible Causes & Troubleshooting Steps:
-
Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.
-
Solution: Experiment with different solvent systems for chromatography. Sometimes a multi-solvent gradient can provide better separation. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
-
-
Product Crystallization Issues: The product may not crystallize easily, making isolation difficult.
-
Solution: Screen a variety of solvents and solvent mixtures for crystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. Sonication can also sometimes help initiate crystallization.
-
-
Residual Solvents: Trapped solvent in the final product can be a common issue.
-
Solution: Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider dissolving the product in a more volatile solvent and re-evaporating.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for isoindolinone-based MDM2 inhibitors like ASTX295?
A1: While the exact process for ASTX295 is proprietary, a common and efficient method for synthesizing the isoindolinone core involves the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with a primary amine.[1] This method is known for its broad substrate scope and good scalability.[1]
Q2: What are the critical process parameters to monitor during the scale-up of ASTX295 synthesis?
A2: Key parameters to monitor include:
-
Temperature: Exothermic or endothermic reactions need careful temperature control to prevent side reactions or incomplete conversion.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in large reactors, to ensure consistent reaction rates and prevent localized "hot spots."
-
Rate of Addition: The rate at which reagents are added can significantly affect impurity profiles and overall yield.
-
Reaction Time: Monitoring the reaction to completion is essential to avoid degradation of the product due to prolonged reaction times.
Q3: Are there any specific safety precautions to consider during the synthesis of ASTX295?
A3: Standard laboratory safety protocols should be followed. Additionally, if using metal catalysts like iridium, appropriate handling and disposal procedures are necessary. Some reagents may be toxic or corrosive, so consult the Safety Data Sheets (SDS) for all chemicals used.
Q4: How can we control the formation of process-related impurities to meet regulatory requirements?
A4: A thorough understanding of the reaction mechanism and potential side reactions is key. Implementing in-process controls to monitor the reaction progress and impurity levels is crucial. Developing robust purification methods, such as crystallization, can effectively remove impurities. For mutagenic impurities, a control strategy should be developed to ensure their levels are below the acceptable limit.
Experimental Protocols
Representative Synthesis of an Isoindolinone Core
This protocol describes a general method for the synthesis of a 3-substituted isoindolinone, a core structure in many MDM2 inhibitors.
Reaction: Iridium-catalyzed reductive lactamization of 2-formylbenzoic acid and a primary amine.[1]
Materials:
-
2-formylbenzoic acid
-
Primary amine (e.g., benzylamine)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Reducing agent (e.g., H₂)
-
Solvent (e.g., water/ethanol mixture)
Procedure:
-
In a reaction vessel, dissolve 2-formylbenzoic acid and the primary amine in the water/ethanol solvent mixture.
-
Add the iridium catalyst and the ligand to the solution.
-
Purge the vessel with an inert gas (e.g., argon) and then introduce hydrogen gas (at a specified pressure).
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure isoindolinone.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Yield and Purity
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) |
| Reactant Ratio (Acid:Amine) | 1:1.1 | 1:1.1 |
| Catalyst Loading | 0.5 mol% | 0.1 mol% |
| Temperature | 80°C | 80°C |
| Reaction Time | 12 hours | 24 hours |
| Yield | 85% | 75% |
| Purity (by HPLC) | 98% | 95% |
Table 2: Common Impurities and their Potential Sources
| Impurity | Potential Source |
| Unreacted Starting Materials | Incomplete reaction. |
| Over-alkylated Product | Excess alkylating agent or prolonged reaction time. |
| Oxidized Byproducts | Exposure to air during reaction or workup. |
| Side-products from Amine | Impurities in the starting amine. |
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of ASTX295.
Caption: A general experimental workflow for the synthesis of an isoindolinone-based compound.
References
Technical Support Center: ASTX295 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ASTX295, a potent MDM2 antagonist.
Troubleshooting Guide
Scaling up the synthesis of complex organic molecules like ASTX295 can present several challenges. This guide addresses potential issues that may be encountered during the synthesis, focusing on a representative synthetic route for isoindolinone-based MDM2 inhibitors.
Problem 1: Low Yield in the Initial Condensation Step
Question: We are experiencing lower than expected yields in the initial reaction between 2-formylbenzoic acid and the primary amine to form the isoindolinone core. What are the potential causes and solutions?
Possible Causes & Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
-
-
Reagent Purity: The purity of 2-formylbenzoic acid or the amine can significantly impact the yield.
-
Solution: Ensure the starting materials are of high purity. Recrystallize or purify the reagents if necessary.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium.
-
Solution: Experiment with different solvents. While a variety of solvents can be used, a common choice is a mixture of water and ethanol. An iridium-catalyzed reductive lactamization in a water/ethanol solvent mixture has been shown to be efficient for synthesizing structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines.[1]
-
-
Catalyst Inefficiency: If a catalyst is used, its activity might be compromised.
-
Solution: For iridium-catalyzed reactions, ensure the catalyst has not been deactivated. Consider using a fresh batch of catalyst and ensure anaerobic conditions if the catalyst is air-sensitive.
-
Problem 2: Formation of Impurities During Synthesis
Question: We are observing significant impurity formation during the synthesis, which is complicating purification. How can we minimize these impurities?
Possible Causes & Troubleshooting Steps:
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway.
-
Solution: Optimize reaction conditions such as temperature, reaction time, and the rate of addition of reagents. Running the reaction at a lower temperature may reduce the rate of side reactions.
-
-
Over-alkylation or Incomplete Alkylation: In steps involving alkylation, both over- and under-reaction can lead to impurities.
-
Solution: Carefully control the stoichiometry of the alkylating agent. A slow, dropwise addition of the reagent can often improve selectivity.
-
-
Oxidation/Degradation: The product or intermediates may be sensitive to air or light.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light if the compounds are known to be light-sensitive.
-
Problem 3: Difficulties in Product Purification and Isolation
Question: We are facing challenges in purifying the final ASTX295 product to the required specifications, especially at a larger scale. What strategies can we employ?
Possible Causes & Troubleshooting Steps:
-
Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.
-
Solution: Experiment with different solvent systems for chromatography. Sometimes a multi-solvent gradient can provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Product Crystallization Issues: The product may not crystallize easily, making isolation difficult.
-
Solution: Screen a variety of solvents and solvent mixtures for crystallization. Seeding the solution with a small crystal of the pure product can induce crystallization. Sonication can also sometimes help initiate crystallization.
-
-
Residual Solvents: Trapped solvent in the final product can be a common issue.
-
Solution: Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, consider dissolving the product in a more volatile solvent and re-evaporating.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for isoindolinone-based MDM2 inhibitors like ASTX295?
A1: While the exact process for ASTX295 is proprietary, a common and efficient method for synthesizing the isoindolinone core involves the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with a primary amine.[1] This method is known for its broad substrate scope and good scalability.[1]
Q2: What are the critical process parameters to monitor during the scale-up of ASTX295 synthesis?
A2: Key parameters to monitor include:
-
Temperature: Exothermic or endothermic reactions need careful temperature control to prevent side reactions or incomplete conversion.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity, especially in large reactors, to ensure consistent reaction rates and prevent localized "hot spots."
-
Rate of Addition: The rate at which reagents are added can significantly affect impurity profiles and overall yield.
-
Reaction Time: Monitoring the reaction to completion is essential to avoid degradation of the product due to prolonged reaction times.
Q3: Are there any specific safety precautions to consider during the synthesis of ASTX295?
A3: Standard laboratory safety protocols should be followed. Additionally, if using metal catalysts like iridium, appropriate handling and disposal procedures are necessary. Some reagents may be toxic or corrosive, so consult the Safety Data Sheets (SDS) for all chemicals used.
Q4: How can we control the formation of process-related impurities to meet regulatory requirements?
A4: A thorough understanding of the reaction mechanism and potential side reactions is key. Implementing in-process controls to monitor the reaction progress and impurity levels is crucial. Developing robust purification methods, such as crystallization, can effectively remove impurities. For mutagenic impurities, a control strategy should be developed to ensure their levels are below the acceptable limit.
Experimental Protocols
Representative Synthesis of an Isoindolinone Core
This protocol describes a general method for the synthesis of a 3-substituted isoindolinone, a core structure in many MDM2 inhibitors.
Reaction: Iridium-catalyzed reductive lactamization of 2-formylbenzoic acid and a primary amine.[1]
Materials:
-
2-formylbenzoic acid
-
Primary amine (e.g., benzylamine)
-
Iridium catalyst (e.g., [Ir(cod)Cl]₂)
-
Ligand (e.g., a phosphine ligand)
-
Reducing agent (e.g., H₂)
-
Solvent (e.g., water/ethanol mixture)
Procedure:
-
In a reaction vessel, dissolve 2-formylbenzoic acid and the primary amine in the water/ethanol solvent mixture.
-
Add the iridium catalyst and the ligand to the solution.
-
Purge the vessel with an inert gas (e.g., argon) and then introduce hydrogen gas (at a specified pressure).
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the pure isoindolinone.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions on Yield and Purity
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) |
| Reactant Ratio (Acid:Amine) | 1:1.1 | 1:1.1 |
| Catalyst Loading | 0.5 mol% | 0.1 mol% |
| Temperature | 80°C | 80°C |
| Reaction Time | 12 hours | 24 hours |
| Yield | 85% | 75% |
| Purity (by HPLC) | 98% | 95% |
Table 2: Common Impurities and their Potential Sources
| Impurity | Potential Source |
| Unreacted Starting Materials | Incomplete reaction. |
| Over-alkylated Product | Excess alkylating agent or prolonged reaction time. |
| Oxidized Byproducts | Exposure to air during reaction or workup. |
| Side-products from Amine | Impurities in the starting amine. |
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of ASTX295.
Caption: A general experimental workflow for the synthesis of an isoindolinone-based compound.
References
Technical Support Center: Mitigating Bone Marrow Toxicity of MDM2 Inhibitors like ASTX295
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the bone marrow toxicity associated with MDM2 inhibitors, with a particular focus on ASTX295.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bone marrow toxicity with MDM2 inhibitors?
A1: The primary mechanism of bone marrow toxicity from MDM2 inhibitors is an on-target effect related to the activation of the p53 tumor suppressor protein in hematopoietic stem and progenitor cells.[1][2][3] MDM2 is a negative regulator of p53; by inhibiting MDM2, these drugs lead to an accumulation of p53.[1] While this is the desired anti-cancer mechanism in tumor cells with wild-type TP53, the activation of p53 in normal hematopoietic cells can induce cell cycle arrest, apoptosis, and senescence, leading to cytopenias such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1][2][3]
Q2: How does the toxicity profile of ASTX295 differ from other MDM2 inhibitors?
A2: ASTX295 was designed to have a more favorable safety profile compared to first-generation MDM2 inhibitors. It has a shorter plasma half-life (approximately 4-6 hours), which allows for intermittent dosing schedules.[4][5][6] This pulsatile exposure is hypothesized to spare normal hematopoietic cells from prolonged p53 activation, thereby reducing bone marrow toxicity while maintaining anti-tumor efficacy.[5] Clinical data from the Phase 1 study of ASTX295 (NCT03975387) indicates that it is well-tolerated, with gastrointestinal events being the dose-limiting toxicities rather than myelosuppression.[5][7] Significant thrombocytopenia and neutropenia have been notably avoided at clinically effective doses.[5][6]
Q3: What are the most common hematological adverse events observed with MDM2 inhibitors?
A3: The most frequently reported dose-limiting hematological toxicities for MDM2 inhibitors are thrombocytopenia and neutropenia.[8] Anemia can also occur.[1] The severity of these cytopenias can vary depending on the specific inhibitor, its dosing schedule, and patient-specific factors.
Q4: What are the current strategies to mitigate the bone marrow toxicity of MDM2 inhibitors?
A4: Several strategies are being employed to manage the hematological side effects of MDM2 inhibitors:
-
Intermittent Dosing: As demonstrated with ASTX295, less frequent dosing schedules (e.g., twice weekly) can reduce the impact on hematopoietic cells by allowing for periods of recovery from p53 activation.[5]
-
Dose Reduction: Adjusting the dose of the MDM2 inhibitor can help manage the severity of cytopenias.
-
Supportive Care: In a clinical setting, growth factors like G-CSF may be used to stimulate neutrophil production. Platelet transfusions may be administered for severe thrombocytopenia.
-
Combination Therapy: Combining MDM2 inhibitors with other anti-cancer agents that have non-overlapping toxicity profiles is a common strategy. The favorable hematological safety profile of ASTX295 makes it a good candidate for combination therapies, even with agents that may have some impact on the bone marrow.[5]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during preclinical experiments with MDM2 inhibitors.
Scenario 1: Unexpectedly High In Vitro Hematotoxicity in a Colony-Forming Unit (CFU) Assay
-
Problem: The IC50 value for an MDM2 inhibitor in a CFU assay using human bone marrow-derived CD34+ cells is significantly lower (i.e., more toxic) than anticipated based on published data.
-
Possible Causes & Troubleshooting Steps:
-
Cell Viability and Quality:
-
Check: Ensure the viability of the hematopoietic progenitor cells used in the assay is high (>90%) before plating.
-
Action: Use freshly isolated, high-quality progenitor cells. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed.
-
-
Reagent Quality:
-
Check: Verify the quality and concentration of the MDM2 inhibitor stock solution. Confirm the stability of the compound under storage conditions.
-
Action: Prepare fresh dilutions of the inhibitor from a new stock.
-
-
Assay Conditions:
-
Check: Review the composition of the semi-solid media, including the cytokine cocktail, for appropriateness for the cell type being tested.
-
Action: Ensure the use of a validated, commercially available methylcellulose-based medium formulated for human hematopoietic progenitor cell growth.
-
-
Incubation Time:
-
Check: Confirm that the incubation period is appropriate (typically 14 days for human CFU assays).
-
Action: Adhere to the validated incubation time for the specific progenitor cell type.
-
-
Scenario 2: Discrepancy Between In Vitro and In Vivo Hematotoxicity
-
Problem: An MDM2 inhibitor shows acceptable toxicity in in vitro CFU assays but causes severe, unexpected myelosuppression in an in vivo animal model.
-
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch:
-
Check: The in vivo exposure (AUC, Cmax) of the drug in the animal model may be significantly higher or more sustained than what was modeled in vitro.
-
Action: Conduct PK studies in the animal model to determine the actual drug exposure. Adjust the in vivo dosing regimen to better mimic the intended clinical exposure profile.
-
-
Metabolite Activity:
-
Check: A metabolite of the parent compound, formed in vivo, may have greater activity against hematopoietic cells.
-
Action: Investigate the metabolic profile of the drug in the animal model and test the activity of major metabolites in in vitro hematotoxicity assays.
-
-
Species-Specific Differences:
-
Check: There may be differences in the sensitivity of hematopoietic progenitors to p53 activation between the species used for in vitro and in vivo studies.
-
Action: If possible, use species-matched cells for in vitro assays (e.g., mouse CFU assays for mouse in vivo studies).
-
-
Quantitative Data Summary
Table 1: Hematological Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study of ASTX295 (NCT03975387)
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Thrombocytopenia | 0 | 1 | 0 | 0 | 0 |
| Neutropenia | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Anemia | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data is based on the 660 mg twice-weekly regimen, which was selected as the recommended Phase 2 dose. The study highlights a notable lack of significant myelosuppression.[5][7]
Table 2: Comparison of Dose-Limiting Hematological Toxicities of Select MDM2 Inhibitors in Clinical Trials
| MDM2 Inhibitor | Indication | Dose-Limiting Toxicities | Reference |
| ASTX295 | Solid Tumors | Nausea, vomiting, diarrhea, fatigue (non-hematological) | [5][7] |
| Idasanutlin (RG7388) | Acute Myeloid Leukemia | Thrombocytopenia, neutropenia | [8] |
| Milademetan (DS-3032b) | Solid Tumors & Lymphomas | Thrombocytopenia, neutropenia | [9] |
| AMG-232 | Solid Tumors | Thrombocytopenia, neutropenia | [4] |
Experimental Protocols
1. Colony-Forming Unit (CFU) Assay for In Vitro Hematotoxicity Assessment
This protocol is a generalized procedure for assessing the effect of an MDM2 inhibitor on hematopoietic progenitor cells.
-
Materials:
-
Human bone marrow or cord blood-derived CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
MDM2 inhibitor stock solution (in DMSO)
-
35 mm culture dishes
-
Sterile water
-
-
Procedure:
-
Thaw or freshly isolate human CD34+ cells and determine cell viability and count.
-
Prepare a working cell suspension in IMDM with 2% FBS.
-
Prepare serial dilutions of the MDM2 inhibitor in IMDM with 2% FBS. Include a vehicle control (DMSO).
-
Add the cell suspension and the drug dilutions to the methylcellulose (B11928114) medium and vortex thoroughly.
-
Dispense 1.1 mL of the cell/drug/methylcellulose mixture into duplicate 35 mm culture dishes.
-
Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO2 for 14 days.
-
After 14 days, enumerate the colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of >40 cells.
-
Calculate the IC50 value (the concentration of the drug that inhibits colony formation by 50% compared to the vehicle control).
-
2. Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Enumeration
This protocol outlines the general steps for quantifying HSPCs (CD34+ cells) from bone marrow or peripheral blood following in vivo treatment with an MDM2 inhibitor.
-
Materials:
-
Bone marrow or peripheral blood sample
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD34, anti-CD45)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
-
-
Procedure:
-
Collect bone marrow or peripheral blood from treated and control animals.
-
Perform a red blood cell lysis to isolate mononuclear cells.
-
Count the total nucleated cells.
-
Resuspend the cells in a suitable buffer and stain with a cocktail of fluorescently labeled antibodies against CD34 and CD45, along with a viability dye.
-
Incubate the cells in the dark as per the antibody manufacturer's instructions.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using a sequential gating strategy (e.g., ISHAGE protocol) to identify and quantify the viable CD34+ HSPC population.
-
Visualizations
Caption: Signaling pathway of MDM2 inhibitor-induced bone marrow toxicity.
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
Caption: Troubleshooting logic for high in vitro hematotoxicity.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. astx.com [astx.com]
- 6. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 7. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bone Marrow Toxicity of MDM2 Inhibitors like ASTX295
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the bone marrow toxicity associated with MDM2 inhibitors, with a particular focus on ASTX295.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bone marrow toxicity with MDM2 inhibitors?
A1: The primary mechanism of bone marrow toxicity from MDM2 inhibitors is an on-target effect related to the activation of the p53 tumor suppressor protein in hematopoietic stem and progenitor cells.[1][2][3] MDM2 is a negative regulator of p53; by inhibiting MDM2, these drugs lead to an accumulation of p53.[1] While this is the desired anti-cancer mechanism in tumor cells with wild-type TP53, the activation of p53 in normal hematopoietic cells can induce cell cycle arrest, apoptosis, and senescence, leading to cytopenias such as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1][2][3]
Q2: How does the toxicity profile of ASTX295 differ from other MDM2 inhibitors?
A2: ASTX295 was designed to have a more favorable safety profile compared to first-generation MDM2 inhibitors. It has a shorter plasma half-life (approximately 4-6 hours), which allows for intermittent dosing schedules.[4][5][6] This pulsatile exposure is hypothesized to spare normal hematopoietic cells from prolonged p53 activation, thereby reducing bone marrow toxicity while maintaining anti-tumor efficacy.[5] Clinical data from the Phase 1 study of ASTX295 (NCT03975387) indicates that it is well-tolerated, with gastrointestinal events being the dose-limiting toxicities rather than myelosuppression.[5][7] Significant thrombocytopenia and neutropenia have been notably avoided at clinically effective doses.[5][6]
Q3: What are the most common hematological adverse events observed with MDM2 inhibitors?
A3: The most frequently reported dose-limiting hematological toxicities for MDM2 inhibitors are thrombocytopenia and neutropenia.[8] Anemia can also occur.[1] The severity of these cytopenias can vary depending on the specific inhibitor, its dosing schedule, and patient-specific factors.
Q4: What are the current strategies to mitigate the bone marrow toxicity of MDM2 inhibitors?
A4: Several strategies are being employed to manage the hematological side effects of MDM2 inhibitors:
-
Intermittent Dosing: As demonstrated with ASTX295, less frequent dosing schedules (e.g., twice weekly) can reduce the impact on hematopoietic cells by allowing for periods of recovery from p53 activation.[5]
-
Dose Reduction: Adjusting the dose of the MDM2 inhibitor can help manage the severity of cytopenias.
-
Supportive Care: In a clinical setting, growth factors like G-CSF may be used to stimulate neutrophil production. Platelet transfusions may be administered for severe thrombocytopenia.
-
Combination Therapy: Combining MDM2 inhibitors with other anti-cancer agents that have non-overlapping toxicity profiles is a common strategy. The favorable hematological safety profile of ASTX295 makes it a good candidate for combination therapies, even with agents that may have some impact on the bone marrow.[5]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during preclinical experiments with MDM2 inhibitors.
Scenario 1: Unexpectedly High In Vitro Hematotoxicity in a Colony-Forming Unit (CFU) Assay
-
Problem: The IC50 value for an MDM2 inhibitor in a CFU assay using human bone marrow-derived CD34+ cells is significantly lower (i.e., more toxic) than anticipated based on published data.
-
Possible Causes & Troubleshooting Steps:
-
Cell Viability and Quality:
-
Check: Ensure the viability of the hematopoietic progenitor cells used in the assay is high (>90%) before plating.
-
Action: Use freshly isolated, high-quality progenitor cells. If using cryopreserved cells, ensure proper thawing and recovery protocols are followed.
-
-
Reagent Quality:
-
Check: Verify the quality and concentration of the MDM2 inhibitor stock solution. Confirm the stability of the compound under storage conditions.
-
Action: Prepare fresh dilutions of the inhibitor from a new stock.
-
-
Assay Conditions:
-
Check: Review the composition of the semi-solid media, including the cytokine cocktail, for appropriateness for the cell type being tested.
-
Action: Ensure the use of a validated, commercially available methylcellulose-based medium formulated for human hematopoietic progenitor cell growth.
-
-
Incubation Time:
-
Check: Confirm that the incubation period is appropriate (typically 14 days for human CFU assays).
-
Action: Adhere to the validated incubation time for the specific progenitor cell type.
-
-
Scenario 2: Discrepancy Between In Vitro and In Vivo Hematotoxicity
-
Problem: An MDM2 inhibitor shows acceptable toxicity in in vitro CFU assays but causes severe, unexpected myelosuppression in an in vivo animal model.
-
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch:
-
Check: The in vivo exposure (AUC, Cmax) of the drug in the animal model may be significantly higher or more sustained than what was modeled in vitro.
-
Action: Conduct PK studies in the animal model to determine the actual drug exposure. Adjust the in vivo dosing regimen to better mimic the intended clinical exposure profile.
-
-
Metabolite Activity:
-
Check: A metabolite of the parent compound, formed in vivo, may have greater activity against hematopoietic cells.
-
Action: Investigate the metabolic profile of the drug in the animal model and test the activity of major metabolites in in vitro hematotoxicity assays.
-
-
Species-Specific Differences:
-
Check: There may be differences in the sensitivity of hematopoietic progenitors to p53 activation between the species used for in vitro and in vivo studies.
-
Action: If possible, use species-matched cells for in vitro assays (e.g., mouse CFU assays for mouse in vivo studies).
-
-
Quantitative Data Summary
Table 1: Hematological Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study of ASTX295 (NCT03975387)
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Thrombocytopenia | 0 | 1 | 0 | 0 | 0 |
| Neutropenia | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Anemia | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data is based on the 660 mg twice-weekly regimen, which was selected as the recommended Phase 2 dose. The study highlights a notable lack of significant myelosuppression.[5][7]
Table 2: Comparison of Dose-Limiting Hematological Toxicities of Select MDM2 Inhibitors in Clinical Trials
| MDM2 Inhibitor | Indication | Dose-Limiting Toxicities | Reference |
| ASTX295 | Solid Tumors | Nausea, vomiting, diarrhea, fatigue (non-hematological) | [5][7] |
| Idasanutlin (RG7388) | Acute Myeloid Leukemia | Thrombocytopenia, neutropenia | [8] |
| Milademetan (DS-3032b) | Solid Tumors & Lymphomas | Thrombocytopenia, neutropenia | [9] |
| AMG-232 | Solid Tumors | Thrombocytopenia, neutropenia | [4] |
Experimental Protocols
1. Colony-Forming Unit (CFU) Assay for In Vitro Hematotoxicity Assessment
This protocol is a generalized procedure for assessing the effect of an MDM2 inhibitor on hematopoietic progenitor cells.
-
Materials:
-
Human bone marrow or cord blood-derived CD34+ cells
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% Fetal Bovine Serum (FBS)
-
Methylcellulose-based semi-solid medium (e.g., MethoCult™)
-
MDM2 inhibitor stock solution (in DMSO)
-
35 mm culture dishes
-
Sterile water
-
-
Procedure:
-
Thaw or freshly isolate human CD34+ cells and determine cell viability and count.
-
Prepare a working cell suspension in IMDM with 2% FBS.
-
Prepare serial dilutions of the MDM2 inhibitor in IMDM with 2% FBS. Include a vehicle control (DMSO).
-
Add the cell suspension and the drug dilutions to the methylcellulose medium and vortex thoroughly.
-
Dispense 1.1 mL of the cell/drug/methylcellulose mixture into duplicate 35 mm culture dishes.
-
Place the culture dishes in a larger petri dish with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C, 5% CO2 for 14 days.
-
After 14 days, enumerate the colonies (e.g., CFU-GM, BFU-E) under an inverted microscope. A colony is typically defined as a cluster of >40 cells.
-
Calculate the IC50 value (the concentration of the drug that inhibits colony formation by 50% compared to the vehicle control).
-
2. Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Enumeration
This protocol outlines the general steps for quantifying HSPCs (CD34+ cells) from bone marrow or peripheral blood following in vivo treatment with an MDM2 inhibitor.
-
Materials:
-
Bone marrow or peripheral blood sample
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD34, anti-CD45)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
-
-
Procedure:
-
Collect bone marrow or peripheral blood from treated and control animals.
-
Perform a red blood cell lysis to isolate mononuclear cells.
-
Count the total nucleated cells.
-
Resuspend the cells in a suitable buffer and stain with a cocktail of fluorescently labeled antibodies against CD34 and CD45, along with a viability dye.
-
Incubate the cells in the dark as per the antibody manufacturer's instructions.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using a sequential gating strategy (e.g., ISHAGE protocol) to identify and quantify the viable CD34+ HSPC population.
-
Visualizations
Caption: Signaling pathway of MDM2 inhibitor-induced bone marrow toxicity.
Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.
Caption: Troubleshooting logic for high in vitro hematotoxicity.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. astx.com [astx.com]
- 6. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 7. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MDM2/X inhibitors under clinical evaluation: perspectives for the management of hematological malignancies and pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ASTX295 Potency and Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the potency and selectivity of ASTX295, a novel small molecule antagonist of Murine Double Minute 2 (MDM2).[1][2] The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving ASTX295's efficacy.
Problem: Low in vitro Potency of ASTX295 Analogs
Question: Our newly synthesized analogs of ASTX295 show significantly lower potency (higher IC50/Ki values) in our biochemical assays compared to the parent compound. What are the potential causes and how can we address this?
Answer:
Several factors can contribute to a decrease in the in vitro potency of your ASTX295 analogs. A systematic approach to troubleshooting this issue is recommended.
Possible Causes and Solutions:
-
Disruption of Key Binding Interactions: ASTX295, like other MDM2 inhibitors, is understood to interact with specific hydrophobic pockets on the MDM2 protein, mimicking the binding of p53.[3] Modifications to the chemical scaffold of your analogs may have disrupted these critical interactions.
-
Troubleshooting Steps:
-
Structural Analysis: If available, co-crystal structures of your analogs with MDM2 can provide direct insight into how the modifications have altered the binding mode.
-
Computational Modeling: In the absence of crystal structures, molecular docking simulations can predict the binding pose of your analogs and identify any loss of key interactions.
-
Structure-Activity Relationship (SAR) Analysis: Systematically evaluate the modifications made. Have you altered moieties known to interact with the key Phe19, Trp23, and Leu26 pockets of MDM2? Consider synthesizing a focused library of analogs with conservative modifications around these key interaction points.
-
-
-
Incorrect Stereochemistry: The three-dimensional arrangement of atoms is often critical for high-affinity binding.
-
Troubleshooting Steps:
-
Chiral Separation: If your synthesis produces a racemic mixture, separate the enantiomers and test each for activity. It is common for one enantiomer to be significantly more active than the other.
-
Asymmetric Synthesis: Employ stereoselective synthetic routes to ensure the desired stereoisomer is produced.
-
-
-
Assay-Related Issues: The problem may lie with the experimental setup rather than the compound itself.
-
Troubleshooting Steps:
-
Assay Validation: Ensure your biochemical assay (e.g., Fluorescence Polarization, TR-FRET) is properly validated with appropriate controls, including a known potent MDM2 inhibitor like Nutlin-3a or the parent ASTX295.
-
Compound Solubility: Poor solubility of your analogs in the assay buffer can lead to artificially low potency values. Confirm the solubility of your compounds under the assay conditions.
-
-
Problem: Poor Cellular Potency Despite High in vitro Activity
Question: Our ASTX295 analog is very potent in our biochemical assay, but it shows weak activity (high GI50) in cell-based assays. What could be the reason for this discrepancy?
Answer:
A significant drop-off in potency from a biochemical to a cellular context is a common challenge in drug discovery. This often points to issues with the compound's ability to reach its intracellular target.
Possible Causes and Solutions:
-
Low Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Troubleshooting Steps:
-
Physicochemical Properties: Analyze the physicochemical properties of your analog, such as lipophilicity (LogP) and polar surface area (PSA). Compounds with poor permeability often have high PSA or are either too lipophilic or too hydrophilic.
-
Permeability Assays: Conduct formal cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays, to quantify the compound's ability to cross cell membranes.
-
Structural Modification: Modify the analog to improve its drug-like properties. This could involve masking polar groups to create a prodrug that is cleaved intracellularly to release the active compound.
-
-
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Efflux Pump Substrate Assays: Use cell lines that overexpress specific efflux pumps to determine if your compound is a substrate. A significant increase in potency in the presence of a known efflux pump inhibitor can confirm this.
-
Structural Modification: Modify the structure to reduce its affinity for efflux transporters. This can be a challenging medicinal chemistry problem that often requires iterative design and testing.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.
-
Troubleshooting Steps:
-
Microsomal Stability Assays: Assess the metabolic stability of your compound in liver microsomes from different species (e.g., human, mouse, rat).
-
Metabolite Identification: Identify the major metabolites to understand which parts of the molecule are most susceptible to metabolism.
-
Metabolic Blocking: Modify the structure at the sites of metabolism to improve stability. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
-
Problem: Off-Target Effects and Lack of Selectivity
Question: Our ASTX295 analog shows potent cellular activity, but we are observing unexpected toxicities or a phenotype that is inconsistent with p53 activation. How can we assess and improve selectivity?
Answer:
Off-target effects can confound experimental results and lead to a poor therapeutic index. Improving selectivity is a critical step in optimizing any drug candidate.
Possible Causes and Solutions:
-
Binding to Other Proteins: The compound may be binding to other proteins with similar binding pockets. For MDM2 inhibitors, a key off-target concern is the homologous protein MDMX (also known as MDM4). While ASTX295 is reported to be selective for MDM2, your analogs may have altered this profile.
-
Troubleshooting Steps:
-
Selectivity Profiling: Screen your analog against a panel of related proteins. For an MDM2 inhibitor, this should at a minimum include MDMX. Broader kinase panels or general protein profiling can also be informative.
-
Structure-Based Design: Use structural information to identify differences in the binding pockets of your on-target (MDM2) and off-target proteins. Design modifications that exploit these differences to enhance selectivity.
-
-
-
Non-Specific Cytotoxicity: The compound may be causing cell death through mechanisms other than p53 activation.
-
Troubleshooting Steps:
-
Test in p53-null cell lines: A truly on-target MDM2 inhibitor should have significantly less activity in cell lines that lack functional p53.[4] Compare the GI50 values of your analog in a p53 wild-type cell line (e.g., SJSA-1) versus a p53-null cell line (e.g., Saos-2).
-
Mechanism of Action Studies: Confirm that the cellular activity of your analog is accompanied by the expected downstream biomarkers of p53 activation, such as increased levels of p21 and MDM2 protein.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASTX295?
A1: ASTX295 is a synthetic small molecule that functions as an antagonist of human Murine Double Minute 2 (MDM2).[1] MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein.[1] By binding to MDM2, ASTX295 blocks the MDM2-p53 interaction, preventing the degradation of p53 and restoring its tumor-suppressive functions, such as cell cycle arrest and apoptosis, in cancers with wild-type p53.[1][2]
Q2: How was ASTX295 designed to improve upon first-generation MDM2 inhibitors?
A2: ASTX295 was developed through structure-based drug design with a key goal of having a differentiated safety profile.[2][3] A major on-target toxicity of potent MDM2 inhibitors is hematological toxicity, such as thrombocytopenia and neutropenia.[3] ASTX295 was designed to have a shorter plasma half-life, allowing for more intermittent "pulsatile" pathway modulation. The hypothesis is that this shorter duration of p53 activation in normal tissues may reduce bone marrow toxicity while maintaining anti-tumor efficacy.[2]
Q3: What are the key structural features of MDM2 inhibitors that determine their potency?
A3: The potency of small-molecule MDM2 inhibitors is largely driven by their ability to mimic the binding of the p53 N-terminal domain to a hydrophobic cleft on the surface of MDM2. This interaction is primarily mediated by three key p53 amino acid residues: Phenylalanine at position 19 (Phe19), Tryptophan at position 23 (Trp23), and Leucine at position 26 (Leu26). Consequently, potent inhibitors typically have chemical moieties that can effectively occupy the corresponding Phe19, Trp23, and Leu26 binding pockets on MDM2. Structure-based drug design is a crucial strategy to optimize these interactions.
Q4: What are some common assays to measure the potency and cellular activity of ASTX295 and its analogs?
A4: A multi-tiered assay approach is typically used:
-
In vitro Biochemical Assays: These assays directly measure the binding affinity of the compound to the MDM2 protein. Common formats include:
-
Fluorescence Polarization (FP): A competitive binding assay that measures the displacement of a fluorescently labeled p53-derived peptide from MDM2.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Another competitive binding assay that measures the disruption of FRET between a donor-labeled MDM2 and an acceptor-labeled p53 peptide.
-
-
Cellular Assays: These assays assess the compound's activity in a biological context:
-
Cell Viability/Growth Inhibition Assays: Assays like MTT, MTS, or CellTiter-Glo are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). These should be performed in both p53 wild-type and p53-null cell lines to confirm on-target activity.
-
Target Engagement and Pathway Modulation Assays: Western blotting can be used to measure the upregulation of p53 and its downstream targets, such as p21 and MDM2, upon treatment with the inhibitor.[4][5]
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium (B1200493) iodide can quantify the induction of apoptosis.
-
Quantitative Data
The following table summarizes publicly available potency data for ASTX295 and other well-characterized MDM2 inhibitors for comparative purposes.
| Compound | Target | Assay Type | Potency (IC50/GI50/Ki) | Cell Line(s) | Reference |
| ASTX295 | MDM2 | ELISA | <1 nM | - | [5] |
| MDM2 | Growth Inhibition | 27 nM | SJSA-1 (p53-WT) | [6] | |
| MDM2 | Growth Inhibition | <30 nM | 9/11 AML cell lines (p53-WT) | [7] | |
| Nutlin-3a | MDM2 | Binding | ~90 nM (Ki) | - | |
| MDM2 | Growth Inhibition | ~300 nM | SJSA-1 (p53-WT) | ||
| MI-219 | MDM2 | Binding | 5 nM (Ki) | - | [2] |
| MDM2 | Growth Inhibition | ~200 nM | LNCaP (p53-WT) | [2] | |
| RG7112 | MDM2 | Binding | ~18 nM (IC50) | - | |
| MDM2 | Growth Inhibition | ~200 nM | SJSA-1 (p53-WT) |
Experimental Protocols
Protocol: Western Blot for p53 Pathway Activation
-
Cell Culture and Treatment:
-
Plate p53 wild-type cells (e.g., SJSA-1, HCT116) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the ASTX295 analog (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 16, or 24 hours). Include a positive control such as the parent ASTX295 or Nutlin-3a.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of ASTX295.
Caption: A general experimental workflow for the optimization of ASTX295 analogs.
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. astx.com [astx.com]
- 4. astx.com [astx.com]
- 5. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2020 EHA: ASTX295, a novel small molecule MDM2 antagonist, demonstrates potent activity in AML in combination with decitabine – Astex [astx.com]
Technical Support Center: Enhancing ASTX295 Potency and Selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the potency and selectivity of ASTX295, a novel small molecule antagonist of Murine Double Minute 2 (MDM2).[1][2] The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving ASTX295's efficacy.
Problem: Low in vitro Potency of ASTX295 Analogs
Question: Our newly synthesized analogs of ASTX295 show significantly lower potency (higher IC50/Ki values) in our biochemical assays compared to the parent compound. What are the potential causes and how can we address this?
Answer:
Several factors can contribute to a decrease in the in vitro potency of your ASTX295 analogs. A systematic approach to troubleshooting this issue is recommended.
Possible Causes and Solutions:
-
Disruption of Key Binding Interactions: ASTX295, like other MDM2 inhibitors, is understood to interact with specific hydrophobic pockets on the MDM2 protein, mimicking the binding of p53.[3] Modifications to the chemical scaffold of your analogs may have disrupted these critical interactions.
-
Troubleshooting Steps:
-
Structural Analysis: If available, co-crystal structures of your analogs with MDM2 can provide direct insight into how the modifications have altered the binding mode.
-
Computational Modeling: In the absence of crystal structures, molecular docking simulations can predict the binding pose of your analogs and identify any loss of key interactions.
-
Structure-Activity Relationship (SAR) Analysis: Systematically evaluate the modifications made. Have you altered moieties known to interact with the key Phe19, Trp23, and Leu26 pockets of MDM2? Consider synthesizing a focused library of analogs with conservative modifications around these key interaction points.
-
-
-
Incorrect Stereochemistry: The three-dimensional arrangement of atoms is often critical for high-affinity binding.
-
Troubleshooting Steps:
-
Chiral Separation: If your synthesis produces a racemic mixture, separate the enantiomers and test each for activity. It is common for one enantiomer to be significantly more active than the other.
-
Asymmetric Synthesis: Employ stereoselective synthetic routes to ensure the desired stereoisomer is produced.
-
-
-
Assay-Related Issues: The problem may lie with the experimental setup rather than the compound itself.
-
Troubleshooting Steps:
-
Assay Validation: Ensure your biochemical assay (e.g., Fluorescence Polarization, TR-FRET) is properly validated with appropriate controls, including a known potent MDM2 inhibitor like Nutlin-3a or the parent ASTX295.
-
Compound Solubility: Poor solubility of your analogs in the assay buffer can lead to artificially low potency values. Confirm the solubility of your compounds under the assay conditions.
-
-
Problem: Poor Cellular Potency Despite High in vitro Activity
Question: Our ASTX295 analog is very potent in our biochemical assay, but it shows weak activity (high GI50) in cell-based assays. What could be the reason for this discrepancy?
Answer:
A significant drop-off in potency from a biochemical to a cellular context is a common challenge in drug discovery. This often points to issues with the compound's ability to reach its intracellular target.
Possible Causes and Solutions:
-
Low Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Troubleshooting Steps:
-
Physicochemical Properties: Analyze the physicochemical properties of your analog, such as lipophilicity (LogP) and polar surface area (PSA). Compounds with poor permeability often have high PSA or are either too lipophilic or too hydrophilic.
-
Permeability Assays: Conduct formal cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays, to quantify the compound's ability to cross cell membranes.
-
Structural Modification: Modify the analog to improve its drug-like properties. This could involve masking polar groups to create a prodrug that is cleaved intracellularly to release the active compound.
-
-
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
-
Troubleshooting Steps:
-
Efflux Pump Substrate Assays: Use cell lines that overexpress specific efflux pumps to determine if your compound is a substrate. A significant increase in potency in the presence of a known efflux pump inhibitor can confirm this.
-
Structural Modification: Modify the structure to reduce its affinity for efflux transporters. This can be a challenging medicinal chemistry problem that often requires iterative design and testing.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes.
-
Troubleshooting Steps:
-
Microsomal Stability Assays: Assess the metabolic stability of your compound in liver microsomes from different species (e.g., human, mouse, rat).
-
Metabolite Identification: Identify the major metabolites to understand which parts of the molecule are most susceptible to metabolism.
-
Metabolic Blocking: Modify the structure at the sites of metabolism to improve stability. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
-
Problem: Off-Target Effects and Lack of Selectivity
Question: Our ASTX295 analog shows potent cellular activity, but we are observing unexpected toxicities or a phenotype that is inconsistent with p53 activation. How can we assess and improve selectivity?
Answer:
Off-target effects can confound experimental results and lead to a poor therapeutic index. Improving selectivity is a critical step in optimizing any drug candidate.
Possible Causes and Solutions:
-
Binding to Other Proteins: The compound may be binding to other proteins with similar binding pockets. For MDM2 inhibitors, a key off-target concern is the homologous protein MDMX (also known as MDM4). While ASTX295 is reported to be selective for MDM2, your analogs may have altered this profile.
-
Troubleshooting Steps:
-
Selectivity Profiling: Screen your analog against a panel of related proteins. For an MDM2 inhibitor, this should at a minimum include MDMX. Broader kinase panels or general protein profiling can also be informative.
-
Structure-Based Design: Use structural information to identify differences in the binding pockets of your on-target (MDM2) and off-target proteins. Design modifications that exploit these differences to enhance selectivity.
-
-
-
Non-Specific Cytotoxicity: The compound may be causing cell death through mechanisms other than p53 activation.
-
Troubleshooting Steps:
-
Test in p53-null cell lines: A truly on-target MDM2 inhibitor should have significantly less activity in cell lines that lack functional p53.[4] Compare the GI50 values of your analog in a p53 wild-type cell line (e.g., SJSA-1) versus a p53-null cell line (e.g., Saos-2).
-
Mechanism of Action Studies: Confirm that the cellular activity of your analog is accompanied by the expected downstream biomarkers of p53 activation, such as increased levels of p21 and MDM2 protein.[4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ASTX295?
A1: ASTX295 is a synthetic small molecule that functions as an antagonist of human Murine Double Minute 2 (MDM2).[1] MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor protein.[1] By binding to MDM2, ASTX295 blocks the MDM2-p53 interaction, preventing the degradation of p53 and restoring its tumor-suppressive functions, such as cell cycle arrest and apoptosis, in cancers with wild-type p53.[1][2]
Q2: How was ASTX295 designed to improve upon first-generation MDM2 inhibitors?
A2: ASTX295 was developed through structure-based drug design with a key goal of having a differentiated safety profile.[2][3] A major on-target toxicity of potent MDM2 inhibitors is hematological toxicity, such as thrombocytopenia and neutropenia.[3] ASTX295 was designed to have a shorter plasma half-life, allowing for more intermittent "pulsatile" pathway modulation. The hypothesis is that this shorter duration of p53 activation in normal tissues may reduce bone marrow toxicity while maintaining anti-tumor efficacy.[2]
Q3: What are the key structural features of MDM2 inhibitors that determine their potency?
A3: The potency of small-molecule MDM2 inhibitors is largely driven by their ability to mimic the binding of the p53 N-terminal domain to a hydrophobic cleft on the surface of MDM2. This interaction is primarily mediated by three key p53 amino acid residues: Phenylalanine at position 19 (Phe19), Tryptophan at position 23 (Trp23), and Leucine at position 26 (Leu26). Consequently, potent inhibitors typically have chemical moieties that can effectively occupy the corresponding Phe19, Trp23, and Leu26 binding pockets on MDM2. Structure-based drug design is a crucial strategy to optimize these interactions.
Q4: What are some common assays to measure the potency and cellular activity of ASTX295 and its analogs?
A4: A multi-tiered assay approach is typically used:
-
In vitro Biochemical Assays: These assays directly measure the binding affinity of the compound to the MDM2 protein. Common formats include:
-
Fluorescence Polarization (FP): A competitive binding assay that measures the displacement of a fluorescently labeled p53-derived peptide from MDM2.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Another competitive binding assay that measures the disruption of FRET between a donor-labeled MDM2 and an acceptor-labeled p53 peptide.
-
-
Cellular Assays: These assays assess the compound's activity in a biological context:
-
Cell Viability/Growth Inhibition Assays: Assays like MTT, MTS, or CellTiter-Glo are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50). These should be performed in both p53 wild-type and p53-null cell lines to confirm on-target activity.
-
Target Engagement and Pathway Modulation Assays: Western blotting can be used to measure the upregulation of p53 and its downstream targets, such as p21 and MDM2, upon treatment with the inhibitor.[4][5]
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V and propidium iodide can quantify the induction of apoptosis.
-
Quantitative Data
The following table summarizes publicly available potency data for ASTX295 and other well-characterized MDM2 inhibitors for comparative purposes.
| Compound | Target | Assay Type | Potency (IC50/GI50/Ki) | Cell Line(s) | Reference |
| ASTX295 | MDM2 | ELISA | <1 nM | - | [5] |
| MDM2 | Growth Inhibition | 27 nM | SJSA-1 (p53-WT) | [6] | |
| MDM2 | Growth Inhibition | <30 nM | 9/11 AML cell lines (p53-WT) | [7] | |
| Nutlin-3a | MDM2 | Binding | ~90 nM (Ki) | - | |
| MDM2 | Growth Inhibition | ~300 nM | SJSA-1 (p53-WT) | ||
| MI-219 | MDM2 | Binding | 5 nM (Ki) | - | [2] |
| MDM2 | Growth Inhibition | ~200 nM | LNCaP (p53-WT) | [2] | |
| RG7112 | MDM2 | Binding | ~18 nM (IC50) | - | |
| MDM2 | Growth Inhibition | ~200 nM | SJSA-1 (p53-WT) |
Experimental Protocols
Protocol: Western Blot for p53 Pathway Activation
-
Cell Culture and Treatment:
-
Plate p53 wild-type cells (e.g., SJSA-1, HCT116) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the ASTX295 analog (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 16, or 24 hours). Include a positive control such as the parent ASTX295 or Nutlin-3a.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: The p53-MDM2 signaling pathway and the mechanism of action of ASTX295.
Caption: A general experimental workflow for the optimization of ASTX295 analogs.
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. astx.com [astx.com]
- 4. astx.com [astx.com]
- 5. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. 2020 EHA: ASTX295, a novel small molecule MDM2 antagonist, demonstrates potent activity in AML in combination with decitabine – Astex [astx.com]
Technical Support Center: Managing Acquired Resistance to ASTX295 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, ASTX295. The information provided is intended to help users anticipate and address challenges related to acquired resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to ASTX295, has stopped responding. What is the most likely cause?
The most common mechanism of acquired resistance to MDM2 inhibitors like ASTX295 is the acquisition of mutations in the TP53 gene.[1] Continuous exposure to MDM2 inhibitors can select for pre-existing cells with TP53 mutations or induce new mutations, rendering the p53 pathway non-functional and the cells resistant to MDM2 inhibition.[1][2][3]
Q2: How can I confirm if my ASTX295-resistant cells have acquired a TP53 mutation?
You should perform Sanger sequencing or next-generation sequencing (NGS) of the TP53 gene in your resistant cell line and compare it to the parental (sensitive) cell line. This will identify any mutations that have arisen during the development of resistance.
Q3: Are there other potential mechanisms of resistance to ASTX295 besides TP53 mutations?
Yes, while TP53 mutations are the most frequent cause, other mechanisms have been reported for MDM2 inhibitors and could be relevant for ASTX295. These include:
-
Upregulation of MDMX (HDMX): MDMX is a homolog of MDM2 that can also inhibit p53 but is not a direct target of many MDM2 inhibitors.[4]
-
Alterations in downstream p53 target genes: Changes in the expression or function of pro-apoptotic proteins like PUMA and BAX can confer resistance.[1]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as the RAS-MAPK or PI3K-AKT pathways can promote cell survival and overcome p53-mediated apoptosis.[5]
-
Increased expression of anti-apoptotic proteins: Overexpression of proteins like those from the BCL-2 family can inhibit apoptosis.[5]
Q4: My cells are wild-type for TP53 but still show reduced sensitivity to ASTX295. What should I investigate?
In such cases, you should explore the alternative resistance mechanisms mentioned in Q3. A logical next step would be to perform RNA sequencing or proteomic analysis to compare the gene expression and protein profiles of your sensitive and resistant cell lines. This can help identify upregulated survival pathways or altered expression of apoptosis-related proteins.
Q5: Can I prevent or overcome acquired resistance to ASTX295?
Preventing resistance is challenging, but overcoming it may be possible through combination therapies.[4] Combining ASTX295 with agents that target parallel or downstream pathways may be effective. For example:
-
BCL-2 inhibitors (e.g., Venetoclax): This combination has shown synergy in lymphoid malignancies.[6]
-
MEK inhibitors (e.g., Trametinib): This combination can be effective in models with concurrent oncogenic drivers and MDM2 amplification.[7]
-
DNA damaging agents or radiotherapy: Cells that have acquired TP53 mutations and are resistant to MDM2 inhibitors may retain sensitivity to traditional chemotherapy or radiation.[2][3]
Troubleshooting Guides
Issue 1: Gradual loss of ASTX295 efficacy in long-term cell culture.
This guide provides a step-by-step approach to investigate why your cells are becoming resistant to ASTX295 over time.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired ASTX295 resistance.
Issue 2: High background or inconsistent results in apoptosis assays following ASTX295 treatment.
-
Possible Cause: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Steps:
-
Titrate ASTX295: Perform a dose-response curve to determine the optimal concentration that induces apoptosis without causing excessive immediate cytotoxicity.
-
Time-course experiment: Measure apoptosis at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[6]
-
Use multiple assays: Confirm apoptosis using complementary methods (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage).
-
Data Presentation
Table 1: Examples of Acquired Resistance to MDM2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | MDM2 Inhibitor | Fold Resistance (IC50 Shift) | Mechanism of Resistance | Reference |
| SJSA-1 | Osteosarcoma | Nutlin-3 | 21-fold | TP53 mutation | [2][3] |
| SJSA-1 | Osteosarcoma | MI-63 | 27-fold | TP53 mutation | [2][3] |
| NGP | Neuroblastoma | Nutlin-3 | ~10-fold | TP53 mutation | [2][3] |
| NGP | Neuroblastoma | MI-63 | ~10-fold | TP53 mutation | [2][3] |
Experimental Protocols
Protocol 1: Generation of ASTX295-Resistant Cancer Cell Lines
This protocol is adapted from methods used to generate resistance to other MDM2 inhibitors.[2][8]
-
Determine Initial Sensitivity: Establish the baseline IC50 of the parental cell line to ASTX295 using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing ASTX295 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor Cell Growth: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor for the recovery of cell proliferation.
-
Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of ASTX295 by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
Isolate Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of ASTX295 (e.g., 10-fold the initial IC50), you can either use the polyclonal resistant population or isolate single-cell clones using limiting dilution or cloning cylinders.
-
Characterize Resistant Lines: Confirm the shift in IC50 compared to the parental line. Cryopreserve resistant cells at different stages of resistance development.
Signaling Pathways and Workflows
ASTX295 Mechanism of Action and Resistance
Caption: p53 pathway activation by ASTX295 and resistance mechanisms.
References
- 1. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 7. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acquired Resistance to ASTX295 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, ASTX295. The information provided is intended to help users anticipate and address challenges related to acquired resistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to ASTX295, has stopped responding. What is the most likely cause?
The most common mechanism of acquired resistance to MDM2 inhibitors like ASTX295 is the acquisition of mutations in the TP53 gene.[1] Continuous exposure to MDM2 inhibitors can select for pre-existing cells with TP53 mutations or induce new mutations, rendering the p53 pathway non-functional and the cells resistant to MDM2 inhibition.[1][2][3]
Q2: How can I confirm if my ASTX295-resistant cells have acquired a TP53 mutation?
You should perform Sanger sequencing or next-generation sequencing (NGS) of the TP53 gene in your resistant cell line and compare it to the parental (sensitive) cell line. This will identify any mutations that have arisen during the development of resistance.
Q3: Are there other potential mechanisms of resistance to ASTX295 besides TP53 mutations?
Yes, while TP53 mutations are the most frequent cause, other mechanisms have been reported for MDM2 inhibitors and could be relevant for ASTX295. These include:
-
Upregulation of MDMX (HDMX): MDMX is a homolog of MDM2 that can also inhibit p53 but is not a direct target of many MDM2 inhibitors.[4]
-
Alterations in downstream p53 target genes: Changes in the expression or function of pro-apoptotic proteins like PUMA and BAX can confer resistance.[1]
-
Activation of pro-survival signaling pathways: Upregulation of pathways such as the RAS-MAPK or PI3K-AKT pathways can promote cell survival and overcome p53-mediated apoptosis.[5]
-
Increased expression of anti-apoptotic proteins: Overexpression of proteins like those from the BCL-2 family can inhibit apoptosis.[5]
Q4: My cells are wild-type for TP53 but still show reduced sensitivity to ASTX295. What should I investigate?
In such cases, you should explore the alternative resistance mechanisms mentioned in Q3. A logical next step would be to perform RNA sequencing or proteomic analysis to compare the gene expression and protein profiles of your sensitive and resistant cell lines. This can help identify upregulated survival pathways or altered expression of apoptosis-related proteins.
Q5: Can I prevent or overcome acquired resistance to ASTX295?
Preventing resistance is challenging, but overcoming it may be possible through combination therapies.[4] Combining ASTX295 with agents that target parallel or downstream pathways may be effective. For example:
-
BCL-2 inhibitors (e.g., Venetoclax): This combination has shown synergy in lymphoid malignancies.[6]
-
MEK inhibitors (e.g., Trametinib): This combination can be effective in models with concurrent oncogenic drivers and MDM2 amplification.[7]
-
DNA damaging agents or radiotherapy: Cells that have acquired TP53 mutations and are resistant to MDM2 inhibitors may retain sensitivity to traditional chemotherapy or radiation.[2][3]
Troubleshooting Guides
Issue 1: Gradual loss of ASTX295 efficacy in long-term cell culture.
This guide provides a step-by-step approach to investigate why your cells are becoming resistant to ASTX295 over time.
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired ASTX295 resistance.
Issue 2: High background or inconsistent results in apoptosis assays following ASTX295 treatment.
-
Possible Cause: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Steps:
-
Titrate ASTX295: Perform a dose-response curve to determine the optimal concentration that induces apoptosis without causing excessive immediate cytotoxicity.
-
Time-course experiment: Measure apoptosis at different time points (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[6]
-
Use multiple assays: Confirm apoptosis using complementary methods (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage).
-
Data Presentation
Table 1: Examples of Acquired Resistance to MDM2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | MDM2 Inhibitor | Fold Resistance (IC50 Shift) | Mechanism of Resistance | Reference |
| SJSA-1 | Osteosarcoma | Nutlin-3 | 21-fold | TP53 mutation | [2][3] |
| SJSA-1 | Osteosarcoma | MI-63 | 27-fold | TP53 mutation | [2][3] |
| NGP | Neuroblastoma | Nutlin-3 | ~10-fold | TP53 mutation | [2][3] |
| NGP | Neuroblastoma | MI-63 | ~10-fold | TP53 mutation | [2][3] |
Experimental Protocols
Protocol 1: Generation of ASTX295-Resistant Cancer Cell Lines
This protocol is adapted from methods used to generate resistance to other MDM2 inhibitors.[2][8]
-
Determine Initial Sensitivity: Establish the baseline IC50 of the parental cell line to ASTX295 using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing ASTX295 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor Cell Growth: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Monitor for the recovery of cell proliferation.
-
Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of ASTX295 by 1.5 to 2-fold.
-
Repeat and Expand: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
Isolate Resistant Clones: Once cells are able to proliferate in a significantly higher concentration of ASTX295 (e.g., 10-fold the initial IC50), you can either use the polyclonal resistant population or isolate single-cell clones using limiting dilution or cloning cylinders.
-
Characterize Resistant Lines: Confirm the shift in IC50 compared to the parental line. Cryopreserve resistant cells at different stages of resistance development.
Signaling Pathways and Workflows
ASTX295 Mechanism of Action and Resistance
Caption: p53 pathway activation by ASTX295 and resistance mechanisms.
References
- 1. Elucidation of Acquired Resistance to Bcl-2 and MDM2 Inhibitors in Acute Leukemia In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 7. Combination therapy with MDM2 and MEK inhibitors is effective in patient-derived models of lung adenocarcinoma with concurrent oncogenic drivers and MDM2 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of ASTX295 and Other MDM2 Inhibitors in Oncology
A detailed guide for researchers and drug development professionals on the performance, experimental validation, and mechanistic pathways of next-generation MDM2 antagonists.
This guide provides an objective comparison of ASTX295 against other prominent clinical-stage MDM2 inhibitors, including Navtemadlin (B612071), Siremadlin, and Milademetan. The comparison is based on publicly available preclinical and clinical data, with a focus on efficacy, safety, and mechanism of action. All quantitative data are summarized in comparative tables, and key experimental protocols are detailed to support data interpretation and future research.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest and apoptosis.[1][2] In many cancers with a functional, wild-type TP53 gene, the activity of p53 is suppressed by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[4] Small-molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.[3] This strategy is a promising therapeutic approach for various cancers harboring wild-type TP53.[2]
ASTX295 is a novel, potent, orally bioavailable MDM2 antagonist.[2][3] It was specifically designed with a short plasma half-life (4-6 hours) to allow for intermittent dosing.[1][5][6] This pharmacokinetic profile aims to provide pulsatile p53 pathway modulation, which is hypothesized to reduce on-target bone marrow toxicities, such as thrombocytopenia, a common dose-limiting toxicity observed with other MDM2 inhibitors.[1][6][7][8]
Mechanism of Action: MDM2-p53 Signaling Pathway
MDM2 inhibitors, including ASTX295, function by competitively binding to the p53-binding pocket of the MDM2 protein. This action blocks the protein-protein interaction, preventing MDM2 from targeting p53 for proteasomal degradation. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus, where it acts as a transcription factor to activate target genes like CDKN1A (p21) and PUMA. The activation of these downstream effectors ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: MDM2 inhibitors block the MDM2-p53 interaction, restoring p53's tumor suppressor functions.
Comparative Preclinical Efficacy
ASTX295 has demonstrated high potency in preclinical models. In in-vitro assays, it inhibits MDM2 with an IC50 of less than 1 nM and shows significant growth-inhibitory activity in TP53 wild-type cell lines.[7][9][10] Its potency is reported to be up to 10-fold greater than other MDM2 inhibitors in certain lymphoid cell lines.[7]
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| ASTX295 | - | MDM2 ELISA | <1 (IC50) | [7][9][10] |
| SJSA-1 | Osteosarcoma (MDM2-amp) | 27 (GI50) | [10] | |
| Panel (143 lines) | Various Solid Tumors | <1000 (GI50) | [10] | |
| Panel (50 lines) | Various Solid Tumors | <100 (GI50) | [10] | |
| TP53WT Cell Lines | Lymphoid Malignancies | <1 - 100 (IC50) | [7] | |
| Idasanutlin | - | MDM2 Binding | 6 (IC50) | [11] |
| Siremadlin | SJSA-1 | Osteosarcoma | 80 (IC50) | [4] |
| RS4;11 | Leukemia | 60 (IC50) | [4] | |
| Milademetan | - | MDM2 Binding | 18 (IC50) | [4] |
Table 1: Comparison of Preclinical Potency (IC50/GI50) of MDM2 Inhibitors. Lower values indicate higher potency. "amp" denotes amplification.
Comparative Clinical Efficacy
Clinical trials have evaluated several MDM2 inhibitors across a range of solid and hematological tumors. ASTX295 has shown preliminary single-agent efficacy in heavily pretreated patients with various solid tumors, including liposarcoma (LPS) and non-small cell lung cancer (NSCLC).[1][5]
Solid Tumors
In a Phase 1 study, ASTX295 demonstrated clinical activity in patients with advanced solid tumors.[1][5] Notably, responses were observed in liposarcoma, a tumor type often characterized by MDM2 amplification.[5] Milademetan has also shown notable efficacy in dedifferentiated liposarcoma (DDLPS).[12][13] Siremadlin has demonstrated modest activity in solid tumors.[14][15]
| Inhibitor | Trial Phase | Tumor Type(s) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| ASTX295 | Phase 1 | Liposarcoma (De-differentiated) | 7.7% | 69.2% | 7.95 months | [1] |
| Phase 1 | Liposarcoma (Well-differentiated) | 8.0% | 72.0% | 9.66 months | [1] | |
| Siremadlin | Phase 1 | Advanced Solid Tumors | 10.3% | - | - | [14][15] |
| Milademetan | Phase 1 | All Solid Tumors/Lymphomas | - | 45.8% | 4.0 months | [13] |
| Phase 1 | Dedifferentiated Liposarcoma | - | 58.5% | 7.2 months | [13] | |
| Phase 2 | MDM2-amp Solid Tumors | 19.4% (3.2% confirmed) | - | 3.5 months | [16] | |
| Phase 3 | Dedifferentiated Liposarcoma | - | - | 3.6 months (vs 2.2 for trabectedin) | [17] |
Table 2: Clinical Efficacy of MDM2 Inhibitors in Solid Tumors. Data are from separate trials and not from direct head-to-head comparisons. "amp" denotes amplification.
Hematological Malignancies
MDM2 inhibitors have shown promising activity in hematological cancers, particularly Acute Myeloid Leukemia (AML). Siremadlin demonstrated preliminary efficacy in AML, and its combination with the BCL-2 inhibitor venetoclax (B612062) has shown promising results in relapsed/refractory AML.[14][15][18][19] Navtemadlin is being investigated in myelofibrosis, where it has shown significant improvements in spleen volume and symptom control in patients refractory to JAK inhibitors.[20][21]
| Inhibitor | Trial Phase | Cancer Type | Key Efficacy Results | Reference |
| ASTX295 | Preclinical | Acute Myeloid Leukemia (AML) | Potent pro-apoptotic response; synergistic with decitabine | [2] |
| Siremadlin | Phase 1 | Acute Myeloid Leukemia (AML) | 20-22.2% ORR at recommended doses | [14][15] |
| Phase 1b | AML (in combo w/ Venetoclax) | 4/10 patients had CR or CRi (DL1) | [18][19] | |
| Navtemadlin | Phase 3 | Myelofibrosis (JAKi-refractory) | 15% achieved ≥35% spleen volume reduction (vs 5% for best available therapy) | [20] |
| Phase 3 | Myelofibrosis (JAKi-refractory) | 24% achieved ≥50% total symptom score reduction (vs 12%) | [20] |
Table 3: Clinical Efficacy of MDM2 Inhibitors in Hematological Malignancies. CR: Complete Remission; CRi: CR with incomplete blood count recovery; JAKi: JAK inhibitor.
Safety and Tolerability Profile
A key differentiator among MDM2 inhibitors is their safety profile. On-target hematological toxicities, particularly thrombocytopenia and neutropenia, have been dose-limiting for many first-generation compounds.[1][7][8] ASTX295 was designed with a short half-life to mitigate this issue.[1][6] In its Phase 1 trial, the dose-limiting toxicities were primarily gastrointestinal (nausea, vomiting, diarrhea), and significant thrombocytopenia was notably avoided.[1][5]
| Inhibitor | Most Common Grade ≥3 Treatment-Related Adverse Events | Reference |
| ASTX295 | Nausea, Diarrhea, Vomiting (GI events were dose-limiting, not myelosuppression) | [1][5] |
| Siremadlin | Myelosuppression (more frequent in hematologic vs solid tumors) | [15] |
| Milademetan | Thrombocytopenia (60.7% all grades), Nausea (72% all grades), Neutropenia, Anemia | [13][17] |
| Navtemadlin | Safety profile consistent with expectations for MDM2 inhibitors |
Table 4: Comparative Safety Profiles of MDM2 Inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are outlines of the key experimental protocols used to assess the efficacy of these inhibitors.
In Vitro Cell Viability Assay
This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50 or GI50).
Caption: Workflow for determining the in vitro potency of an MDM2 inhibitor.
-
Cell Culture: TP53 wild-type cancer cell lines (e.g., SJSA-1, lymphoid lines) are cultured under standard conditions.[7]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the MDM2 inhibitor (e.g., ASTX295, 0-10000 nM) for a specified duration, typically 72 hours.[7]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to untreated controls, and IC50/GI50 values are calculated by fitting the data to a dose-response curve.[7]
Western Blot for Pathway Modulation
This method is used to confirm that the inhibitor activates the p53 pathway by measuring protein levels.
-
Cell Treatment and Lysis: Cells are treated with the MDM2 inhibitor. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p53, MDM2, and p21. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate, and protein bands are quantified to assess changes in expression levels. An increase in p53 and p21 levels confirms on-target activity.[7]
Clinical Trial Protocol (Phase 1 Example)
This protocol is designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of a new drug.
-
Patient Population: Patients with advanced solid tumors with wild-type TP53 who have progressed on standard therapies are enrolled.[22][23]
-
Study Design: A dose-escalation design (e.g., 3+3) is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[22] Various dosing schedules (e.g., daily vs. intermittent) may be explored.[5]
-
Assessments:
-
Safety: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE). Dose-limiting toxicities (DLTs) are identified.[15][22]
-
Pharmacokinetics: Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (e.g., half-life, Cmax).[5]
-
Efficacy: Tumor responses are assessed using imaging (e.g., CT scans) and evaluated by RECIST 1.1 criteria.[22]
-
-
Expansion Cohorts: Once the RP2D is identified, additional patients are enrolled in expansion cohorts to further evaluate safety and preliminary efficacy in specific tumor types.[5]
Rationale for Use in TP53 Wild-Type Cancers
The therapeutic strategy of MDM2 inhibition is fundamentally reliant on the presence of a functional, non-mutated TP53 gene in cancer cells. The inhibitor's role is not to introduce a new cytotoxic mechanism but to reactivate the cell's own endogenous tumor suppressor machinery. Therefore, patient selection based on TP53 mutational status is critical for clinical success.
Caption: Logical framework for selecting patients for MDM2 inhibitor therapy based on TP53 status.
Conclusion
ASTX295 is a potent, next-generation MDM2 inhibitor that has demonstrated promising preclinical activity and preliminary single-agent efficacy in clinical trials.[1][5][7] Its key differentiating feature is a shorter pharmacokinetic half-life, which appears to translate into a more favorable safety profile with a lower incidence of the myelosuppression that has challenged other MDM2 inhibitors.[1][6] While direct comparative trials are lacking, the available data suggest that ASTX295's efficacy in liposarcoma is competitive with other agents like milademetan, but with a potentially wider therapeutic window.[1][13] The manageable safety profile, particularly the lack of significant thrombocytopenia, suggests ASTX295 may be well-suited for combination therapies.[1] Further clinical development will be crucial to fully define its role in the treatment of TP53 wild-type cancers relative to other MDM2 inhibitors like navtemadlin and siremadlin, which have also shown significant promise in specific hematological malignancies.[14]
References
- 1. astx.com [astx.com]
- 2. astx.com [astx.com]
- 3. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 21. New Treatment Causes Myelofibrosis Cell Death - HealthTree for Myelofibrosis [healthtree.org]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy of ASTX295 and Other MDM2 Inhibitors in Oncology
A detailed guide for researchers and drug development professionals on the performance, experimental validation, and mechanistic pathways of next-generation MDM2 antagonists.
This guide provides an objective comparison of ASTX295 against other prominent clinical-stage MDM2 inhibitors, including Navtemadlin, Siremadlin, and Milademetan. The comparison is based on publicly available preclinical and clinical data, with a focus on efficacy, safety, and mechanism of action. All quantitative data are summarized in comparative tables, and key experimental protocols are detailed to support data interpretation and future research.
Introduction to MDM2 Inhibition
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest and apoptosis.[1][2] In many cancers with a functional, wild-type TP53 gene, the activity of p53 is suppressed by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[4] Small-molecule inhibitors that disrupt the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.[3] This strategy is a promising therapeutic approach for various cancers harboring wild-type TP53.[2]
ASTX295 is a novel, potent, orally bioavailable MDM2 antagonist.[2][3] It was specifically designed with a short plasma half-life (4-6 hours) to allow for intermittent dosing.[1][5][6] This pharmacokinetic profile aims to provide pulsatile p53 pathway modulation, which is hypothesized to reduce on-target bone marrow toxicities, such as thrombocytopenia, a common dose-limiting toxicity observed with other MDM2 inhibitors.[1][6][7][8]
Mechanism of Action: MDM2-p53 Signaling Pathway
MDM2 inhibitors, including ASTX295, function by competitively binding to the p53-binding pocket of the MDM2 protein. This action blocks the protein-protein interaction, preventing MDM2 from targeting p53 for proteasomal degradation. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus, where it acts as a transcription factor to activate target genes like CDKN1A (p21) and PUMA. The activation of these downstream effectors ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: MDM2 inhibitors block the MDM2-p53 interaction, restoring p53's tumor suppressor functions.
Comparative Preclinical Efficacy
ASTX295 has demonstrated high potency in preclinical models. In in-vitro assays, it inhibits MDM2 with an IC50 of less than 1 nM and shows significant growth-inhibitory activity in TP53 wild-type cell lines.[7][9][10] Its potency is reported to be up to 10-fold greater than other MDM2 inhibitors in certain lymphoid cell lines.[7]
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| ASTX295 | - | MDM2 ELISA | <1 (IC50) | [7][9][10] |
| SJSA-1 | Osteosarcoma (MDM2-amp) | 27 (GI50) | [10] | |
| Panel (143 lines) | Various Solid Tumors | <1000 (GI50) | [10] | |
| Panel (50 lines) | Various Solid Tumors | <100 (GI50) | [10] | |
| TP53WT Cell Lines | Lymphoid Malignancies | <1 - 100 (IC50) | [7] | |
| Idasanutlin | - | MDM2 Binding | 6 (IC50) | [11] |
| Siremadlin | SJSA-1 | Osteosarcoma | 80 (IC50) | [4] |
| RS4;11 | Leukemia | 60 (IC50) | [4] | |
| Milademetan | - | MDM2 Binding | 18 (IC50) | [4] |
Table 1: Comparison of Preclinical Potency (IC50/GI50) of MDM2 Inhibitors. Lower values indicate higher potency. "amp" denotes amplification.
Comparative Clinical Efficacy
Clinical trials have evaluated several MDM2 inhibitors across a range of solid and hematological tumors. ASTX295 has shown preliminary single-agent efficacy in heavily pretreated patients with various solid tumors, including liposarcoma (LPS) and non-small cell lung cancer (NSCLC).[1][5]
Solid Tumors
In a Phase 1 study, ASTX295 demonstrated clinical activity in patients with advanced solid tumors.[1][5] Notably, responses were observed in liposarcoma, a tumor type often characterized by MDM2 amplification.[5] Milademetan has also shown notable efficacy in dedifferentiated liposarcoma (DDLPS).[12][13] Siremadlin has demonstrated modest activity in solid tumors.[14][15]
| Inhibitor | Trial Phase | Tumor Type(s) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |
| ASTX295 | Phase 1 | Liposarcoma (De-differentiated) | 7.7% | 69.2% | 7.95 months | [1] |
| Phase 1 | Liposarcoma (Well-differentiated) | 8.0% | 72.0% | 9.66 months | [1] | |
| Siremadlin | Phase 1 | Advanced Solid Tumors | 10.3% | - | - | [14][15] |
| Milademetan | Phase 1 | All Solid Tumors/Lymphomas | - | 45.8% | 4.0 months | [13] |
| Phase 1 | Dedifferentiated Liposarcoma | - | 58.5% | 7.2 months | [13] | |
| Phase 2 | MDM2-amp Solid Tumors | 19.4% (3.2% confirmed) | - | 3.5 months | [16] | |
| Phase 3 | Dedifferentiated Liposarcoma | - | - | 3.6 months (vs 2.2 for trabectedin) | [17] |
Table 2: Clinical Efficacy of MDM2 Inhibitors in Solid Tumors. Data are from separate trials and not from direct head-to-head comparisons. "amp" denotes amplification.
Hematological Malignancies
MDM2 inhibitors have shown promising activity in hematological cancers, particularly Acute Myeloid Leukemia (AML). Siremadlin demonstrated preliminary efficacy in AML, and its combination with the BCL-2 inhibitor venetoclax has shown promising results in relapsed/refractory AML.[14][15][18][19] Navtemadlin is being investigated in myelofibrosis, where it has shown significant improvements in spleen volume and symptom control in patients refractory to JAK inhibitors.[20][21]
| Inhibitor | Trial Phase | Cancer Type | Key Efficacy Results | Reference |
| ASTX295 | Preclinical | Acute Myeloid Leukemia (AML) | Potent pro-apoptotic response; synergistic with decitabine | [2] |
| Siremadlin | Phase 1 | Acute Myeloid Leukemia (AML) | 20-22.2% ORR at recommended doses | [14][15] |
| Phase 1b | AML (in combo w/ Venetoclax) | 4/10 patients had CR or CRi (DL1) | [18][19] | |
| Navtemadlin | Phase 3 | Myelofibrosis (JAKi-refractory) | 15% achieved ≥35% spleen volume reduction (vs 5% for best available therapy) | [20] |
| Phase 3 | Myelofibrosis (JAKi-refractory) | 24% achieved ≥50% total symptom score reduction (vs 12%) | [20] |
Table 3: Clinical Efficacy of MDM2 Inhibitors in Hematological Malignancies. CR: Complete Remission; CRi: CR with incomplete blood count recovery; JAKi: JAK inhibitor.
Safety and Tolerability Profile
A key differentiator among MDM2 inhibitors is their safety profile. On-target hematological toxicities, particularly thrombocytopenia and neutropenia, have been dose-limiting for many first-generation compounds.[1][7][8] ASTX295 was designed with a short half-life to mitigate this issue.[1][6] In its Phase 1 trial, the dose-limiting toxicities were primarily gastrointestinal (nausea, vomiting, diarrhea), and significant thrombocytopenia was notably avoided.[1][5]
| Inhibitor | Most Common Grade ≥3 Treatment-Related Adverse Events | Reference |
| ASTX295 | Nausea, Diarrhea, Vomiting (GI events were dose-limiting, not myelosuppression) | [1][5] |
| Siremadlin | Myelosuppression (more frequent in hematologic vs solid tumors) | [15] |
| Milademetan | Thrombocytopenia (60.7% all grades), Nausea (72% all grades), Neutropenia, Anemia | [13][17] |
| Navtemadlin | Safety profile consistent with expectations for MDM2 inhibitors |
Table 4: Comparative Safety Profiles of MDM2 Inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are outlines of the key experimental protocols used to assess the efficacy of these inhibitors.
In Vitro Cell Viability Assay
This protocol is used to determine the concentration of an inhibitor required to reduce cell viability by 50% (IC50 or GI50).
Caption: Workflow for determining the in vitro potency of an MDM2 inhibitor.
-
Cell Culture: TP53 wild-type cancer cell lines (e.g., SJSA-1, lymphoid lines) are cultured under standard conditions.[7]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the MDM2 inhibitor (e.g., ASTX295, 0-10000 nM) for a specified duration, typically 72 hours.[7]
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[7]
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to untreated controls, and IC50/GI50 values are calculated by fitting the data to a dose-response curve.[7]
Western Blot for Pathway Modulation
This method is used to confirm that the inhibitor activates the p53 pathway by measuring protein levels.
-
Cell Treatment and Lysis: Cells are treated with the MDM2 inhibitor. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for p53, MDM2, and p21. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate, and protein bands are quantified to assess changes in expression levels. An increase in p53 and p21 levels confirms on-target activity.[7]
Clinical Trial Protocol (Phase 1 Example)
This protocol is designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of a new drug.
-
Patient Population: Patients with advanced solid tumors with wild-type TP53 who have progressed on standard therapies are enrolled.[22][23]
-
Study Design: A dose-escalation design (e.g., 3+3) is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[22] Various dosing schedules (e.g., daily vs. intermittent) may be explored.[5]
-
Assessments:
-
Safety: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE). Dose-limiting toxicities (DLTs) are identified.[15][22]
-
Pharmacokinetics: Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion (e.g., half-life, Cmax).[5]
-
Efficacy: Tumor responses are assessed using imaging (e.g., CT scans) and evaluated by RECIST 1.1 criteria.[22]
-
-
Expansion Cohorts: Once the RP2D is identified, additional patients are enrolled in expansion cohorts to further evaluate safety and preliminary efficacy in specific tumor types.[5]
Rationale for Use in TP53 Wild-Type Cancers
The therapeutic strategy of MDM2 inhibition is fundamentally reliant on the presence of a functional, non-mutated TP53 gene in cancer cells. The inhibitor's role is not to introduce a new cytotoxic mechanism but to reactivate the cell's own endogenous tumor suppressor machinery. Therefore, patient selection based on TP53 mutational status is critical for clinical success.
Caption: Logical framework for selecting patients for MDM2 inhibitor therapy based on TP53 status.
Conclusion
ASTX295 is a potent, next-generation MDM2 inhibitor that has demonstrated promising preclinical activity and preliminary single-agent efficacy in clinical trials.[1][5][7] Its key differentiating feature is a shorter pharmacokinetic half-life, which appears to translate into a more favorable safety profile with a lower incidence of the myelosuppression that has challenged other MDM2 inhibitors.[1][6] While direct comparative trials are lacking, the available data suggest that ASTX295's efficacy in liposarcoma is competitive with other agents like milademetan, but with a potentially wider therapeutic window.[1][13] The manageable safety profile, particularly the lack of significant thrombocytopenia, suggests ASTX295 may be well-suited for combination therapies.[1] Further clinical development will be crucial to fully define its role in the treatment of TP53 wild-type cancers relative to other MDM2 inhibitors like navtemadlin and siremadlin, which have also shown significant promise in specific hematological malignancies.[14]
References
- 1. astx.com [astx.com]
- 2. astx.com [astx.com]
- 3. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. ashpublications.org [ashpublications.org]
- 8. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. BOREAS Trial Navtemadlin Demonstrates Clinical Benefit in JAK Inhibitor–Refractory Myelofibrosis - The ASCO Post [ascopost.com]
- 21. New Treatment Causes Myelofibrosis Cell Death - HealthTree for Myelofibrosis [healthtree.org]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to p53 Reactivators: ASTX295 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors, the p53 pathway is inactivated, often through its interaction with the negative regulator MDM2. Reactivating p53 is a promising therapeutic strategy, and several small molecule inhibitors have been developed to disrupt the MDM2-p53 interaction. This guide provides a comparative overview of ASTX295, a novel MDM2 antagonist, and other p53 reactivating compounds in clinical development, including APR-246 (eprenetapopt), COTI-2, and siremadlin (B612089) (HDM201).
Mechanism of Action: Restoring p53 Function
ASTX295 is an orally bioavailable small molecule that potently and selectively inhibits the interaction between MDM2 and p53.[1][2][3] This disruption leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[1][4] A key feature of ASTX295 is its short plasma half-life, designed to minimize on-target toxicities such as thrombocytopenia, which has been a challenge with other MDM2 inhibitors.[2][5]
The alternative compounds featured in this guide employ different mechanisms to reactivate p53:
-
APR-246 (eprenetapopt): This compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is known to covalently modify mutant p53, restoring its wild-type conformation and tumor-suppressing functions.[6] It has also been shown to induce cell death in a p53-independent manner.[7]
-
COTI-2: A third-generation thiosemicarbazone, COTI-2 is believed to reactivate mutant p53 by restoring its proper folding and function.[8][9][10] It has also been shown to have activity in cancer cells irrespective of their p53 status.[11]
-
Siremadlin (HDM201): Similar to ASTX295, siremadlin is a potent and selective inhibitor of the MDM2-p53 interaction, leading to p53-dependent cell cycle arrest and apoptosis.[12][13][14]
In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of ASTX295 and its comparators in various cancer cell lines. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Potency of ASTX295 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Potency (GI50, nM) |
| SJSA-1 | Osteosarcoma | 27[1] |
| MOLM-14 | Acute Myeloid Leukemia | 3.8[4] |
| MV4-11 | Acute Myeloid Leukemia | 5.3[4] |
| EOL-1 | Acute Myeloid Leukemia | 8.8[4] |
| MOLM-13 | Acute Myeloid Leukemia | 8.8[4] |
| ML-2 | Acute Myeloid Leukemia | 9[4] |
| OCI-AML5 | Acute Myeloid Leukemia | 9.4[4] |
| OCI-AML2 | Acute Myeloid Leukemia | 18[4] |
| BDCM | Acute Myeloid Leukemia | 24[4] |
| HNT-34 | Acute Myeloid Leukemia | 29[4] |
| OCI-AML3 | Acute Myeloid Leukemia | 36[4] |
| GDM-1 | Acute Myeloid Leukemia | 120[4] |
Table 2: Comparative Potency of p53 Reactivators
| Compound | Cell Line(s) | p53 Status | Potency (IC50/GI50) |
| ASTX295 | Panel of 12 TP53WT lymphoma cell lines | Wild-Type | < 1 - 100 nM (IC50)[2] |
| APR-246 | BT-474, T47-D | Mutant | 5 - 40 µM (IC50)[15] |
| AML cell lines | Various | 11 - >200 µM (IC50)[16] | |
| COTI-2 | TNBC cell lines | Mutant | Lower than p53 WT (p=0.001)[8][9] |
| HNSCC cell lines | Various | 0.01 - 40 nM (IC50)[10][11] | |
| Siremadlin (HDM201) | Nalm-6, OCI-Ly3, HAL-01 (B cell lines) | Wild-Type | ≤ 146 nM (IC50)[12] |
Experimental Protocols and Workflows
The validation of p53 reactivators involves a series of in vitro and in vivo experiments to assess their mechanism of action, potency, efficacy, and safety.
Signaling Pathway
Caption: p53 signaling pathway and points of intervention.
Experimental Workflow for Preclinical Validation
Caption: A typical preclinical validation workflow for a p53 reactivator.
Key Experimental Methodologies
1. MDM2-p53 Interaction Assay (ELISA-based)
This assay is crucial for quantifying the ability of a compound to inhibit the binding of p53 to MDM2.
-
Principle: An ELISA plate is coated with MDM2 protein. A constant amount of p53 protein and varying concentrations of the test compound are added. The amount of p53 that binds to MDM2 is then detected using a p53-specific antibody conjugated to a reporter enzyme.
-
Protocol Outline:
-
Coat microtiter plate wells with recombinant MDM2 protein.
-
Block non-specific binding sites.
-
Add a fixed concentration of recombinant p53 protein and serial dilutions of the test compound (e.g., ASTX295).
-
Incubate to allow for binding.
-
Wash to remove unbound proteins and compound.
-
Add a primary antibody specific to p53.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add TMB substrate and measure absorbance at 450 nm.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the p53-MDM2 interaction.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with the test compound.
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells, and the resulting luminescence is proportional to the amount of ATP present.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cells with the test compound for a specified time to induce apoptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
4. Western Blotting for p53 Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins in the p53 pathway, such as p53 and its transcriptional target, p21.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a reporter enzyme for detection.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against p53, p21, and a loading control (e.g., actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion
ASTX295 is a potent MDM2 inhibitor with a promising preclinical profile, particularly its differentiated pharmacokinetic profile aimed at reducing hematological toxicity.[5] Its mechanism of action is focused on reactivating wild-type p53. In contrast, APR-246 and COTI-2 are primarily aimed at restoring the function of mutant p53, though they also exhibit p53-independent activity.[7][11] Siremadlin shares a similar mechanism with ASTX295 as an MDM2-p53 interaction inhibitor.[13]
The choice of a p53 reactivator for further investigation will depend on the specific cancer type and, crucially, the p53 mutational status of the tumor. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical validation and comparison of these and other novel p53-targeting therapies. Further head-to-head studies under standardized conditions will be essential for a definitive comparison of their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 3. astx295 - My Cancer Genome [mycancergenome.org]
- 4. astx.com [astx.com]
- 5. astx.com [astx.com]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p53 Reactivators: ASTX295 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many tumors, the p53 pathway is inactivated, often through its interaction with the negative regulator MDM2. Reactivating p53 is a promising therapeutic strategy, and several small molecule inhibitors have been developed to disrupt the MDM2-p53 interaction. This guide provides a comparative overview of ASTX295, a novel MDM2 antagonist, and other p53 reactivating compounds in clinical development, including APR-246 (eprenetapopt), COTI-2, and siremadlin (HDM201).
Mechanism of Action: Restoring p53 Function
ASTX295 is an orally bioavailable small molecule that potently and selectively inhibits the interaction between MDM2 and p53.[1][2][3] This disruption leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53.[1][4] A key feature of ASTX295 is its short plasma half-life, designed to minimize on-target toxicities such as thrombocytopenia, which has been a challenge with other MDM2 inhibitors.[2][5]
The alternative compounds featured in this guide employ different mechanisms to reactivate p53:
-
APR-246 (eprenetapopt): This compound is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ is known to covalently modify mutant p53, restoring its wild-type conformation and tumor-suppressing functions.[6] It has also been shown to induce cell death in a p53-independent manner.[7]
-
COTI-2: A third-generation thiosemicarbazone, COTI-2 is believed to reactivate mutant p53 by restoring its proper folding and function.[8][9][10] It has also been shown to have activity in cancer cells irrespective of their p53 status.[11]
-
Siremadlin (HDM201): Similar to ASTX295, siremadlin is a potent and selective inhibitor of the MDM2-p53 interaction, leading to p53-dependent cell cycle arrest and apoptosis.[12][13][14]
In Vitro Potency and Efficacy
The following tables summarize the in vitro potency of ASTX295 and its comparators in various cancer cell lines. It is important to note that direct comparisons of IC50 and GI50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Potency of ASTX295 in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Potency (GI50, nM) |
| SJSA-1 | Osteosarcoma | 27[1] |
| MOLM-14 | Acute Myeloid Leukemia | 3.8[4] |
| MV4-11 | Acute Myeloid Leukemia | 5.3[4] |
| EOL-1 | Acute Myeloid Leukemia | 8.8[4] |
| MOLM-13 | Acute Myeloid Leukemia | 8.8[4] |
| ML-2 | Acute Myeloid Leukemia | 9[4] |
| OCI-AML5 | Acute Myeloid Leukemia | 9.4[4] |
| OCI-AML2 | Acute Myeloid Leukemia | 18[4] |
| BDCM | Acute Myeloid Leukemia | 24[4] |
| HNT-34 | Acute Myeloid Leukemia | 29[4] |
| OCI-AML3 | Acute Myeloid Leukemia | 36[4] |
| GDM-1 | Acute Myeloid Leukemia | 120[4] |
Table 2: Comparative Potency of p53 Reactivators
| Compound | Cell Line(s) | p53 Status | Potency (IC50/GI50) |
| ASTX295 | Panel of 12 TP53WT lymphoma cell lines | Wild-Type | < 1 - 100 nM (IC50)[2] |
| APR-246 | BT-474, T47-D | Mutant | 5 - 40 µM (IC50)[15] |
| AML cell lines | Various | 11 - >200 µM (IC50)[16] | |
| COTI-2 | TNBC cell lines | Mutant | Lower than p53 WT (p=0.001)[8][9] |
| HNSCC cell lines | Various | 0.01 - 40 nM (IC50)[10][11] | |
| Siremadlin (HDM201) | Nalm-6, OCI-Ly3, HAL-01 (B cell lines) | Wild-Type | ≤ 146 nM (IC50)[12] |
Experimental Protocols and Workflows
The validation of p53 reactivators involves a series of in vitro and in vivo experiments to assess their mechanism of action, potency, efficacy, and safety.
Signaling Pathway
Caption: p53 signaling pathway and points of intervention.
Experimental Workflow for Preclinical Validation
Caption: A typical preclinical validation workflow for a p53 reactivator.
Key Experimental Methodologies
1. MDM2-p53 Interaction Assay (ELISA-based)
This assay is crucial for quantifying the ability of a compound to inhibit the binding of p53 to MDM2.
-
Principle: An ELISA plate is coated with MDM2 protein. A constant amount of p53 protein and varying concentrations of the test compound are added. The amount of p53 that binds to MDM2 is then detected using a p53-specific antibody conjugated to a reporter enzyme.
-
Protocol Outline:
-
Coat microtiter plate wells with recombinant MDM2 protein.
-
Block non-specific binding sites.
-
Add a fixed concentration of recombinant p53 protein and serial dilutions of the test compound (e.g., ASTX295).
-
Incubate to allow for binding.
-
Wash to remove unbound proteins and compound.
-
Add a primary antibody specific to p53.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add TMB substrate and measure absorbance at 450 nm.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the p53-MDM2 interaction.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with the test compound.
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells, and the resulting luminescence is proportional to the amount of ATP present.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cells with the test compound for a specified time to induce apoptosis.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
4. Western Blotting for p53 Pathway Proteins
This technique is used to detect changes in the expression levels of key proteins in the p53 pathway, such as p53 and its transcriptional target, p21.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to a reporter enzyme for detection.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against p53, p21, and a loading control (e.g., actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion
ASTX295 is a potent MDM2 inhibitor with a promising preclinical profile, particularly its differentiated pharmacokinetic profile aimed at reducing hematological toxicity.[5] Its mechanism of action is focused on reactivating wild-type p53. In contrast, APR-246 and COTI-2 are primarily aimed at restoring the function of mutant p53, though they also exhibit p53-independent activity.[7][11] Siremadlin shares a similar mechanism with ASTX295 as an MDM2-p53 interaction inhibitor.[13]
The choice of a p53 reactivator for further investigation will depend on the specific cancer type and, crucially, the p53 mutational status of the tumor. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical validation and comparison of these and other novel p53-targeting therapies. Further head-to-head studies under standardized conditions will be essential for a definitive comparison of their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Paper: ASTX295 a Novel Potent MDM2 Antagonist Induces More Than One Mechanism of Programmed Cell Death (PCD) in Lymphoid Malignancies [ash.confex.com]
- 3. astx295 - My Cancer Genome [mycancergenome.org]
- 4. astx.com [astx.com]
- 5. astx.com [astx.com]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COTI-2 reactivates mutant p53 and inhibits growth of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MDM2 Inhibitors: ASTX295 vs. Idasanutlin
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two prominent MDM2 antagonists.
This guide provides a detailed comparative analysis of ASTX295 and idasanutlin (B612072), two small molecule inhibitors of the Mouse Double Minute 2 (MDM2) homolog. By targeting the interaction between MDM2 and the tumor suppressor protein p53, these agents aim to restore p53's natural tumor-suppressing functions. This comparison summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying signaling pathway to inform research and development decisions in oncology.
Mechanism of Action: Restoring p53 Function
Both ASTX295 and idasanutlin are orally available small molecules that function as antagonists of the MDM2 protein.[1][2][3][4] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[5][6] In many cancers with wild-type TP53, the overexpression of MDM2 effectively neutralizes p53's ability to induce cell cycle arrest and apoptosis in response to cellular stress.[7][8]
ASTX295 and idasanutlin are designed to disrupt the MDM2-p53 interaction.[1][2] By binding to MDM2 in the p53-binding pocket, they prevent MDM2 from targeting p53 for degradation. This leads to the stabilization and activation of p53, restoring its tumor suppressor functions and ultimately leading to the induction of apoptosis in cancer cells with wild-type p53.[1][3]
Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for ASTX295 and idasanutlin.
Table 1: In Vitro Activity of ASTX295 and Idasanutlin
| Parameter | ASTX295 | Idasanutlin |
| Target | MDM2 | MDM2 |
| IC50 (MDM2 Binding) | <1 nM | 6 nM[9][10][11] |
| Cell Line IC50/GI50 | <1 nM - 100 nM in various lymphoid cell lines[12] | 30 nM in cancer cell proliferation assay[11] |
| 27 nM (GI50) in SJSA-1 cells[13] | 10 to 220 nM (EC50) in acute lymphoblastic leukemia samples[14] | |
| Mechanism of Cell Death | Induces both caspase-dependent and independent programmed cell death[12] | Induces p53 stabilization, cell cycle arrest, and apoptosis[7][11] |
Table 2: In Vivo Activity of ASTX295 and Idasanutlin
| Parameter | ASTX295 | Idasanutlin |
| Xenograft Model | Dose-dependent inhibition of tumor growth in the SJSA-1 xenograft model[13] | More effective than first-generation MDM2 inhibitors at lower doses in SJSA1 osteosarcoma xenografts[7] |
| Greater tumor growth inhibition and increased survival in combination with temozolomide (B1682018) in neuroblastoma models[15] | ||
| Pharmacodynamic Effects | Robust induction of p53 and its target genes at 3 and 6 hours after oral administration[13] | Maximal p53 pathway activation 3-6 hours post-treatment with an intravenous prodrug[16] |
Clinical Data Summary
The clinical development of ASTX295 and idasanutlin has focused on evaluating their safety, pharmacokinetics, and efficacy in various cancer types.
Table 3: Clinical Trial Overview for ASTX295
| Phase | Indication | Key Findings |
| Phase 1/2 (NCT03975387) | Advanced solid tumors with wild-type p53[17] | Well-tolerated at clinically effective doses, avoiding significant thrombocytopenia and neutropenia.[18] Dose-limiting toxicities were primarily gastrointestinal (nausea, vomiting).[18] Half-life of 4-6 hours.[18] Recommended Phase 2 Dose (RP2D) of 660 mg twice weekly.[18] Objective clinical responses observed in heavily pre-treated patients, including those with liposarcoma and lung cancer. |
Table 4: Clinical Trial Overview for Idasanutlin
| Phase | Indication | Key Findings |
| Phase 3 (MIRROS - NCT02545283) | Relapsed or refractory Acute Myeloid Leukemia (AML) | The trial was terminated due to futility as it did not meet the primary endpoint of improving overall survival when combined with cytarabine (B982) compared to placebo plus cytarabine. |
| Phase 1/1b | Acute Myeloid Leukemia (AML) | Showed clinical response as monotherapy and in combination with cytarabine.[7] |
| Phase 1b/2 (NCT02670044) | Relapsed or refractory AML (in combination with venetoclax) | Investigated the safety, tolerability, and preliminary efficacy. |
| Phase 1 | Advanced solid tumors | Determined maximum tolerated dose and safety profile. Dose-limiting toxicities included nausea/vomiting and myelosuppression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MDM2-p53 signaling pathway targeted by ASTX295 and idasanutlin, and a general workflow for evaluating MDM2 inhibitors.
Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295 and idasanutlin.
References
- 1. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled idasanutlin and an intravenous tracer dose of [13C]-labeled idasanutlin in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. acute-myeloid-leukemia-patients-clinical-response-to-idasanutlin-rg7388-is-associated-with-pre-treatment-mdm2-protein-expression-in-leukemic-blasts - Ask this paper | Bohrium [bohrium.com]
- 14. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. astx.com [astx.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MDM2 Inhibitors: ASTX295 vs. Idasanutlin
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two prominent MDM2 antagonists.
This guide provides a detailed comparative analysis of ASTX295 and idasanutlin, two small molecule inhibitors of the Mouse Double Minute 2 (MDM2) homolog. By targeting the interaction between MDM2 and the tumor suppressor protein p53, these agents aim to restore p53's natural tumor-suppressing functions. This comparison summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying signaling pathway to inform research and development decisions in oncology.
Mechanism of Action: Restoring p53 Function
Both ASTX295 and idasanutlin are orally available small molecules that function as antagonists of the MDM2 protein.[1][2][3][4] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the p53 tumor suppressor.[1] By binding to p53, MDM2 inhibits its transcriptional activity and promotes its degradation through the proteasome.[5][6] In many cancers with wild-type TP53, the overexpression of MDM2 effectively neutralizes p53's ability to induce cell cycle arrest and apoptosis in response to cellular stress.[7][8]
ASTX295 and idasanutlin are designed to disrupt the MDM2-p53 interaction.[1][2] By binding to MDM2 in the p53-binding pocket, they prevent MDM2 from targeting p53 for degradation. This leads to the stabilization and activation of p53, restoring its tumor suppressor functions and ultimately leading to the induction of apoptosis in cancer cells with wild-type p53.[1][3]
Preclinical Data Summary
The following tables summarize the in vitro and in vivo preclinical data for ASTX295 and idasanutlin.
Table 1: In Vitro Activity of ASTX295 and Idasanutlin
| Parameter | ASTX295 | Idasanutlin |
| Target | MDM2 | MDM2 |
| IC50 (MDM2 Binding) | <1 nM | 6 nM[9][10][11] |
| Cell Line IC50/GI50 | <1 nM - 100 nM in various lymphoid cell lines[12] | 30 nM in cancer cell proliferation assay[11] |
| 27 nM (GI50) in SJSA-1 cells[13] | 10 to 220 nM (EC50) in acute lymphoblastic leukemia samples[14] | |
| Mechanism of Cell Death | Induces both caspase-dependent and independent programmed cell death[12] | Induces p53 stabilization, cell cycle arrest, and apoptosis[7][11] |
Table 2: In Vivo Activity of ASTX295 and Idasanutlin
| Parameter | ASTX295 | Idasanutlin |
| Xenograft Model | Dose-dependent inhibition of tumor growth in the SJSA-1 xenograft model[13] | More effective than first-generation MDM2 inhibitors at lower doses in SJSA1 osteosarcoma xenografts[7] |
| Greater tumor growth inhibition and increased survival in combination with temozolomide in neuroblastoma models[15] | ||
| Pharmacodynamic Effects | Robust induction of p53 and its target genes at 3 and 6 hours after oral administration[13] | Maximal p53 pathway activation 3-6 hours post-treatment with an intravenous prodrug[16] |
Clinical Data Summary
The clinical development of ASTX295 and idasanutlin has focused on evaluating their safety, pharmacokinetics, and efficacy in various cancer types.
Table 3: Clinical Trial Overview for ASTX295
| Phase | Indication | Key Findings |
| Phase 1/2 (NCT03975387) | Advanced solid tumors with wild-type p53[17] | Well-tolerated at clinically effective doses, avoiding significant thrombocytopenia and neutropenia.[18] Dose-limiting toxicities were primarily gastrointestinal (nausea, vomiting).[18] Half-life of 4-6 hours.[18] Recommended Phase 2 Dose (RP2D) of 660 mg twice weekly.[18] Objective clinical responses observed in heavily pre-treated patients, including those with liposarcoma and lung cancer. |
Table 4: Clinical Trial Overview for Idasanutlin
| Phase | Indication | Key Findings |
| Phase 3 (MIRROS - NCT02545283) | Relapsed or refractory Acute Myeloid Leukemia (AML) | The trial was terminated due to futility as it did not meet the primary endpoint of improving overall survival when combined with cytarabine compared to placebo plus cytarabine. |
| Phase 1/1b | Acute Myeloid Leukemia (AML) | Showed clinical response as monotherapy and in combination with cytarabine.[7] |
| Phase 1b/2 (NCT02670044) | Relapsed or refractory AML (in combination with venetoclax) | Investigated the safety, tolerability, and preliminary efficacy. |
| Phase 1 | Advanced solid tumors | Determined maximum tolerated dose and safety profile. Dose-limiting toxicities included nausea/vomiting and myelosuppression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MDM2-p53 signaling pathway targeted by ASTX295 and idasanutlin, and a general workflow for evaluating MDM2 inhibitors.
Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295 and idasanutlin.
References
- 1. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled idasanutlin and an intravenous tracer dose of [13C]-labeled idasanutlin in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. acute-myeloid-leukemia-patients-clinical-response-to-idasanutlin-rg7388-is-associated-with-pre-treatment-mdm2-protein-expression-in-leukemic-blasts - Ask this paper | Bohrium [bohrium.com]
- 14. Accelerating Clinical Development of Idasanutlin through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. astx.com [astx.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
ASTX295: A Comparative Analysis of a Novel MDM2 Antagonist in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
ASTX295 is an orally available, small-molecule antagonist of the human murine double minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor.[1][2] By inhibiting the MDM2-p53 interaction, ASTX295 is designed to reactivate p53's tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This guide provides a comparative overview of ASTX295 with other cancer therapies, focusing on available preclinical and early-phase clinical data.
Mechanism of Action: The MDM2-p53 Axis
ASTX295 targets the E3 ubiquitin ligase activity of MDM2, which is responsible for the degradation of p53.[1] In many tumors with wild-type p53, the function of this critical tumor suppressor is compromised by its interaction with MDM2.[4] ASTX295's mechanism is centered on disrupting this interaction, thereby stabilizing and activating p53.[1]
Preclinical Head-to-Head Comparisons
While direct head-to-head clinical trial data is not yet available, preclinical studies have compared the potency of ASTX295 with other MDM2 inhibitors (MDM2i).
| Parameter | ASTX295 | AMG232 | Idasanutlin | Cell Lines | Reference |
| IC50 (MDM2 inhibition) | <1 nM | Not Reported | Not Reported | N/A (ELISA) | [5] |
| IC50 (Cell Viability) | <1 nM - 100 nM | Higher than ASTX295 | Higher than ASTX295 | 12 TP53WT Lymphoid Cell Lines | [5] |
| Potency Comparison | Up to 10-fold greater potency | - | - | Lymphoid Cell Lines | [5] |
Key Findings:
-
In a panel of 12 TP53 wild-type lymphoid malignancy cell lines, ASTX295 demonstrated greater potency, with IC50 values ranging from less than 1 nM to 100 nM.[5]
-
ASTX295 showed higher levels of cell death at 72 hours compared to other MDM2 inhibitors in primary TP53WT Mantle Cell Lymphoma (MCL) patient samples.[5]
Clinical Data: Phase 1 Study (NCT03975387)
ASTX295 has completed a Phase 1 study in patients with advanced solid tumors characterized by wild-type p53.[1] The study aimed to determine the safety, pharmacokinetics, and preliminary activity of ASTX295.[1]
Safety and Tolerability
| Adverse Events (AEs) | Dose Limiting Toxicities | Recommended Phase 2 Dose (RP2D) | Reference |
| Nausea, vomiting, diarrhea, fatigue | Nausea, vomiting, diarrhea, fatigue | 660 mg twice weekly | [6] |
A key differentiating feature of ASTX295 is its short plasma half-life of 4-6 hours, which is designed to reduce on-target hematological toxicities like thrombocytopenia, a common issue with other MDM2 inhibitors.[4][5][6] The Phase 1 study results support this, with manageable toxicities and no significant thrombocytopenia observed.[6][7]
Pharmacokinetics
| Parameter | Value | Reference |
| Median Time to Maximum Concentration (Tmax) | 3 hours | [6] |
| Mean Half-life (t1/2) | 4-6 hours | [6] |
Preliminary Efficacy
| Tumor Type | Metric | Value | Reference |
| Liposarcoma | Overall Response Rate (ORR) | 7.9% | [6] |
| De-differentiated LPS Progression-Free Survival (PFS) | 7.95 months | [8] | |
| Well-differentiated LPS Progression-Free Survival (PFS) | 9.66 months | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | Objective Response | 1 patient | [8] |
| Glioblastoma (GBM) with MDM2 amplification | Tumor Regression | Evidence in 3 of 4 patients | [7][9] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: A panel of 12 TP53WT Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and T-cell lymphoma cell lines, and 25 primary MCL patient samples were used.[5]
-
Treatment: Cells were treated with a range of concentrations of ASTX295 (0-10000 nM) for up to 72 hours.[5]
-
Viability Measurement: Cell viability was measured using the Cell-Titer Glo (CTG) assay.[5]
-
Data Analysis: IC50 values were calculated from the dose-response curves.[5]
Phase 1 Clinical Trial Protocol (ASTX295-01)
-
Study Design: A first-in-human, open-label, multicenter, phase 1/2 study (NCT03975387).[9]
-
Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG performance status of 0-2, and adequate organ and bone marrow function.[9]
-
Dose Escalation: A standard 3+3 dose-escalation design was used, starting at a daily dose of 15 mg. Multiple dosing regimens were evaluated.[9]
-
Assessments: Safety was assessed by CTCAE, and disease was assessed by RECIST 1.1. Pharmacokinetics and pharmacodynamics (p53 pathway modulation) were also evaluated.[9]
Combination Therapies
Preclinical data suggests that ASTX295 has synergistic effects when combined with other targeted agents. Like other MDM2 inhibitors, ASTX295 showed synergy with BCL2 inhibitors (BCL2i) in DLBCL and MCL models.[5] The favorable safety profile of ASTX295, particularly the lack of significant myelosuppression, suggests it may be a good candidate for combination therapies.[8]
Summary and Future Directions
ASTX295 is a potent, next-generation MDM2 antagonist with a differentiated pharmacokinetic profile aimed at improving the therapeutic window by reducing bone marrow toxicity.[10][11][12] Early clinical data has demonstrated a manageable safety profile and preliminary single-agent efficacy in heavily pretreated patients across multiple solid tumor types with wild-type TP53.[6][7] The lack of significant thrombocytopenia is a notable advantage over some first-generation MDM2 inhibitors.[6][7]
Future research will likely focus on further clinical development, including combination studies with other targeted therapies and chemotherapies, and identifying predictive biomarkers to select patients most likely to respond to ASTX295 treatment.
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 7. researchgate.net [researchgate.net]
- 8. astx.com [astx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. astx.com [astx.com]
ASTX295: A Comparative Analysis of a Novel MDM2 Antagonist in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
ASTX295 is an orally available, small-molecule antagonist of the human murine double minute 2 (MDM2) protein, a critical negative regulator of the p53 tumor suppressor.[1][2] By inhibiting the MDM2-p53 interaction, ASTX295 is designed to reactivate p53's tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3] This guide provides a comparative overview of ASTX295 with other cancer therapies, focusing on available preclinical and early-phase clinical data.
Mechanism of Action: The MDM2-p53 Axis
ASTX295 targets the E3 ubiquitin ligase activity of MDM2, which is responsible for the degradation of p53.[1] In many tumors with wild-type p53, the function of this critical tumor suppressor is compromised by its interaction with MDM2.[4] ASTX295's mechanism is centered on disrupting this interaction, thereby stabilizing and activating p53.[1]
Preclinical Head-to-Head Comparisons
While direct head-to-head clinical trial data is not yet available, preclinical studies have compared the potency of ASTX295 with other MDM2 inhibitors (MDM2i).
| Parameter | ASTX295 | AMG232 | Idasanutlin | Cell Lines | Reference |
| IC50 (MDM2 inhibition) | <1 nM | Not Reported | Not Reported | N/A (ELISA) | [5] |
| IC50 (Cell Viability) | <1 nM - 100 nM | Higher than ASTX295 | Higher than ASTX295 | 12 TP53WT Lymphoid Cell Lines | [5] |
| Potency Comparison | Up to 10-fold greater potency | - | - | Lymphoid Cell Lines | [5] |
Key Findings:
-
In a panel of 12 TP53 wild-type lymphoid malignancy cell lines, ASTX295 demonstrated greater potency, with IC50 values ranging from less than 1 nM to 100 nM.[5]
-
ASTX295 showed higher levels of cell death at 72 hours compared to other MDM2 inhibitors in primary TP53WT Mantle Cell Lymphoma (MCL) patient samples.[5]
Clinical Data: Phase 1 Study (NCT03975387)
ASTX295 has completed a Phase 1 study in patients with advanced solid tumors characterized by wild-type p53.[1] The study aimed to determine the safety, pharmacokinetics, and preliminary activity of ASTX295.[1]
Safety and Tolerability
| Adverse Events (AEs) | Dose Limiting Toxicities | Recommended Phase 2 Dose (RP2D) | Reference |
| Nausea, vomiting, diarrhea, fatigue | Nausea, vomiting, diarrhea, fatigue | 660 mg twice weekly | [6] |
A key differentiating feature of ASTX295 is its short plasma half-life of 4-6 hours, which is designed to reduce on-target hematological toxicities like thrombocytopenia, a common issue with other MDM2 inhibitors.[4][5][6] The Phase 1 study results support this, with manageable toxicities and no significant thrombocytopenia observed.[6][7]
Pharmacokinetics
| Parameter | Value | Reference |
| Median Time to Maximum Concentration (Tmax) | 3 hours | [6] |
| Mean Half-life (t1/2) | 4-6 hours | [6] |
Preliminary Efficacy
| Tumor Type | Metric | Value | Reference |
| Liposarcoma | Overall Response Rate (ORR) | 7.9% | [6] |
| De-differentiated LPS Progression-Free Survival (PFS) | 7.95 months | [8] | |
| Well-differentiated LPS Progression-Free Survival (PFS) | 9.66 months | [8] | |
| Non-Small Cell Lung Cancer (NSCLC) | Objective Response | 1 patient | [8] |
| Glioblastoma (GBM) with MDM2 amplification | Tumor Regression | Evidence in 3 of 4 patients | [7][9] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: A panel of 12 TP53WT Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), and T-cell lymphoma cell lines, and 25 primary MCL patient samples were used.[5]
-
Treatment: Cells were treated with a range of concentrations of ASTX295 (0-10000 nM) for up to 72 hours.[5]
-
Viability Measurement: Cell viability was measured using the Cell-Titer Glo (CTG) assay.[5]
-
Data Analysis: IC50 values were calculated from the dose-response curves.[5]
Phase 1 Clinical Trial Protocol (ASTX295-01)
-
Study Design: A first-in-human, open-label, multicenter, phase 1/2 study (NCT03975387).[9]
-
Patient Population: Eligible patients had advanced solid tumors with wild-type TP53, an ECOG performance status of 0-2, and adequate organ and bone marrow function.[9]
-
Dose Escalation: A standard 3+3 dose-escalation design was used, starting at a daily dose of 15 mg. Multiple dosing regimens were evaluated.[9]
-
Assessments: Safety was assessed by CTCAE, and disease was assessed by RECIST 1.1. Pharmacokinetics and pharmacodynamics (p53 pathway modulation) were also evaluated.[9]
Combination Therapies
Preclinical data suggests that ASTX295 has synergistic effects when combined with other targeted agents. Like other MDM2 inhibitors, ASTX295 showed synergy with BCL2 inhibitors (BCL2i) in DLBCL and MCL models.[5] The favorable safety profile of ASTX295, particularly the lack of significant myelosuppression, suggests it may be a good candidate for combination therapies.[8]
Summary and Future Directions
ASTX295 is a potent, next-generation MDM2 antagonist with a differentiated pharmacokinetic profile aimed at improving the therapeutic window by reducing bone marrow toxicity.[10][11][12] Early clinical data has demonstrated a manageable safety profile and preliminary single-agent efficacy in heavily pretreated patients across multiple solid tumor types with wild-type TP53.[6][7] The lack of significant thrombocytopenia is a notable advantage over some first-generation MDM2 inhibitors.[6][7]
Future research will likely focus on further clinical development, including combination studies with other targeted therapies and chemotherapies, and identifying predictive biomarkers to select patients most likely to respond to ASTX295 treatment.
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 7. researchgate.net [researchgate.net]
- 8. astx.com [astx.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. astx.com [astx.com]
Safety Profile of ASTX295 in Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical safety profile of ASTX295, a novel Murine Double Minute 2 (MDM2) antagonist, with other investigational MDM2 inhibitors. The information is based on publicly available clinical trial data and is intended to assist researchers and drug development professionals in their evaluation of this class of therapeutic agents.
Introduction to MDM2 Antagonists
MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressing functions. MDM2 antagonists are designed to block the MDM2-p53 interaction, thereby reactivating p53 and inducing cancer cell apoptosis.[1][2] While this mechanism holds significant therapeutic promise, a common challenge for this class of drugs has been on-target toxicities, particularly hematological side effects like thrombocytopenia and neutropenia.[3]
ASTX295 is a next-generation, potent MDM2 antagonist designed with a shorter half-life to mitigate bone marrow toxicity.[3][4] This guide will delve into the clinical safety data of ASTX295 and compare it with other MDM2 inhibitors in clinical development.
Comparative Safety Profile of MDM2 Inhibitors
The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of ASTX295 and other selected MDM2 inhibitors.
| Drug Name (Trial ID) | Most Common Treatment-Related Adverse Events (Any Grade) | Grade ≥3 Treatment-Related Adverse Events | Dose-Limiting Toxicities (DLTs) | Key Safety Notes |
| ASTX295 (ASTX295-01/NCT03975387) | 400 mg QD: Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%) 660 mg BIW: Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[5] | 400 mg QD: GI AEs (14.3%)[5] 660 mg BIW: GI AEs (9.5%)[5] No Grade ≥4 GI AEs reported. One subject had Grade 2 thrombocytopenia.[5] | Nausea, Vomiting, Diarrhea, Fatigue[5][6] | Designed for a short half-life to minimize thrombocytopenia.[4][7] Avoided significant thrombocytopenia and neutropenia.[6] Gastrointestinal AEs were dose-limiting rather than myelosuppression.[6] |
| Milademetan (DS-3032b) (U101/NCT01877382) | Nausea (80%), Decreased appetite (61.1%), Platelet count decreased (61.1%), Fatigue (50%), Anemia (50%), White blood cell count decreased (50%)[2][8] | Thrombocytopenia (10%)[2] Significant GI toxicity (≥ Grade 3 in 50% of patients in a combination study)[9] | Gastrointestinal toxicity[9] | Thrombocytopenia and nausea are common class effects.[2] Intermittent dosing helps mitigate thrombocytopenia.[2] |
| Brigimadlin (BI 907828) (NCT03449381) | Nausea (67.9%), Fatigue (53.6%)[10] | Neutropenia (25.4%), Thrombocytopenia (23.9%), Decreased white blood cell count (11.3%), Anemia (11.3%)[4] | Not specified in the provided results. | Hematologic adverse events were managed with treatment or dose modification/interruption.[4] |
| Siremadlin (HDM201) (NCT02143635) | Myelosuppression-related events | Grade 3/4 TRAEs were more common in hematologic malignancies (71%) vs. solid tumors (45%), primarily myelosuppression.[11][12] | Not specified in the provided results. | Manageable safety profile.[13] |
| Navtemadlin (KRT-232) (KRT-232-109/NCT04485260) | Nausea, Diarrhea, Thrombocytopenia, Constipation, Vomiting, Asthenia, Anemia, Fatigue[3] | Thrombocytopenia (29%), Anemia (18%), Nausea (7%), Diarrhea (4%), Vomiting (4%), Asthenia (4%)[3] | Not specified in the provided results. | Gastrointestinal toxicities were mostly Grade 1-2 and occurred early in treatment.[3] |
Experimental Protocols
The safety and tolerability of ASTX295 were evaluated in the ASTX295-01 (NCT03975387) study, a Phase 1/2 open-label, multicenter trial in patients with advanced solid tumors with wild-type TP53.[14]
Study Design:
-
Phase 1: Dose escalation and expansion.[14]
-
Participants: Patients with advanced solid tumors with wild-type TP53, ECOG performance status of 0-2, and adequate organ and bone marrow function.[14]
-
Intervention: Oral administration of ASTX295 starting at 15 mg daily, with dose escalation in subsequent cohorts exploring various dosing regimens (once daily and twice weekly) and the effect of food.[4][5]
-
Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed to determine the recommended Phase 2 dose (RP2D).[5]
-
Pharmacokinetics and Pharmacodynamics: Plasma concentrations of ASTX295 and modulation of the p53 pathway were assessed.[6]
The recommended Phase 2 dosing regimens were determined to be 660 mg twice weekly and 400 mg once daily, with the 660 mg twice-weekly regimen selected as the RP2D due to a better gastrointestinal safety profile.[1]
Signaling Pathway and Experimental Workflow
The core mechanism of action for ASTX295 and its comparators involves the inhibition of the MDM2-p53 interaction. The following diagram illustrates this signaling pathway.
Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295.
The experimental workflow for a typical Phase 1 dose-escalation study, such as the ASTX295-01 trial, is depicted below.
References
- 1. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. KRT-232-109: Navtemadlin plus ruxolitinib in MF with a suboptimal ruxolitinib response [mpn-hub.com]
- 4. BI 907828, an MDM2-p53 Antagonist, Demonstrated Promising Efficacy in Patients With Advanced BTC [jhoponline.com]
- 5. researchgate.net [researchgate.net]
- 6. astx.com [astx.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Brigimadlin (BI 907828) in Patients With Advanced BTC: Data From 2 Phase 1a/1b Dose-Escalation/Expansion Trials | CCA News Online [ccanewsonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Safety Profile of ASTX295 in Clinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical safety profile of ASTX295, a novel Murine Double Minute 2 (MDM2) antagonist, with other investigational MDM2 inhibitors. The information is based on publicly available clinical trial data and is intended to assist researchers and drug development professionals in their evaluation of this class of therapeutic agents.
Introduction to MDM2 Antagonists
MDM2 is a key negative regulator of the p53 tumor suppressor protein. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressing functions. MDM2 antagonists are designed to block the MDM2-p53 interaction, thereby reactivating p53 and inducing cancer cell apoptosis.[1][2] While this mechanism holds significant therapeutic promise, a common challenge for this class of drugs has been on-target toxicities, particularly hematological side effects like thrombocytopenia and neutropenia.[3]
ASTX295 is a next-generation, potent MDM2 antagonist designed with a shorter half-life to mitigate bone marrow toxicity.[3][4] This guide will delve into the clinical safety data of ASTX295 and compare it with other MDM2 inhibitors in clinical development.
Comparative Safety Profile of MDM2 Inhibitors
The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of ASTX295 and other selected MDM2 inhibitors.
| Drug Name (Trial ID) | Most Common Treatment-Related Adverse Events (Any Grade) | Grade ≥3 Treatment-Related Adverse Events | Dose-Limiting Toxicities (DLTs) | Key Safety Notes |
| ASTX295 (ASTX295-01/NCT03975387) | 400 mg QD: Nausea (76.2%), Diarrhea (76.2%), Vomiting (33.3%) 660 mg BIW: Nausea (71.4%), Diarrhea (47.6%), Vomiting (33.3%)[5] | 400 mg QD: GI AEs (14.3%)[5] 660 mg BIW: GI AEs (9.5%)[5] No Grade ≥4 GI AEs reported. One subject had Grade 2 thrombocytopenia.[5] | Nausea, Vomiting, Diarrhea, Fatigue[5][6] | Designed for a short half-life to minimize thrombocytopenia.[4][7] Avoided significant thrombocytopenia and neutropenia.[6] Gastrointestinal AEs were dose-limiting rather than myelosuppression.[6] |
| Milademetan (DS-3032b) (U101/NCT01877382) | Nausea (80%), Decreased appetite (61.1%), Platelet count decreased (61.1%), Fatigue (50%), Anemia (50%), White blood cell count decreased (50%)[2][8] | Thrombocytopenia (10%)[2] Significant GI toxicity (≥ Grade 3 in 50% of patients in a combination study)[9] | Gastrointestinal toxicity[9] | Thrombocytopenia and nausea are common class effects.[2] Intermittent dosing helps mitigate thrombocytopenia.[2] |
| Brigimadlin (BI 907828) (NCT03449381) | Nausea (67.9%), Fatigue (53.6%)[10] | Neutropenia (25.4%), Thrombocytopenia (23.9%), Decreased white blood cell count (11.3%), Anemia (11.3%)[4] | Not specified in the provided results. | Hematologic adverse events were managed with treatment or dose modification/interruption.[4] |
| Siremadlin (HDM201) (NCT02143635) | Myelosuppression-related events | Grade 3/4 TRAEs were more common in hematologic malignancies (71%) vs. solid tumors (45%), primarily myelosuppression.[11][12] | Not specified in the provided results. | Manageable safety profile.[13] |
| Navtemadlin (KRT-232) (KRT-232-109/NCT04485260) | Nausea, Diarrhea, Thrombocytopenia, Constipation, Vomiting, Asthenia, Anemia, Fatigue[3] | Thrombocytopenia (29%), Anemia (18%), Nausea (7%), Diarrhea (4%), Vomiting (4%), Asthenia (4%)[3] | Not specified in the provided results. | Gastrointestinal toxicities were mostly Grade 1-2 and occurred early in treatment.[3] |
Experimental Protocols
The safety and tolerability of ASTX295 were evaluated in the ASTX295-01 (NCT03975387) study, a Phase 1/2 open-label, multicenter trial in patients with advanced solid tumors with wild-type TP53.[14]
Study Design:
-
Phase 1: Dose escalation and expansion.[14]
-
Participants: Patients with advanced solid tumors with wild-type TP53, ECOG performance status of 0-2, and adequate organ and bone marrow function.[14]
-
Intervention: Oral administration of ASTX295 starting at 15 mg daily, with dose escalation in subsequent cohorts exploring various dosing regimens (once daily and twice weekly) and the effect of food.[4][5]
-
Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed to determine the recommended Phase 2 dose (RP2D).[5]
-
Pharmacokinetics and Pharmacodynamics: Plasma concentrations of ASTX295 and modulation of the p53 pathway were assessed.[6]
The recommended Phase 2 dosing regimens were determined to be 660 mg twice weekly and 400 mg once daily, with the 660 mg twice-weekly regimen selected as the RP2D due to a better gastrointestinal safety profile.[1]
Signaling Pathway and Experimental Workflow
The core mechanism of action for ASTX295 and its comparators involves the inhibition of the MDM2-p53 interaction. The following diagram illustrates this signaling pathway.
Caption: MDM2-p53 signaling pathway and the mechanism of action of ASTX295.
The experimental workflow for a typical Phase 1 dose-escalation study, such as the ASTX295-01 trial, is depicted below.
References
- 1. ASTX295 Phase 1 Study Result | AACR 2024 [delveinsight.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. KRT-232-109: Navtemadlin plus ruxolitinib in MF with a suboptimal ruxolitinib response [mpn-hub.com]
- 4. BI 907828, an MDM2-p53 Antagonist, Demonstrated Promising Efficacy in Patients With Advanced BTC [jhoponline.com]
- 5. researchgate.net [researchgate.net]
- 6. astx.com [astx.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and pharmacokinetics of milademetan, a MDM2 inhibitor, in Japanese patients with solid tumors: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I study of Milademetan (DS3032b) in combination with low dose cytarabine with or without venetoclax in acute myeloid leukemia: Clinical safety, efficacy, and correlative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Brigimadlin (BI 907828) in Patients With Advanced BTC: Data From 2 Phase 1a/1b Dose-Escalation/Expansion Trials | CCA News Online [ccanewsonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
ASTX295: A Comparative Analysis of a Next-Generation MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of ASTX295, a novel, potent, and orally bioavailable antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to restore p53 function in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis.[1] This document objectively compares the performance of ASTX295 with other MDM2 inhibitors in clinical development, supported by available preclinical and clinical data.
A key differentiating feature of ASTX295 is its designed shorter plasma half-life of 4-6 hours.[2][3] This pharmacokinetic profile is intended to provide a more "pulsatile" modulation of the p53 pathway, which is hypothesized to reduce the on-target bone marrow toxicity, particularly thrombocytopenia and neutropenia, that has been a dose-limiting factor for other MDM2 inhibitors.[2][4]
Comparative Analysis of In Vitro Anti-Tumor Activity
ASTX295 has demonstrated potent single-agent activity across a range of cancer cell lines with wild-type TP53. A direct comparison in lymphoid malignancies indicated that ASTX295 exhibits up to 10-fold greater potency than other MDM2 inhibitors, AMG232 and idasanutlin.[5] The following tables summarize the available quantitative data for ASTX295 and its key comparators.
| Compound | Target | IC50 (Binding Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |
| ASTX295 | MDM2 | <1 nM | SJSA-1 (Osteosarcoma) | 27 nM (GI50) | [6] |
| Lymphoid Malignancies (12 cell lines) | <1 nM - 100 nM (IC50) | [5] | |||
| Primary MCL Patient Samples (12/25 sensitive) | 4.3 nM - 100 nM (IC50) | [5] | |||
| Idasanutlin (RG7388) | MDM2 | 18 nM | Various p53 wild-type | 0.18 - 2.2 µM (IC50) | [7] |
| AMG232 | MDM2 | Picomolar affinity | - | - | [8] |
Signaling Pathway of ASTX295 Action
ASTX295 functions by disrupting the protein-protein interaction between MDM2 and p53. In many tumors with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor suppressor functions. By binding to MDM2, ASTX295 prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Caption: Mechanism of action of ASTX295 in restoring p53 function.
Experimental Protocols
MDM2 Binding Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the in vitro potency of compounds in disrupting the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53 peptide
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
96-well microplates coated with anti-MDM2 antibody
-
Test compounds (e.g., ASTX295) and controls
Procedure:
-
Coating: Coat a 96-well microplate with an anti-MDM2 antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.1% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., PBS with 3% BSA) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Incubation with MDM2: Add recombinant MDM2 protein to each well and incubate for 2 hours at room temperature to allow binding to the antibody.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add serial dilutions of the test compound (ASTX295) or control, followed by the addition of a fixed concentration of biotinylated p53 peptide to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal compared to the control (no inhibitor).
Caption: Workflow for the MDM2-p53 competitive binding ELISA.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of ASTX295 on the viability of cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Test compound (ASTX295) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ASTX295 or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
In Vivo Anti-Tumor Activity
ASTX295 has demonstrated robust in vivo anti-tumor activity in preclinical xenograft models. For instance, in the SJSA-1 osteosarcoma xenograft model, which is characterized by MDM2 amplification, oral administration of ASTX295 led to dose-dependent inhibition of tumor growth.[6]
SJSA-1 Xenograft Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of ASTX295 in a subcutaneous xenograft model using the SJSA-1 human osteosarcoma cell line.
Materials:
-
SJSA-1 human osteosarcoma cell line
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
ASTX295 formulation for oral gavage
-
Vehicle control
Procedure:
-
Cell Culture: Culture SJSA-1 cells under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer ASTX295 (at various dose levels) or vehicle control to the respective groups via oral gavage according to the desired schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined duration or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of ASTX295.
Caption: Experimental workflow for the SJSA-1 xenograft model.
Conclusion
ASTX295 is a promising next-generation MDM2 inhibitor with potent anti-tumor activity in preclinical models of cancers with wild-type TP53. Its key differentiating feature is a shorter pharmacokinetic half-life, which is designed to mitigate the hematological toxicities observed with other MDM2 inhibitors. The available data suggests that ASTX295 may have a superior potency compared to other MDM2 antagonists. Further clinical development will be crucial to fully elucidate the therapeutic potential and safety profile of ASTX295 in the treatment of human cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. pharmacoj.com [pharmacoj.com]
- 7. astx.com [astx.com]
- 8. pnas.org [pnas.org]
ASTX295: A Comparative Analysis of a Next-Generation MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of ASTX295, a novel, potent, and orally bioavailable antagonist of the Murine Double Minute 2 (MDM2) E3 ubiquitin ligase. By inhibiting the interaction between MDM2 and the tumor suppressor protein p53, ASTX295 is designed to restore p53 function in cancer cells harboring wild-type TP53, leading to cell cycle arrest and apoptosis.[1] This document objectively compares the performance of ASTX295 with other MDM2 inhibitors in clinical development, supported by available preclinical and clinical data.
A key differentiating feature of ASTX295 is its designed shorter plasma half-life of 4-6 hours.[2][3] This pharmacokinetic profile is intended to provide a more "pulsatile" modulation of the p53 pathway, which is hypothesized to reduce the on-target bone marrow toxicity, particularly thrombocytopenia and neutropenia, that has been a dose-limiting factor for other MDM2 inhibitors.[2][4]
Comparative Analysis of In Vitro Anti-Tumor Activity
ASTX295 has demonstrated potent single-agent activity across a range of cancer cell lines with wild-type TP53. A direct comparison in lymphoid malignancies indicated that ASTX295 exhibits up to 10-fold greater potency than other MDM2 inhibitors, AMG232 and idasanutlin.[5] The following tables summarize the available quantitative data for ASTX295 and its key comparators.
| Compound | Target | IC50 (Binding Assay) | Cell Line | GI50/IC50 (Cell-Based Assay) | Reference |
| ASTX295 | MDM2 | <1 nM | SJSA-1 (Osteosarcoma) | 27 nM (GI50) | [6] |
| Lymphoid Malignancies (12 cell lines) | <1 nM - 100 nM (IC50) | [5] | |||
| Primary MCL Patient Samples (12/25 sensitive) | 4.3 nM - 100 nM (IC50) | [5] | |||
| Idasanutlin (RG7388) | MDM2 | 18 nM | Various p53 wild-type | 0.18 - 2.2 µM (IC50) | [7] |
| AMG232 | MDM2 | Picomolar affinity | - | - | [8] |
Signaling Pathway of ASTX295 Action
ASTX295 functions by disrupting the protein-protein interaction between MDM2 and p53. In many tumors with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and thereby abrogating its tumor suppressor functions. By binding to MDM2, ASTX295 prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Caption: Mechanism of action of ASTX295 in restoring p53 function.
Experimental Protocols
MDM2 Binding Assay (ELISA-based)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the in vitro potency of compounds in disrupting the MDM2-p53 interaction.
Materials:
-
Recombinant human MDM2 protein
-
Biotinylated p53 peptide
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)
-
96-well microplates coated with anti-MDM2 antibody
-
Test compounds (e.g., ASTX295) and controls
Procedure:
-
Coating: Coat a 96-well microplate with an anti-MDM2 antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.1% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., PBS with 3% BSA) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Incubation with MDM2: Add recombinant MDM2 protein to each well and incubate for 2 hours at room temperature to allow binding to the antibody.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add serial dilutions of the test compound (ASTX295) or control, followed by the addition of a fixed concentration of biotinylated p53 peptide to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal compared to the control (no inhibitor).
Caption: Workflow for the MDM2-p53 competitive binding ELISA.
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of ASTX295 on the viability of cancer cell lines. The assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Test compound (ASTX295) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ASTX295 or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
In Vivo Anti-Tumor Activity
ASTX295 has demonstrated robust in vivo anti-tumor activity in preclinical xenograft models. For instance, in the SJSA-1 osteosarcoma xenograft model, which is characterized by MDM2 amplification, oral administration of ASTX295 led to dose-dependent inhibition of tumor growth.[6]
SJSA-1 Xenograft Model
This protocol describes a typical workflow for evaluating the in vivo efficacy of ASTX295 in a subcutaneous xenograft model using the SJSA-1 human osteosarcoma cell line.
Materials:
-
SJSA-1 human osteosarcoma cell line
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
ASTX295 formulation for oral gavage
-
Vehicle control
Procedure:
-
Cell Culture: Culture SJSA-1 cells under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer ASTX295 (at various dose levels) or vehicle control to the respective groups via oral gavage according to the desired schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined duration or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of ASTX295.
Caption: Experimental workflow for the SJSA-1 xenograft model.
Conclusion
ASTX295 is a promising next-generation MDM2 inhibitor with potent anti-tumor activity in preclinical models of cancers with wild-type TP53. Its key differentiating feature is a shorter pharmacokinetic half-life, which is designed to mitigate the hematological toxicities observed with other MDM2 inhibitors. The available data suggests that ASTX295 may have a superior potency compared to other MDM2 antagonists. Further clinical development will be crucial to fully elucidate the therapeutic potential and safety profile of ASTX295 in the treatment of human cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. pharmacoj.com [pharmacoj.com]
- 7. astx.com [astx.com]
- 8. pnas.org [pnas.org]
Independent Verification of ASTX295's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ASTX295 with other MDM2 inhibitors, supported by available experimental data. ASTX295 is an orally available, small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein, designed to reactivate the tumor suppressor p53 by blocking the MDM2-p53 interaction.[1][2]
Mechanism of Action: Restoring p53 Function
ASTX295 is a synthetic small molecule that acts as an antagonist of MDM2, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor.[1] By binding to MDM2, ASTX295 prevents the degradation of p53, leading to the restoration of its transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[1][2] A key differentiating feature of ASTX295 is its designed short plasma half-life of 4-6 hours, which aims to reduce on-target toxicities, such as thrombocytopenia, that have been a challenge with other MDM2 inhibitors.[3][4][5]
Comparative Preclinical Potency
ASTX295 has demonstrated potent activity against MDM2 in preclinical studies. In biochemical assays, ASTX295 inhibits the MDM2-p53 interaction with an IC50 of less than 1 nM.[3][6] In cellular assays, it has shown significant growth reduction in p53 wild-type, MDM2-amplified cancer cell lines.[3] One study in lymphoid cell lines directly compared ASTX295 to other MDM2 inhibitors, navtemadlin (B612071) (AMG232) and idasanutlin (B612072), and found ASTX295 to be up to 10-fold more potent.[6]
Table 1: In Vitro Potency of MDM2 Inhibitors
| Compound | Target | Assay Type | IC50/GI50 | Cell Line(s) | Reference |
| ASTX295 | MDM2-p53 Interaction | ELISA | <1 nM | - | [3][6] |
| ASTX295 | Cell Growth Inhibition | Cellular Assay | 27 nM | SJSA-1 (MDM2-amplified) | [3] |
| ASTX295 | p53 Activation | Cellular Assay | EC50 = 10 nM (after 2h) | - | [3] |
| Navtemadlin (AMG-232) | MDM2-p53 Interaction | HTRF-based assay | 0.6 nM | - | |
| Navtemadlin (AMG-232) | Cell Growth Inhibition | BrdU Assay | 9.1 nM | SJSA-1 | [7] |
| Navtemadlin (AMG-232) | Cell Growth Inhibition | BrdU Assay | 10 nM | HCT-116 | [7] |
| Idasanutlin | MDM2-p53 Interaction | Binding Assay | ~6 nM | - | |
| Idasanutlin | Cell Growth Inhibition | Cellular Assay | Average 30 nM | p53 wild-type cancer lines |
Clinical Insights and Comparative Safety Profile
ASTX295 has completed a Phase 1 study in patients with advanced solid tumors with wild-type p53.[1] The recommended Phase 2 dose was determined to be 660 mg twice weekly.[5] A key finding from the clinical data is that ASTX295 was well-tolerated and notably avoided significant thrombocytopenia, a dose-limiting toxicity observed with other MDM2 inhibitors.[5] The most common treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, vomiting).[5] In contrast, studies with other MDM2 inhibitors have reported hematological toxicities.[8]
Table 2: Comparative Clinical Characteristics of MDM2 Inhibitors
| Feature | ASTX295 | Navtemadlin (AMG-232/KRT-232) | Idasanutlin |
| Half-life | 4-6 hours[5] | - | - |
| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue[5] | Thrombocytopenia, neutropenia | Myelosuppression (thrombocytopenia, neutropenia), gastrointestinal events[8] |
| Key Clinical Observation | Avoidance of significant myelosuppression[5] | - | - |
| Status | Phase 1 completed[1] | Phase 3 trial ongoing (BOREAS)[9] | Has entered Phase 3 trials[10] |
Mechanisms of Resistance
A critical aspect of targeted therapies is the potential for acquired resistance. For MDM2 inhibitors, a primary mechanism of resistance is the acquisition of mutations in the TP53 gene, rendering the p53 pathway inactive.[8][10][11] Prolonged treatment with idasanutlin has been shown to lead to the selection of p53-mutated cells.[10] Other potential mechanisms of resistance to MDM2 inhibitors include point mutations in the p53-binding pocket of MDM2 and high levels of MDMX, a positive regulator of MDM2.[8] For idasanutlin specifically, resistance in glioblastoma has been linked to the activation of the NFkB pathway and upregulation of IGFBP1.[12] While specific independent studies on resistance to ASTX295 are not yet available, it is plausible that similar mechanisms could be relevant.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MDM2 inhibitors are provided below.
MDM2-p53 Interaction Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of p53 to MDM2.
-
Plate Coating : A microplate is pre-coated with an antibody specific to MDM2.[13]
-
Sample and Compound Addition : Standards or samples, along with the test compound (e.g., ASTX295) at various concentrations, are added to the wells. A biotin-conjugated antibody specific to MDM2 is also added.
-
Incubation : The plate is incubated to allow for the binding of MDM2 to the capture antibody and the potential inhibition of p53 binding by the test compound.
-
Detection : Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated. Following this, a TMB substrate solution is added. The presence of the MDM2-p53 complex is indicated by a color change.[13]
-
Measurement : The reaction is stopped, and the optical density is measured spectrophotometrically. The concentration of MDM2 in the samples is determined by comparing the optical density of the samples to a standard curve.
Western Blot Analysis of p53 Pathway Proteins
This technique is used to detect changes in the expression levels of proteins in the p53 pathway following treatment with an MDM2 inhibitor.
-
Cell Lysis : Cells treated with the MDM2 inhibitor are lysed to extract total proteins.
-
Protein Quantification : The concentration of the extracted proteins is determined using a method such as the Bradford assay.
-
Gel Electrophoresis : A specific amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose membrane.
-
Blocking : The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2).[14][15]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and detected using a suitable imaging system.[15]
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability after treatment with a compound.
-
Cell Plating and Treatment : Cells are seeded in a 96-well plate and treated with various concentrations of the MDM2 inhibitor.
-
Incubation : The plate is incubated for a specified period (e.g., 72 hours).
-
Reagent Addition :
-
MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[16][17] A solubilization solution is then added to dissolve the crystals.
-
MTS Assay : MTS reagent is added to each well, which is converted to a soluble formazan product by viable cells.[17]
-
-
Absorbance Reading : The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Mechanism and Workflow
ASTX295 Mechanism of Action
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. astx.com [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. P08.19 Resistance towards the MDM2 inhibitor idasanutlin is mediated via the NFkB pathway and IGFBP1 upregulation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 2.9. Western blot analysis [bio-protocol.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of ASTX295's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ASTX295 with other MDM2 inhibitors, supported by available experimental data. ASTX295 is an orally available, small molecule antagonist of the human Murine Double Minute 2 (MDM2) protein, designed to reactivate the tumor suppressor p53 by blocking the MDM2-p53 interaction.[1][2]
Mechanism of Action: Restoring p53 Function
ASTX295 is a synthetic small molecule that acts as an antagonist of MDM2, an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor.[1] By binding to MDM2, ASTX295 prevents the degradation of p53, leading to the restoration of its transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[1][2] A key differentiating feature of ASTX295 is its designed short plasma half-life of 4-6 hours, which aims to reduce on-target toxicities, such as thrombocytopenia, that have been a challenge with other MDM2 inhibitors.[3][4][5]
Comparative Preclinical Potency
ASTX295 has demonstrated potent activity against MDM2 in preclinical studies. In biochemical assays, ASTX295 inhibits the MDM2-p53 interaction with an IC50 of less than 1 nM.[3][6] In cellular assays, it has shown significant growth reduction in p53 wild-type, MDM2-amplified cancer cell lines.[3] One study in lymphoid cell lines directly compared ASTX295 to other MDM2 inhibitors, navtemadlin (AMG232) and idasanutlin, and found ASTX295 to be up to 10-fold more potent.[6]
Table 1: In Vitro Potency of MDM2 Inhibitors
| Compound | Target | Assay Type | IC50/GI50 | Cell Line(s) | Reference |
| ASTX295 | MDM2-p53 Interaction | ELISA | <1 nM | - | [3][6] |
| ASTX295 | Cell Growth Inhibition | Cellular Assay | 27 nM | SJSA-1 (MDM2-amplified) | [3] |
| ASTX295 | p53 Activation | Cellular Assay | EC50 = 10 nM (after 2h) | - | [3] |
| Navtemadlin (AMG-232) | MDM2-p53 Interaction | HTRF-based assay | 0.6 nM | - | |
| Navtemadlin (AMG-232) | Cell Growth Inhibition | BrdU Assay | 9.1 nM | SJSA-1 | [7] |
| Navtemadlin (AMG-232) | Cell Growth Inhibition | BrdU Assay | 10 nM | HCT-116 | [7] |
| Idasanutlin | MDM2-p53 Interaction | Binding Assay | ~6 nM | - | |
| Idasanutlin | Cell Growth Inhibition | Cellular Assay | Average 30 nM | p53 wild-type cancer lines |
Clinical Insights and Comparative Safety Profile
ASTX295 has completed a Phase 1 study in patients with advanced solid tumors with wild-type p53.[1] The recommended Phase 2 dose was determined to be 660 mg twice weekly.[5] A key finding from the clinical data is that ASTX295 was well-tolerated and notably avoided significant thrombocytopenia, a dose-limiting toxicity observed with other MDM2 inhibitors.[5] The most common treatment-related adverse events were gastrointestinal in nature (nausea, diarrhea, vomiting).[5] In contrast, studies with other MDM2 inhibitors have reported hematological toxicities.[8]
Table 2: Comparative Clinical Characteristics of MDM2 Inhibitors
| Feature | ASTX295 | Navtemadlin (AMG-232/KRT-232) | Idasanutlin |
| Half-life | 4-6 hours[5] | - | - |
| Dose-Limiting Toxicities | Nausea, vomiting, diarrhea, fatigue[5] | Thrombocytopenia, neutropenia | Myelosuppression (thrombocytopenia, neutropenia), gastrointestinal events[8] |
| Key Clinical Observation | Avoidance of significant myelosuppression[5] | - | - |
| Status | Phase 1 completed[1] | Phase 3 trial ongoing (BOREAS)[9] | Has entered Phase 3 trials[10] |
Mechanisms of Resistance
A critical aspect of targeted therapies is the potential for acquired resistance. For MDM2 inhibitors, a primary mechanism of resistance is the acquisition of mutations in the TP53 gene, rendering the p53 pathway inactive.[8][10][11] Prolonged treatment with idasanutlin has been shown to lead to the selection of p53-mutated cells.[10] Other potential mechanisms of resistance to MDM2 inhibitors include point mutations in the p53-binding pocket of MDM2 and high levels of MDMX, a positive regulator of MDM2.[8] For idasanutlin specifically, resistance in glioblastoma has been linked to the activation of the NFkB pathway and upregulation of IGFBP1.[12] While specific independent studies on resistance to ASTX295 are not yet available, it is plausible that similar mechanisms could be relevant.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MDM2 inhibitors are provided below.
MDM2-p53 Interaction Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of p53 to MDM2.
-
Plate Coating : A microplate is pre-coated with an antibody specific to MDM2.[13]
-
Sample and Compound Addition : Standards or samples, along with the test compound (e.g., ASTX295) at various concentrations, are added to the wells. A biotin-conjugated antibody specific to MDM2 is also added.
-
Incubation : The plate is incubated to allow for the binding of MDM2 to the capture antibody and the potential inhibition of p53 binding by the test compound.
-
Detection : Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated. Following this, a TMB substrate solution is added. The presence of the MDM2-p53 complex is indicated by a color change.[13]
-
Measurement : The reaction is stopped, and the optical density is measured spectrophotometrically. The concentration of MDM2 in the samples is determined by comparing the optical density of the samples to a standard curve.
Western Blot Analysis of p53 Pathway Proteins
This technique is used to detect changes in the expression levels of proteins in the p53 pathway following treatment with an MDM2 inhibitor.
-
Cell Lysis : Cells treated with the MDM2 inhibitor are lysed to extract total proteins.
-
Protein Quantification : The concentration of the extracted proteins is determined using a method such as the Bradford assay.
-
Gel Electrophoresis : A specific amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose membrane.
-
Blocking : The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2).[14][15]
-
Secondary Antibody Incubation : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : The protein bands are visualized using a chemiluminescent substrate and detected using a suitable imaging system.[15]
Cell Viability Assay (MTT/MTS)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability after treatment with a compound.
-
Cell Plating and Treatment : Cells are seeded in a 96-well plate and treated with various concentrations of the MDM2 inhibitor.
-
Incubation : The plate is incubated for a specified period (e.g., 72 hours).
-
Reagent Addition :
-
MTT Assay : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[16][17] A solubilization solution is then added to dissolve the crystals.
-
MTS Assay : MTS reagent is added to each well, which is converted to a soluble formazan product by viable cells.[17]
-
-
Absorbance Reading : The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Mechanism and Workflow
ASTX295 Mechanism of Action
References
- 1. ASTX295 Oral Murine Double Minute 2 (MDM2) antagonist (Solid Tumors) – Astex [astx.com]
- 2. astx295 - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. astx.com [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prolonged Idasanutlin (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. P08.19 Resistance towards the MDM2 inhibitor idasanutlin is mediated via the NFkB pathway and IGFBP1 upregulation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. 2.9. Western blot analysis [bio-protocol.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Abd-295: A Guide for Laboratory Professionals
At its core, the principle of prudent waste management in a laboratory setting is to formulate a disposal plan before any experimental activity commences. This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen challenges in handling the generated waste.
Core Principles of Chemical Waste Management
The hierarchy of managing laboratory chemicals and waste emphasizes a multi-tiered strategy to maximize safety and minimize environmental impact:
-
Pollution Prevention and Source Reduction: Ordering only the necessary quantities of chemicals and reducing the scale of experiments are the first steps in minimizing waste.
-
Reuse or Redistribution: Sharing surplus chemicals with other labs can be an effective way to reduce waste.
-
Treatment, Reclamation, and Recycling: Where feasible, treating waste to neutralize hazards or recycling materials should be considered.
-
Proper Disposal: The final step involves the safe disposal of waste through designated channels, such as incineration or treatment at a licensed facility.
Step-by-Step Disposal Procedures for Abd-295
Given that this compound is a chemical compound used in a research setting, the following procedural guidance, based on general laboratory chemical waste disposal protocols, should be followed.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. If so, all components must be identified.
-
Segregate Incompatible Chemicals: Never mix this compound waste with incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[1] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[2][3]
2. Proper Containerization:
-
Use Compatible Containers: Waste must be stored in containers made of a material that is compatible with the chemical composition of the waste. For many chemical wastes, plastic containers are preferred.[4]
-
Securely Seal Containers: All waste containers must have tightly fitting caps (B75204) and be kept closed except when adding waste.[1][3] This prevents the release of vapors and potential spills.
-
Avoid Overfilling: Leave adequate headspace in liquid waste containers to allow for expansion.[1]
3. Labeling and Storage:
-
Accurate Labeling: All waste containers must be clearly labeled with their contents, including the chemical names and approximate concentrations of all components.[3] Chemical formulas or structures are not acceptable substitutes for names.
-
Designated Storage Area: Store chemical waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1][4]
-
Regular Inspection: Weekly inspections of the SAA are necessary to check for any container leakage.[1]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[4] Contact them to schedule a pick-up.
-
Provide a Chemical Inventory: Prepare an inventory of the waste that includes the name of each substance, concentrations of mixed waste, physical state, container size, and the amount of waste.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory guidelines provide the following thresholds:
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Storage Time in SAA | 12 months (provided accumulation limits are not exceeded) |
| pH for Aqueous Waste Drain Disposal (if permissible) | Between 5.0 and 12.5 |
Source: University of Pennsylvania EHRS, Central Washington University[1][4]
Experimental Protocols: Neutralization of Acidic or Basic Waste
Should this compound be part of an aqueous solution that is acidic or basic, neutralization may be a permissible pre-treatment step before disposal, subject to institutional policies.
Objective: To adjust the pH of an aqueous waste stream to a neutral range (typically between 5.0 and 12.5) before collection by EHS or, if permitted, disposal down the sanitary sewer.
Materials:
-
Acidic or basic aqueous waste containing this compound
-
Appropriate neutralizing agent (e.g., sodium hydroxide (B78521) for acidic waste, hydrochloric acid for basic waste)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Perform the neutralization in a fume hood.
-
Place the waste container in a larger secondary container to contain any potential spills.
-
Begin stirring the waste solution gently.
-
Slowly add the neutralizing agent dropwise. Be aware that neutralization reactions can generate heat and potentially release gases.[2]
-
Continuously monitor the pH of the solution.
-
Continue adding the neutralizing agent until the pH reaches the desired neutral range.
-
Once neutralized, the solution should be collected and disposed of as hazardous waste unless your institution's EHS has approved drain disposal for that specific neutralized waste stream.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. business-services.miami.edu [business-services.miami.edu]
Navigating the Disposal of Abd-295: A Guide for Laboratory Professionals
At its core, the principle of prudent waste management in a laboratory setting is to formulate a disposal plan before any experimental activity commences. This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen challenges in handling the generated waste.
Core Principles of Chemical Waste Management
The hierarchy of managing laboratory chemicals and waste emphasizes a multi-tiered strategy to maximize safety and minimize environmental impact:
-
Pollution Prevention and Source Reduction: Ordering only the necessary quantities of chemicals and reducing the scale of experiments are the first steps in minimizing waste.
-
Reuse or Redistribution: Sharing surplus chemicals with other labs can be an effective way to reduce waste.
-
Treatment, Reclamation, and Recycling: Where feasible, treating waste to neutralize hazards or recycling materials should be considered.
-
Proper Disposal: The final step involves the safe disposal of waste through designated channels, such as incineration or treatment at a licensed facility.
Step-by-Step Disposal Procedures for Abd-295
Given that this compound is a chemical compound used in a research setting, the following procedural guidance, based on general laboratory chemical waste disposal protocols, should be followed.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. If so, all components must be identified.
-
Segregate Incompatible Chemicals: Never mix this compound waste with incompatible materials. As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[1] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.[2][3]
2. Proper Containerization:
-
Use Compatible Containers: Waste must be stored in containers made of a material that is compatible with the chemical composition of the waste. For many chemical wastes, plastic containers are preferred.[4]
-
Securely Seal Containers: All waste containers must have tightly fitting caps and be kept closed except when adding waste.[1][3] This prevents the release of vapors and potential spills.
-
Avoid Overfilling: Leave adequate headspace in liquid waste containers to allow for expansion.[1]
3. Labeling and Storage:
-
Accurate Labeling: All waste containers must be clearly labeled with their contents, including the chemical names and approximate concentrations of all components.[3] Chemical formulas or structures are not acceptable substitutes for names.
-
Designated Storage Area: Store chemical waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1][4]
-
Regular Inspection: Weekly inspections of the SAA are necessary to check for any container leakage.[1]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[4] Contact them to schedule a pick-up.
-
Provide a Chemical Inventory: Prepare an inventory of the waste that includes the name of each substance, concentrations of mixed waste, physical state, container size, and the amount of waste.[5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory guidelines provide the following thresholds:
| Parameter | Guideline |
| Maximum Hazardous Waste in SAA | 55 gallons |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Storage Time in SAA | 12 months (provided accumulation limits are not exceeded) |
| pH for Aqueous Waste Drain Disposal (if permissible) | Between 5.0 and 12.5 |
Source: University of Pennsylvania EHRS, Central Washington University[1][4]
Experimental Protocols: Neutralization of Acidic or Basic Waste
Should this compound be part of an aqueous solution that is acidic or basic, neutralization may be a permissible pre-treatment step before disposal, subject to institutional policies.
Objective: To adjust the pH of an aqueous waste stream to a neutral range (typically between 5.0 and 12.5) before collection by EHS or, if permitted, disposal down the sanitary sewer.
Materials:
-
Acidic or basic aqueous waste containing this compound
-
Appropriate neutralizing agent (e.g., sodium hydroxide for acidic waste, hydrochloric acid for basic waste)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Perform the neutralization in a fume hood.
-
Place the waste container in a larger secondary container to contain any potential spills.
-
Begin stirring the waste solution gently.
-
Slowly add the neutralizing agent dropwise. Be aware that neutralization reactions can generate heat and potentially release gases.[2]
-
Continuously monitor the pH of the solution.
-
Continue adding the neutralizing agent until the pH reaches the desired neutral range.
-
Once neutralized, the solution should be collected and disposed of as hazardous waste unless your institution's EHS has approved drain disposal for that specific neutralized waste stream.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. business-services.miami.edu [business-services.miami.edu]
Essential Safety and Handling Protocols for Abd-295
Disclaimer: The following guidance is based on established best practices for handling hazardous chemicals in a laboratory setting. As no specific public data is available for a substance designated "Abd-295," these are general recommendations. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are handling to ensure full compliance and safety.
This document provides essential safety and logistical information for the handling of this compound, a representative hazardous chemical compound. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The selection of PPE should be based on a thorough risk assessment and the specific procedures being performed. The following table summarizes the recommended PPE based on different levels of protection, adapted from OSHA guidelines.[1]
| Protection Level | Respiratory Protection | Skin and Body Protection | Eye Protection | Gloves |
| Level A | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator.[1] | Totally-encapsulating chemical-protective suit.[1] | Fully encapsulated in suit. | Outer and inner chemical-resistant gloves.[1] |
| Level B | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. | Chemical-resistant suit with hood and booties. | Chemical splash goggles or face shield. | Outer and inner chemical-resistant gloves. |
| Level C | Air-purifying respirator with appropriate cartridges. | Chemical-resistant suit with hood and booties. | Chemical splash goggles or face shield. | Outer and inner chemical-resistant gloves. |
| Level D | None required. | Standard laboratory coat or coveralls. | Safety glasses. | Standard chemical-resistant gloves. |
For routine laboratory operations involving small quantities of this compound, a minimum of Level D protection is recommended. However, procedures with a higher risk of aerosolization or spillage may necessitate Level C or B protection.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Container | Labeling | Storage | Disposal Method |
| Solid this compound Waste | Lined, puncture-resistant, and sealable container. | "Hazardous Chemical Waste," "this compound," and relevant hazard symbols. | In a designated, secure, and well-ventilated waste accumulation area. | Via certified hazardous waste disposal vendor. |
| Liquid this compound Waste | Leak-proof, compatible, and sealed container. | "Hazardous Chemical Waste," "this compound," and relevant hazard symbols. | In a designated, secure, and well-ventilated waste accumulation area with secondary containment. | Via certified hazardous waste disposal vendor. |
| Contaminated Labware | Lined, puncture-resistant, and sealable container. | "Hazardous Chemical Waste," "this compound Contaminated," and relevant hazard symbols. | In a designated, secure, and well-ventilated waste accumulation area. | Via certified hazardous waste disposal vendor. |
| Contaminated PPE | Lined and sealed waste bag. | "Hazardous Waste - Contaminated PPE" | In a designated waste container within the laboratory. | Via certified hazardous waste disposal vendor. |
All waste must be disposed of in accordance with local, state, and federal regulations.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general principles should always be applied when working with this compound:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and implement appropriate control measures.
-
Engineering Controls: Whenever possible, use engineering controls such as fume hoods or glove boxes to minimize inhalation exposure.
-
Administrative Controls: Implement standard operating procedures (SOPs) and provide comprehensive training to all personnel handling the substance.[2]
-
Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.
Hypothetical Signaling Pathway of this compound
To illustrate the potential biological interactions of a novel compound, the following diagram depicts a hypothetical signaling pathway that could be modulated by this compound. This is a representative example and not based on actual data for "this compound."
References
Essential Safety and Handling Protocols for Abd-295
Disclaimer: The following guidance is based on established best practices for handling hazardous chemicals in a laboratory setting. As no specific public data is available for a substance designated "Abd-295," these are general recommendations. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are handling to ensure full compliance and safety.
This document provides essential safety and logistical information for the handling of this compound, a representative hazardous chemical compound. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The selection of PPE should be based on a thorough risk assessment and the specific procedures being performed. The following table summarizes the recommended PPE based on different levels of protection, adapted from OSHA guidelines.[1]
| Protection Level | Respiratory Protection | Skin and Body Protection | Eye Protection | Gloves |
| Level A | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator.[1] | Totally-encapsulating chemical-protective suit.[1] | Fully encapsulated in suit. | Outer and inner chemical-resistant gloves.[1] |
| Level B | Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator. | Chemical-resistant suit with hood and booties. | Chemical splash goggles or face shield. | Outer and inner chemical-resistant gloves. |
| Level C | Air-purifying respirator with appropriate cartridges. | Chemical-resistant suit with hood and booties. | Chemical splash goggles or face shield. | Outer and inner chemical-resistant gloves. |
| Level D | None required. | Standard laboratory coat or coveralls. | Safety glasses. | Standard chemical-resistant gloves. |
For routine laboratory operations involving small quantities of this compound, a minimum of Level D protection is recommended. However, procedures with a higher risk of aerosolization or spillage may necessitate Level C or B protection.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Container | Labeling | Storage | Disposal Method |
| Solid this compound Waste | Lined, puncture-resistant, and sealable container. | "Hazardous Chemical Waste," "this compound," and relevant hazard symbols. | In a designated, secure, and well-ventilated waste accumulation area. | Via certified hazardous waste disposal vendor. |
| Liquid this compound Waste | Leak-proof, compatible, and sealed container. | "Hazardous Chemical Waste," "this compound," and relevant hazard symbols. | In a designated, secure, and well-ventilated waste accumulation area with secondary containment. | Via certified hazardous waste disposal vendor. |
| Contaminated Labware | Lined, puncture-resistant, and sealable container. | "Hazardous Chemical Waste," "this compound Contaminated," and relevant hazard symbols. | In a designated, secure, and well-ventilated waste accumulation area. | Via certified hazardous waste disposal vendor. |
| Contaminated PPE | Lined and sealed waste bag. | "Hazardous Waste - Contaminated PPE" | In a designated waste container within the laboratory. | Via certified hazardous waste disposal vendor. |
All waste must be disposed of in accordance with local, state, and federal regulations.[2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general principles should always be applied when working with this compound:
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and implement appropriate control measures.
-
Engineering Controls: Whenever possible, use engineering controls such as fume hoods or glove boxes to minimize inhalation exposure.
-
Administrative Controls: Implement standard operating procedures (SOPs) and provide comprehensive training to all personnel handling the substance.[2]
-
Emergency Procedures: Ensure that all personnel are familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and spill kits.
Hypothetical Signaling Pathway of this compound
To illustrate the potential biological interactions of a novel compound, the following diagram depicts a hypothetical signaling pathway that could be modulated by this compound. This is a representative example and not based on actual data for "this compound."
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
